molecular formula C18H21ClN2 B1614964 Closiramine CAS No. 47135-88-6

Closiramine

Katalognummer: B1614964
CAS-Nummer: 47135-88-6
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: BYUAWKXUYPHXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Closiramine is a chemical compound provided for research and investigative purposes. It is defined by the molecular formula C 18 H 21 ClN 2 and a molecular weight of 300.83 g/mol . Its chemical structure is characterized by an 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine core . The compound is also known by its CAS Registry Number 47135-88-6 and may be supplied as a salt form, this compound aceturate (CAS 23256-09-9) . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties and potential research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

47135-88-6

Molekularformel

C18H21ClN2

Molekulargewicht

300.8 g/mol

IUPAC-Name

2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C18H21ClN2/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3

InChI-Schlüssel

BYUAWKXUYPHXSR-UHFFFAOYSA-N

SMILES

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

Kanonische SMILES

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

Andere CAS-Nummern

47135-88-6

Herkunft des Produkts

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Clomipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing clinical history in the management of obsessive-compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that extends beyond its primary classification. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways modulated by clomipramine and its principal active metabolite, desmethylclomipramine (B1197806). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action of clomipramine is the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action is achieved through the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. By inhibiting these transporters, clomipramine effectively increases the concentration and prolongs the availability of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Clomipramine itself is a potent inhibitor of SERT, with a significantly lower affinity for NET.[1] However, its major active metabolite, desmethylclomipramine, exhibits a contrasting profile, with a very high affinity for NET and a markedly reduced affinity for SERT.[1] This dual action of the parent drug and its metabolite results in a broad-spectrum inhibition of both serotonin and norepinephrine reuptake, contributing to clomipramine's overall therapeutic effect.

Quantitative Analysis of Transporter Inhibition

The binding affinities of clomipramine and desmethylclomipramine for SERT and NET have been quantified through various in vitro and in vivo studies. The inhibitor constant (Ki) is a measure of the binding affinity of a compound to a target, with lower values indicating a higher affinity.

CompoundTargetKᵢ (nM)Species
Clomipramine SERT0.14–0.28Human/Rat
NET~14-56 (estimated 100-200 fold lower than SERT)
Desmethylclomipramine SERT40Human/Rat
NET0.32Human/Rat

Table 1: Binding Affinities of Clomipramine and Desmethylclomipramine for Serotonin and Norepinephrine Transporters.[1]

Secondary Pharmacological Actions: Receptor Antagonism

In addition to its primary action on monoamine transporters, clomipramine exhibits antagonist activity at several other physiologically significant receptors. These interactions are largely responsible for the side-effect profile of the drug but may also contribute to its therapeutic actions in some contexts. The primary off-target interactions include antagonism of:

  • Histamine H1 Receptors: Leading to sedative effects.

  • Muscarinic M1 Acetylcholine Receptors: Resulting in anticholinergic effects such as dry mouth, blurred vision, and constipation.[1]

  • α1-Adrenergic Receptors: Contributing to orthostatic hypotension and dizziness.[1]

Quantitative Analysis of Receptor Antagonism

The binding affinities of clomipramine and its metabolite for these receptors have also been characterized.

CompoundTargetKᵢ (nM)
Clomipramine Histamine H1 ReceptorHigh Affinity (Specific Ki values not consistently reported in literature)
Muscarinic M1 ReceptorHigh Affinity (Specific Ki values not consistently reported in literature)
α1-Adrenergic ReceptorModerate Affinity (Specific Ki values not consistently reported in literature)
Desmethylclomipramine Histamine H1 ReceptorLower Affinity than Clomipramine
Muscarinic M1 ReceptorLower Affinity than Clomipramine
α1-Adrenergic ReceptorLower Affinity than Clomipramine

Table 2: Antagonistic Affinities of Clomipramine and Desmethylclomipramine at Various Receptors.

Signaling Pathways

The diverse pharmacological actions of clomipramine trigger a cascade of intracellular signaling events.

Monoamine Transporter Inhibition Signaling

The inhibition of SERT and NET by clomipramine and desmethylclomipramine leads to an increase in synaptic serotonin and norepinephrine. These neurotransmitters then activate their respective postsynaptic receptors, leading to a complex array of downstream signaling events that are believed to underlie the therapeutic effects on mood and anxiety.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Clomipramine Clomipramine SERT SERT Clomipramine->SERT Inhibits Desmethylclomipramine Desmethylclomipramine NET NET Desmethylclomipramine->NET Inhibits Serotonin_Vesicle Serotonin Serotonin Serotonin Serotonin_Vesicle->Serotonin Norepinephrine_Vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Serotonin->SERT 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Downstream_Signaling Downstream Signaling 5HT_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling

Caption: Monoamine Reuptake Inhibition by Clomipramine.

Receptor Antagonism Signaling Pathways

The antagonism of H1, M1, and α1-adrenergic receptors by clomipramine interrupts their respective signaling cascades. Both M1 muscarinic and α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC).[2][3][4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4][5] Histamine H1 receptors are also coupled to the Gq/11 family of G-proteins and activate a similar PLC-mediated signaling cascade. By blocking these receptors, clomipramine prevents these downstream events.

cluster_receptor Gq-Coupled Receptor (M1, α1, H1) cluster_membrane Cell Membrane cluster_cytosol Cytosol Clomipramine Clomipramine Receptor Receptor Clomipramine->Receptor Antagonizes Gq Gq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End Start Start Preparation Prepare Synaptosomes or Transporter-Expressing Cells Start->Preparation Pre-incubation Pre-incubate with Inhibitor Preparation->Pre-incubation Initiate_Uptake Add Radiolabeled Neurotransmitter Pre-incubation->Initiate_Uptake Terminate_Uptake Terminate Uptake by Filtration Initiate_Uptake->Terminate_Uptake Quantification Quantify Internalized Radioactivity Terminate_Uptake->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

References

An In-Depth Technical Guide to Closiramine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the known chemical and physical properties of Closiramine. Despite extensive searches of scientific literature and chemical databases, detailed pharmacological data, experimental protocols, and specific information regarding its mechanism of action and effects on signaling pathways are not publicly available at this time. The information that could be retrieved is presented below.

Chemical Identity and Structure

This compound is a tricyclic compound with the systematic IUPAC name 8-Chloro-11-(2-(dimethylamino)ethyl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[3]. Its chemical identity is further defined by the following identifiers:

IdentifierValue
CAS Number 47135-88-6[3]
Molecular Formula C₁₈H₂₁ClN₂[3]
SMILES CN(C)CCC1c2ccc(cc2CCc3cccnc31)Cl[3]
InChIKey BYUAWKXUYPHXSR-UHFFFAOYSA-N[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Weight 300.83 g/mol [3]
XLogP3 3.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Exact Mass 300.1393264 g/mol [4]
Monoisotopic Mass 300.1393264 g/mol [4]
Topological Polar Surface Area 16.1 Ų[4]
Heavy Atom Count 21[4]
Formal Charge 0[4]
Complexity 333[4]

Pharmacological Properties and Biological Activity

There is a significant lack of publicly available information regarding the pharmacological properties and biological activity of this compound. While the Global Substance Registration System (GSRS) classifies this compound as a Histamine-1 Receptor Antagonist and an Immunotherapeutic Agent , no further details, quantitative data (such as binding affinities, IC50/EC50 values), or descriptions of its mechanism of action could be retrieved from scientific literature or databases.

Signaling Pathways:

Due to the absence of studies on the mechanism of action of this compound, there is no information available on the signaling pathways it may affect.

Experimental Protocols:

No published experimental protocols for the synthesis or biological evaluation of this compound were found.

Conclusion

This compound is a defined chemical entity with a known structure and basic physicochemical properties. However, a comprehensive understanding of its pharmacology, mechanism of action, and potential therapeutic applications is hindered by the current lack of available data. Further research and publication of experimental findings are necessary to elucidate the biological profile of this compound. Researchers interested in this compound should be aware of this information gap and the need for primary investigation to characterize its biological effects. investigation to characterize its biological effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to the synthesis and detailed characterization of Closiramine is limited in publicly available scientific literature. Due to this scarcity, this guide will leverage data and established protocols for the structurally analogous and extensively researched tricyclic compound, Clomipramine (B1669221). This approach provides a robust framework for the synthesis, analysis, and understanding of the biological context of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a tricyclic compound identified as a histamine (B1213489) H1 receptor antagonist.[1] Its core structure is a dibenzo[b,f]azepine ring system, a common scaffold in various centrally acting agents. While its primary pharmacological classification points towards applications in allergic conditions and potentially as a sedative, the broader therapeutic potential remains an area for further investigation. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and the fundamental mechanism of action for this compound, drawing parallels with the well-documented analogue, Clomipramine.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of the tricyclic core followed by the attachment of the dimethylaminoethyl side chain. The following proposed synthesis is adapted from established methods for Clomipramine.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route for this compound starts from N-acetyliminodibenzyl. This starting material undergoes chlorination to introduce the chloro-substituent on the dibenzazepine (B1670418) ring. The acetyl protecting group is then removed, and the subsequent alkylation with a suitable aminoalkyl halide yields this compound.

Synthesis_of_this compound A N-Acetyliminodibenzyl B N-Acetyl-chloroiminodibenzyl A->B Chlorination C Chloroiminodibenzyl B->C Deacetylation D This compound C->D Alkylation R1 Chlorinating Agent (e.g., SOCl2) R1->A R2 Hydrolysis (e.g., NaOH) R2->B R3 2-(Dimethylamino)ethyl chloride Base (e.g., NaH) R3->C H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response Ca2->Response PKC->Response

References

In vitro activity of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Activity of Closiramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary indication. Extensive in vitro research has revealed a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

This compound is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[1][2][3][4][5] Unlike direct enzymatic inhibitors, FIASMAs exert their effects through an indirect mechanism. These cationic amphiphilic drugs accumulate within lysosomes, the primary site of acid sphingomyelinase (ASM) activity. This accumulation leads to the displacement of ASM from the inner lysosomal membrane, rendering the enzyme susceptible to proteolytic degradation.[1][2] The resulting decrease in ASM activity leads to a reduction in the hydrolysis of sphingomyelin (B164518) to ceramide, a key signaling molecule involved in apoptosis and cellular stress responses.[1][2]

In Vitro Activities of this compound

Antiviral Activity

This compound has demonstrated significant in vitro activity against a range of viruses, most notably coronaviruses.

  • Anti-SARS-CoV-2 Activity: this compound effectively inhibits the entry of SARS-CoV-2 into host cells.[3][6][7][8][9][10] The proposed mechanism involves the suppression of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus.[6][7][9] By functionally inhibiting ASM, this compound may disrupt the lipid raft microdomains within the cell membrane that are crucial for viral entry and budding.

  • Activity Against Other Coronaviruses: In addition to SARS-CoV-2, this compound has shown in vitro efficacy against other coronaviruses, including SARS-CoV and MERS-CoV.[11][12]

  • Activity Against Other Viruses: Studies have also indicated inhibitory effects of this compound on Ebola virus-like particle entry.[12]

Anticancer Activity

This compound exhibits promising anticancer properties in vitro through multiple mechanisms.

  • Induction of Apoptosis in Glioma Cells: In human glioma cell lines, this compound has been shown to inhibit the mitochondrial complex III of the electron transport chain.[13][14] This inhibition leads to a decrease in mitochondrial membrane potential, mitochondrial swelling, and an increase in caspase-3 activity, ultimately inducing apoptosis.[13][14]

  • Inhibition of Cancer Stem Cells: The active metabolite of this compound, desmethylclomipramine (B1197806) (DCMI), has been found to inhibit the growth and stemness of lung cancer stem cells.[15] It also demonstrates a cytostatic effect on these cells.[15]

Immunomodulatory and Other Activities
  • Modulation of Glucocorticoid Receptor Function: In vitro studies have shown that this compound can modulate the function of the glucocorticoid receptor.[16][17]

  • Effects on Phagocytic Cells: this compound has been observed to modulate the activity of phagocytic cells in vitro.[18]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and related compounds from various studies.

Table 1: Antiviral Activity of this compound and Related Compounds

CompoundVirusCell LineAssay TypeIC50/EC50Reference
Clomiphene (citrate), Vortioxetine, and Asenapine (hydrochloride) combinationSARS-CoV-2Not SpecifiedPseudovirus AssayIC50: 0.34 µM[8]
ChlorpromazineSARS-CoV-2 PseudovirusHEK293T-ACE2-TMPRSS2Luciferase Reporter AssayIC50: 0.972 µM[10]
FlupenthixolSARS-CoV-2 PseudovirusHEK293T-ACE2-TMPRSS2Luciferase Reporter AssayIC50: 1.072 µM[10]
PimozideSARS-CoV-2 PseudovirusHEK293T-ACE2-TMPRSS2Luciferase Reporter AssayIC50: 4.539 µM[10]

Table 2: Anticancer Activity of this compound and its Metabolites

CompoundCancer Cell TypeEffectReference
ChlorimipramineHuman Glioma CellsInhibition of oxygen consumption, increased caspase 3 activity[13][14]
Desmethylclomipramine (DCMI)Lung Cancer Stem CellsInhibition of growth, decreased stemness potential, cytostatic effect[15]

Detailed Experimental Protocols

Acid Sphingomyelinase (ASM) Activity Assay (Fluorogenic)

This protocol describes a method to measure the in vitro inhibitory effect of this compound on ASM activity.

Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by ASM to produce a fluorescent product. The rate of fluorescence generation is proportional to the ASM activity.

Materials:

  • Recombinant human ASM

  • ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Fluorogenic ASM substrate (e.g., N-acyl-sphingosine-1-phosphocholine with a fluorescent tag)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in ASM assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant human ASM to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic ASM substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of ASM inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Assay: Pseudovirus Neutralization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on SARS-CoV-2 entry using a pseudovirus system.

Principle: A replication-defective virus (e.g., VSV or lentivirus) is engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). The ability of this pseudovirus to infect susceptible host cells (expressing ACE2 and TMPRSS2) is measured by the reporter gene expression. A reduction in reporter signal in the presence of this compound indicates inhibition of viral entry.

Materials:

  • SARS-CoV-2 spike-pseudotyped virus (e.g., VSV-based)

  • Host cells (e.g., VeroE6 or HEK293T) engineered to express ACE2 and TMPRSS2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well white-walled, clear-bottom microplate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

  • Incubate the cells with the compound for 1-2 hours at 37°C.

  • Add a pre-titered amount of the SARS-CoV-2 pseudovirus to each well.

  • Incubate the plate for 24-48 hours at 37°C.

  • Remove the medium and lyse the cells according to the luciferase assay kit instructions.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Calculate the percentage of infection inhibition for each this compound concentration relative to the virus-only control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Anticancer Assay: Cell Viability (MTT Assay)

This protocol details a method to evaluate the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., human glioma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the serially diluted this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

FIASMA_Mechanism cluster_lysosome Lysosome (Acidic Environment) This compound This compound Membrane Inner Lysosomal Membrane This compound->Membrane Inserts into ASM_detached Detached ASM Membrane->ASM_detached Causes detachment of ASM_bound Active ASM Ceramide Ceramide ASM_bound->Ceramide Produces Degradation Proteolytic Degradation ASM_detached->Degradation Undergoes Degradation->Ceramide Reduced Production Sphingomyelin Sphingomyelin Sphingomyelin->ASM_bound Substrate for

Caption: Mechanism of Functional Inhibition of Acid Sphingomyelinase (FIASMA) by this compound.

Caption: Proposed anticancer mechanism of this compound in glioma cells.

Caption: Experimental workflow for in vitro antiviral screening of this compound.

References

The Pharmacological Profile of Clomipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing history in the treatment of various psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD). Its therapeutic efficacy is underpinned by a complex pharmacological profile characterized by potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, alongside interactions with a range of other neurotransmitter receptors. This technical guide provides an in-depth overview of the pharmacological properties of clomipramine and its primary active metabolite, desmethylclomipramine (B1197806). It includes a comprehensive summary of its receptor binding affinities, pharmacokinetic parameters, and detailed experimental methodologies for key assays. Visual representations of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its complex pharmacology.

Introduction

Clomipramine is a dibenzazepine (B1670418) derivative TCA that exerts its primary therapeutic effects by modulating serotonergic and noradrenergic neurotransmission.[1][2] Although initially developed as an antidepressant, its potent anti-obsessional properties have established it as a cornerstone in the pharmacological management of OCD.[3][4] The pharmacological actions of clomipramine are not limited to monoamine reuptake inhibition; it also displays significant antagonist activity at various other receptors, which contributes to both its therapeutic effects and its side-effect profile.[5][6] This document serves as a comprehensive technical resource, consolidating the key pharmacological data and experimental methodologies relevant to the study of clomipramine.

Pharmacodynamics

The pharmacodynamic profile of clomipramine is multifaceted, involving high-affinity binding to monoamine transporters and antagonistic activity at several other receptor sites.

Monoamine Transporter Inhibition

Clomipramine is a potent inhibitor of the serotonin transporter (SERT), exhibiting a significantly higher affinity for SERT compared to the norepinephrine transporter (NET).[6] This preferential inhibition of serotonin reuptake is believed to be central to its efficacy in treating OCD.[5] However, its major active metabolite, desmethylclomipramine, displays a contrasting profile with a much higher affinity for NET.[5] This dual action on both serotonergic and noradrenergic systems categorizes clomipramine as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5]

Receptor Antagonism

Clomipramine and its metabolite also act as antagonists at several other physiologically important receptors, including histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors.[5][6] These interactions are largely responsible for the characteristic side effects of tricyclic antidepressants, such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][5]

Quantitative Binding Affinity Data

The binding affinities of clomipramine and its primary metabolite, desmethylclomipramine, for various transporters and receptors are summarized in the tables below. The data are presented as inhibitory constants (Ki), where a lower value indicates a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
Clomipramine0.14543
Desmethylclomipramine31.60.32-

Table 2: Receptor Antagonist Binding Affinities (Ki in nM)

ReceptorClomipramineDesmethylclomipramine
Histamine H11.11.8
Muscarinic M11332
Muscarinic M247110
Muscarinic M32563
Muscarinic M41347
Muscarinic M540-
α1-Adrenergic1513
5-HT2A1216

Pharmacokinetics

The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a relatively long elimination half-life.

Absorption, Distribution, Metabolism, and Excretion

Clomipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[7] It is highly bound to plasma proteins (around 97-98%).[5] The primary metabolic pathway is demethylation to its active metabolite, desmethylclomipramine, a reaction catalyzed mainly by CYP1A2, CYP3A4, and CYP2C19.[1][8] Both clomipramine and desmethylclomipramine are further hydroxylated by CYP2D6.[1][8] The elimination half-life of clomipramine is approximately 19-37 hours, while that of desmethylclomipramine is longer, ranging from 54 to 77 hours.[5]

Table 3: Pharmacokinetic Parameters of Clomipramine

ParameterValue
Bioavailability~50%[7]
Protein Binding96-98%[5]
MetabolismHepatic (CYP1A2, CYP2C19, CYP2D6, CYP3A4)[1][8]
Elimination Half-life (Clomipramine)19-37 hours[5]
Elimination Half-life (Desmethylclomipramine)54-77 hours[5]
Excretion51-60% Renal, 24-32% Fecal[5]

Signaling Pathways and Metabolism

The therapeutic and adverse effects of clomipramine are mediated through its interaction with various signaling pathways.

clomipramine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Clomipramine Clomipramine SERT SERT Clomipramine->SERT Inhibits H1_Receptor H1 Receptor Clomipramine->H1_Receptor Blocks M_Receptor Muscarinic Receptor Clomipramine->M_Receptor Blocks Alpha1_Receptor α1-Adrenergic Receptor Clomipramine->Alpha1_Receptor Blocks Desmethylclomipramine Desmethylclomipramine NET NET Desmethylclomipramine->NET Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds

Clomipramine's Mechanism of Action

The metabolic conversion of clomipramine is a critical determinant of its overall pharmacological effect.

clomipramine_metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-Demethylation Hydroxyclomipramine 8-Hydroxy-clomipramine (Inactive) Clomipramine->Hydroxyclomipramine Hydroxylation Hydroxydesmethylclomipramine 8-Hydroxy-desmethyl- clomipramine (Inactive) Desmethylclomipramine->Hydroxydesmethylclomipramine Hydroxylation CYP1A2 CYP1A2 CYP1A2->Desmethylclomipramine CYP3A4 CYP3A4 CYP3A4->Desmethylclomipramine CYP2C19 CYP2C19 CYP2C19->Desmethylclomipramine CYP2D6 CYP2D6 CYP2D6->Hydroxyclomipramine CYP2D6->Hydroxydesmethylclomipramine

Metabolic Pathway of Clomipramine

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of clomipramine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter. These assays involve incubating a radiolabeled ligand (a molecule that binds to the target) with a tissue or cell membrane preparation containing the target protein. The unlabeled drug of interest (clomipramine) is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Tissue Preparation: Human platelet membranes or membranes from cells recombinantly expressing human SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of clomipramine.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the tissue/membrane preparation.

    • For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • For competition binding, add varying concentrations of clomipramine.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate IC50 and Ki values.

  • Radioligand: [³H]Nisoxetine or [³H]Desipramine

  • Tissue Preparation: Rat cortical membranes or membranes from cells recombinantly expressing human NET.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: Similar to the SERT binding assay, with desipramine (B1205290) often used to determine non-specific binding.

  • Radioligands:

    • Histamine H1: [³H]Mepyramine

    • Muscarinic (non-selective): [³H]Quinuclidinyl benzilate (QNB)

    • α1-Adrenergic: [³H]Prazosin

  • Tissue Preparation: Membranes from appropriate brain regions (e.g., cortex for H1 and muscarinic, hippocampus for α1) or cells expressing the specific receptor subtype.

  • Assay Buffers: Typically 50 mM Tris-HCl or phosphate (B84403) buffer at physiological pH.

  • Procedure: The general procedure is similar to the transporter binding assays, with specific known antagonists used to define non-specific binding (e.g., diphenhydramine (B27) for H1, atropine (B194438) for muscarinic, phentolamine (B1677648) for α1).

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Drug) start->prepare_reagents incubation Incubate Components (Drug, Radioligand, Membranes) prepare_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request specified Closiramine with CAS number 47135-88-6. However, publicly available scientific literature and chemical databases provide limited information on a compound with this specific name and CAS number. It is highly probable that the intended compound of interest is the structurally similar and well-documented tricyclic antidepressant, Clomipramine (B1669221) (CAS No. 303-49-1). This guide will, therefore, focus on Clomipramine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).[1][2] It functions as a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, with a higher affinity for the serotonin transporter.[2][3] This dual mechanism of action, coupled with its interactions with other receptor systems, underpins its therapeutic effects and its side-effect profile. This document provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical applications of Clomipramine, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Chemical and Physical Properties

PropertyValue
IUPAC Name3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Molecular FormulaC19H23ClN2
Molecular Weight314.86 g/mol
CAS Number303-49-1
AppearanceWhite to yellowish crystalline powder
SolubilitySoluble in water and ethanol, very soluble in chloroform (B151607) or glacial acetic acid, slightly soluble in acetone, and practically insoluble in diethyl ether.
Melting Point190-196 °C

Pharmacology

Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[2] Clomipramine exhibits a greater affinity for SERT compared to NET.[3] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several other receptors, which contributes to both its therapeutic effects and its side-effect profile. These include antagonism of:

Pharmacodynamics: Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

TargetClomipramine (Ki, nM)Desmethylclomipramine (Ki, nM)
Serotonin Transporter (SERT)0.144.6
Norepinephrine Transporter (NET)360.6
Dopamine Transporter (DAT)>10,0001,550
Histamine H1 Receptor31140
Alpha-1 Adrenergic Receptor1627
Muscarinic M1 Receptor37110

Data compiled from various sources. Exact values may vary between studies.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of Clomipramine at the synapse.

Clomipramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with 5-HT and NE 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptor Binding Clomipramine Clomipramine Clomipramine->SERT Inhibits Clomipramine->NET Inhibits

Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of Clomipramine are summarized in the table below.

ParameterValue
Bioavailability~50% (due to first-pass metabolism)
Time to Peak Plasma Concentration (Tmax)2-6 hours
Protein Binding~97.6%
Volume of Distribution (Vd)12-17 L/kg
MetabolismPrimarily hepatic via CYP2D6, CYP1A2, and CYP2C19. Major active metabolite is desmethylclomipramine.
Elimination Half-life (t1/2)Clomipramine: 19-37 hours; Desmethylclomipramine: 54-77 hours.
Excretion~60% in urine, ~32% in feces.

Data compiled from multiple sources.[3][4][5][6]

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Clomipramine.

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine CYP1A2, CYP2C19 (Demethylation) 8_Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->8_Hydroxyclomipramine CYP2D6 (Hydroxylation) 8_Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->8_Hydroxydesmethylclomipramine CYP2D6 (Hydroxylation) Conjugated_Metabolites Conjugated Metabolites 8_Hydroxyclomipramine->Conjugated_Metabolites 8_Hydroxydesmethylclomipramine->Conjugated_Metabolites Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Clomipramine metabolism to active and inactive metabolites.

Synthesis

Synthetic Pathway

A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.

Clomipramine_Synthesis N_acetyliminodibenzyl N-acetyliminodibenzyl N_acetyl_3_chloroiminodibenzyl N-acetyl-3-chloroiminodibenzyl N_acetyliminodibenzyl->N_acetyl_3_chloroiminodibenzyl Chlorinating agent (e.g., SOCl2) 3_chloroiminodibenzyl 3-chloroiminodibenzyl N_acetyl_3_chloroiminodibenzyl->3_chloroiminodibenzyl Hydrolysis Clomipramine Clomipramine 3_chloroiminodibenzyl->Clomipramine 3-(dimethylamino)propyl chloride Clomipramine_HCl Clomipramine Hydrochloride Clomipramine->Clomipramine_HCl HCl

Caption: Synthetic pathway for Clomipramine Hydrochloride.

Experimental Protocol: Synthesis of N-acetyl-3-chloroiminodibenzyl

This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in Clomipramine synthesis.[7][8]

Materials:

  • N-acetyliminodibenzyl

  • Dichloromethane (B109758) (or another suitable solvent like dichloroethane)

  • Potassium carbonate (or another suitable base)

  • Tetrabutylammonium bromide (TBAB) (catalyst)

  • Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

Procedure:

  • In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloromethane.

  • Cool the mixture to 0°C.

  • Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, N-acetyl-3-chloroiminodibenzyl.

  • The crude product can be purified by appropriate methods such as crystallization or chromatography.

Experimental Methods

Serotonin and Norepinephrine Reuptake Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of a compound on serotonin and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) into cells or synaptosomes that express the respective transporters.

Materials:

  • Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]

  • Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).

  • Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

  • Test compound (Clomipramine).

  • Reference compounds (known inhibitors of SERT and NET).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare a suspension of cells or synaptosomes in the assay buffer.

  • Aliquot the cell/synaptosome suspension into a 96-well plate.

  • Add varying concentrations of the test compound (Clomipramine) and reference compounds to the wells.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a specific time to allow for uptake.

  • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Clinical Data

Efficacy in Obsessive-Compulsive Disorder (OCD)

Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[1][2] Its efficacy has been demonstrated in numerous clinical trials.

StudyNTreatment DurationKey Finding
Clomipramine Collaborative Study Group52010 weeksClomipramine was significantly more effective than placebo in reducing OCD symptoms. Mean reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38-44% for Clomipramine vs. 3-5% for placebo.[10]
Foa et al. (2005)12212 weeksClomipramine, exposure and ritual prevention (ERP), and their combination were all superior to placebo. ERP and combination therapy were superior to Clomipramine alone.[1]
Meta-analysis--A meta-analysis of studies in children and adolescents found that Clomipramine improved Children's Y-BOCS scores by 37% and was more effective than SSRIs like sertraline, fluoxetine, and fluvoxamine.[3]
Dosing and Administration
  • Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per day.[3]

  • Maximum Dose (Adults): 250 mg per day.[3]

  • Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

Conclusion

Clomipramine remains a highly effective medication, particularly for severe and treatment-refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake, complemented by its effects on norepinephrine reuptake and other receptor systems, provides a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and potential for drug interactions is crucial for its safe and effective use in clinical practice. Further research may focus on personalized medicine approaches, leveraging pharmacogenomic data to optimize dosing and minimize adverse effects.

References

An In-depth Technical Guide to Clomipramine (Closiramine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The request specified "Closiramine." However, extensive database searches indicate that this is likely a misspelling of "Clomipramine," a well-established tricyclic antidepressant. All information presented herein pertains to Clomipramine.

This technical guide provides a comprehensive overview of Clomipramine, including its chemical identity, mechanism of action, pharmacokinetic properties, and clinical efficacy, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanamine[1]

Synonyms: Chlorimipramine, Chlomipramine[1]

Chemical Structure:

  • Molecular Formula: C₁₉H₂₃ClN₂[2][3]

  • Molar Mass: 314.86 g·mol⁻¹[2]

Mechanism of Action

Clomipramine is a tricyclic antidepressant (TCA) that primarily functions through the potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake by blocking their respective transporters (SERT and NET) at the presynaptic neuronal membrane.[4][5] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4][5] While it inhibits both, Clomipramine shows a higher affinity for the serotonin transporter.[5]

Beyond its primary targets, Clomipramine also exhibits antagonistic activity at several other receptors, which contributes to its therapeutic effects and side-effect profile:[1][4][5]

The interaction with these additional receptors is responsible for side effects such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][4]

Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine Demethylation (CYP2C19, CYP3A4, CYP1A2) 8-hydroxy-clomipramine 8-hydroxy-clomipramine Clomipramine->8-hydroxy-clomipramine Hydroxylation (CYP2D6) 8-hydroxy-desmethylclomipramine 8-hydroxy-desmethylclomipramine Desmethylclomipramine->8-hydroxy-desmethylclomipramine Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide_Conjugates 8-hydroxy-clomipramine->Glucuronide_Conjugates 8-hydroxy-desmethylclomipramine->Glucuronide_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion Screening Screening Randomization Randomization Screening->Randomization Treatment_Clomipramine Clomipramine (up to 300 mg/day) Randomization->Treatment_Clomipramine Treatment_Placebo Placebo Randomization->Treatment_Placebo Duration 10 Weeks Treatment_Clomipramine->Duration Treatment_Placebo->Duration Efficacy_Assessment Efficacy Assessment (Y-BOCS, NIMH-GOCS) Duration->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

References

Unveiling the Therapeutic Potential of Clomipramine: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine (B1669221), a tricyclic antidepressant traditionally used in the management of obsessive-compulsive disorder and depression, is garnering significant attention for its polypharmacological profile, suggesting a broader therapeutic utility. This technical guide provides an in-depth exploration of the molecular targets of Clomipramine, moving beyond its well-established role as a monoamine reuptake inhibitor to its emerging potential in oncology and virology. Through a comprehensive review of preclinical and clinical data, this document summarizes quantitative binding affinities and functional assay results, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of Clomipramine.

Primary Therapeutic Targets: Monoamine Transporters

Clomipramine's principal mechanism of action in the central nervous system is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the Serotonin Transporter (SERT) and the Norepinephrine Trans-porter (NET). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.

Quantitative Data: Binding Affinities and Transporter Occupancy

The following table summarizes the binding affinities (Ki) of Clomipramine and its active metabolite, desmethylclomipramine, for human monoamine transporters. A lower Ki value indicates a higher binding affinity.

TargetLigandKᵢ (nM)SpeciesReference
Serotonin Transporter (SERT) Clomipramine0.14 - 2.67Human[1][2]
Desmethylclomipramine1.4Human[3]
Norepinephrine Transporter (NET) Clomipramine33.7 - 54Human[1]
Desmethylclomipramine0.3 - 0.44Human[3]
Dopamine (B1211576) Transporter (DAT) Clomipramine>10,000Human[1]

Positron Emission Tomography (PET) studies have demonstrated high serotonin transporter occupancy even at low clinical doses of Clomipramine. A dose of 10 mg can lead to approximately 80% occupancy of SERT in the human brain.[4][5][6] The estimated median effective dose (ED50) for SERT occupancy is 2.67 mg for an oral dose and 1.42 ng/mL for plasma concentration.[4][5]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of Clomipramine for SERT and NET.

Objective: To determine the inhibitor constant (Ki) of Clomipramine for the serotonin and norepinephrine transporters.

Materials:

  • Test Compound: Clomipramine hydrochloride

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET)

  • Non-specific Binding Control: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET)

  • Receptor Source: Membranes from cells stably expressing human SERT or NET, or human brain tissue homogenates (e.g., thalamus for SERT, hypothalamus for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B, pre-treated with polyethylenimine)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Clomipramine Competition: Serial dilutions of Clomipramine, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Clomipramine concentration. Determine the IC50 value (the concentration of Clomipramine that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualization: Signaling Pathway and Experimental Workflow

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5-HT_vesicle Serotonin (5-HT) 5-HT 5-HT 5-HT_vesicle->5-HT Release NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE Release 5-HT->SERT Reuptake 5-HT_receptor 5-HT Receptor 5-HT->5-HT_receptor Binds NE->NET Reuptake NE_receptor NE Receptor NE->NE_receptor Binds Clomipramine Clomipramine Clomipramine->SERT Inhibits Clomipramine->NET Inhibits Signal_Transduction Signal Transduction 5-HT_receptor->Signal_Transduction NE_receptor->Signal_Transduction

Caption: Clomipramine's primary mechanism of action.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Cells/Tissue) Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Clomipramine dilutions Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60-120 min at 25°C) Assay_Setup->Incubation Filtration Filtration & Washing (Separate bound/unbound) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Secondary Pharmacological Targets

Clomipramine interacts with a variety of other receptors and ion channels, which contribute to both its therapeutic effects and its side-effect profile.

Quantitative Data: Receptor and Ion Channel Affinities

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Clomipramine for various secondary targets.

TargetLigandKᵢ (nM)IC₅₀ (µM)SpeciesReference
Histamine H1 Receptor Clomipramine1.1 - 31Human[1]
α1-Adrenergic Receptor Clomipramine14 - 26Human[1]
Muscarinic Acetylcholine Receptors (M1-M5) Clomipramine12 - 92Human[1]
Serotonin 5-HT2A Receptor Clomipramine11 - 27Human[1]
Serotonin 5-HT2C Receptor Clomipramine37Human[1]
Dopamine D2 Receptor Clomipramine29 - 190Human[1]
hERG K+ Channel Clomipramine0.13Human[5][8]
Voltage-gated K+ (Kv) Channels Clomipramine8.61Rabbit[9][10]
Voltage-dependent Ca²⁺ Channels Clomipramine26 - 31Rat[6]
NMDA Receptor ClomipramineModulatesRat[1][10][11]
Experimental Protocol: Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol provides a general framework for assessing the effect of Clomipramine on voltage-gated ion channels, such as the hERG potassium channel, using the whole-cell patch-clamp technique.

Objective: To determine the IC50 of Clomipramine for a specific ion channel and characterize the mechanism of block.

Materials:

  • Cell Line: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Test Compound: Clomipramine hydrochloride

  • External Solution: Physiological salt solution appropriate for the ion channel being studied (e.g., containing KCl, NaCl, CaCl₂, MgCl₂, Glucose, HEPES).

  • Internal (Pipette) Solution: Solution mimicking the intracellular ionic composition (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and computer with data acquisition and analysis software.

  • Glass microelectrodes

Procedure:

  • Cell Culture: Culture the cells on glass coverslips until they reach 50-80% confluency.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a single cell with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition:

    • Apply a specific voltage-clamp protocol (a series of voltage steps) to elicit ionic currents through the channel of interest.

    • Record the baseline currents in the absence of the drug.

    • Perfuse the cell with the external solution containing various concentrations of Clomipramine and record the currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step in the absence and presence of different concentrations of Clomipramine.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the Clomipramine concentration and fit the data to a Hill equation to determine the IC50 value.[12]

Visualization: Off-Target Interactions and Experimental Workflow

Off_Target_Interactions cluster_receptors Receptors cluster_channels Ion Channels Clomipramine Clomipramine H1R Histamine H1 Clomipramine->H1R Antagonist alpha1AR α1-Adrenergic Clomipramine->alpha1AR Antagonist mAChR Muscarinic Clomipramine->mAChR Antagonist 5HT2R 5-HT2 Clomipramine->5HT2R Antagonist hERG hERG K+ Clomipramine->hERG Blocker Kv Voltage-gated K+ Clomipramine->Kv Blocker CaV Voltage-gated Ca²⁺ Clomipramine->CaV Blocker NMDAR NMDA Clomipramine->NMDAR Modulator

Caption: Clomipramine's off-target receptor and ion channel interactions.

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 with hERG) Start->Cell_Culture Electrode_Prep Microelectrode Preparation Cell_Culture->Electrode_Prep Whole_Cell_Config Achieve Whole-Cell Configuration Electrode_Prep->Whole_Cell_Config Record_Baseline Record Baseline Currents (Voltage-clamp protocol) Whole_Cell_Config->Record_Baseline Apply_Clomipramine Apply Clomipramine (Varying concentrations) Record_Baseline->Apply_Clomipramine Record_Blocked_Currents Record Blocked Currents Apply_Clomipramine->Record_Blocked_Currents Data_Analysis Data Analysis (Calculate % inhibition and IC50) Record_Blocked_Currents->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Whole-Cell Patch Clamp Assay.

Emerging Therapeutic Targets: Oncology

Recent research has highlighted the potential of Clomipramine as an anticancer agent, with proposed mechanisms involving the induction of apoptosis through mitochondrial dysfunction and the inhibition of autophagy.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Clomipramine in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
U87-MG Glioblastoma~50[13]
A375 Melanoma~11[14]
HeLa Cervical Cancer~15[14]
Glioma Cells (IPTP-98) Glioblastoma~114 (for morphological changes)[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the IC50 of Clomipramine in a cancer cell line.

Materials:

  • Cell Line: Cancer cell line of interest.

  • Test Compound: Clomipramine hydrochloride

  • Culture Medium: Appropriate for the cell line.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Clomipramine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Clomipramine concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the Clomipramine concentration and determine the IC50 value.[16][17][18]

Experimental Protocol: Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes the measurement of autophagic flux by monitoring the levels of LC3-II, a marker of autophagosomes.

Objective: To determine if Clomipramine inhibits autophagic flux.

Materials:

  • Cell Line: Cell line of interest.

  • Test Compound: Clomipramine hydrochloride

  • Lysosomal Inhibitors: Bafilomycin A1 or a combination of E64d and pepstatin A.

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Primary Antibody: Anti-LC3 antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Western Blotting reagents and equipment.

Procedure:

  • Cell Treatment: Treat cells with Clomipramine in the presence and absence of lysosomal inhibitors for a defined period.

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-LC3 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of lysosomal inhibitors compared to their absence indicates an active autophagic flux. An increase in LC3-II levels upon Clomipramine treatment, which is further enhanced by lysosomal inhibitors, suggests that Clomipramine blocks autophagic flux at a late stage (i.e., autophagosome-lysosome fusion or degradation).[2][9][19]

Visualization: Anticancer Mechanisms and Experimental Workflows

Anticancer_Mechanisms cluster_mitochondria Mitochondrial Pathway cluster_autophagy Autophagy Pathway Clomipramine Clomipramine Mito_Complex_III Mitochondrial Complex III Clomipramine->Mito_Complex_III Inhibits Autolysosome Autolysosome Clomipramine->Autolysosome Inhibits Fusion/ Degradation Cell_Survival Cell Survival Clomipramine->Cell_Survival Inhibits ROS ↑ ROS Mito_Complex_III->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Complex_III->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Cell_Survival Promotes

Caption: Proposed anticancer mechanisms of Clomipramine.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Drug_Treatment Treat with Clomipramine (Serial dilutions) Cell_Seeding->Drug_Treatment MTT_Addition Add MTT Reagent (Incubate 2-4 hours) Drug_Treatment->MTT_Addition Solubilization Add Solubilization Solution (Dissolve formazan) MTT_Addition->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate % viability and IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT Cell Viability Assay.

Novel Therapeutic Targets: Virology

Preliminary studies suggest that Clomipramine may possess antiviral properties, opening new avenues for its therapeutic application.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of Clomipramine.

VirusCell LineIC₅₀ (µM)Reference
Japanese Encephalitis Virus (JEV) SH-SY5Y0.79[13]
Japanese Encephalitis Virus (JEV) N2a3.28[13]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Objective: To determine the IC50 of Clomipramine against a specific virus.

Materials:

  • Virus: The virus of interest.

  • Host Cell Line: A cell line susceptible to the virus.

  • Test Compound: Clomipramine hydrochloride

  • Culture Medium

  • Overlay Medium: Culture medium with a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

  • Staining Solution: e.g., Crystal violet.

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of Clomipramine. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of Clomipramine.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Clomipramine concentration compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the Clomipramine concentration to determine the IC50 value.[20][21]

Visualization: Antiviral Assay Workflow

Plaque_Reduction_Workflow Start Start Cell_Monolayer Prepare Cell Monolayer (e.g., in 6-well plates) Start->Cell_Monolayer Virus_Infection Infect with Virus + Clomipramine dilutions Cell_Monolayer->Virus_Infection Adsorption Virus Adsorption (1-2 hours) Virus_Infection->Adsorption Overlay Add Overlay Medium with Clomipramine Adsorption->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_and_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubation->Fix_and_Stain Plaque_Counting Count Plaques Fix_and_Stain->Plaque_Counting Data_Analysis Data Analysis (Calculate % reduction and IC50) Plaque_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Plaque Reduction Assay.

Conclusion

Clomipramine's therapeutic potential extends far beyond its established role in psychiatry. Its intricate polypharmacology, characterized by high-affinity interactions with monoamine transporters and a broad spectrum of secondary targets, presents a compelling case for its repositioning in other therapeutic areas, notably oncology and virology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into these novel applications. The visualization of its complex molecular interactions and the workflows of key experimental assays are intended to facilitate a deeper understanding and guide future research endeavors. As our knowledge of Clomipramine's diverse molecular targets continues to expand, so too will the opportunities to harness its full therapeutic potential for a wider range of human diseases.

References

An In-depth Technical Guide to Early-Stage Research on Tricyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricyclic compounds, characterized by their three-ring chemical structure, represent a significant class of molecules in medicinal chemistry.[1] Historically recognized for their profound impact on the treatment of major depressive disorder (MDD) with the advent of Tricyclic Antidepressants (TCAs), the therapeutic potential of these scaffolds is now being explored in a multitude of new disease areas.[2][3] While newer agents with more favorable side-effect profiles have largely replaced TCAs as first-line treatments for depression, the inherent bioactivity of the tricyclic core continues to make it a valuable starting point for novel drug discovery efforts in oncology, infectious diseases, and chronic pain management.[1][3][4]

This guide provides a technical overview of the core aspects of early-stage research on tricyclic compounds, focusing on their mechanisms of action, preclinical data evaluation, and the key experimental protocols used to characterize them.

Mechanisms of Action: From Classic Neurotransmission to Novel Targets

The biological activity of tricyclic compounds is diverse and dependent on the specific structural arrangement and side-chain substitutions of the core scaffold.

1. Classic Antidepressant Mechanism: Monoamine Reuptake Inhibition

The primary mechanism of action for classic TCAs is the inhibition of the presynaptic reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the concentration of these monoamines in the synaptic cleft, enhancing neurotransmission.[2][6] This modulation of noradrenergic and serotonergic pathways is central to their antidepressant effects.[6]

tca_moa cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake SERT Serotonin Transporter (SERT) Serotonin_Synapse Increased 5-HT NE_Synapse Increased NE Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Post_Receptor_NE Adrenergic Receptors NE_Synapse->Post_Receptor_NE Enhanced Signaling Post_Receptor_5HT Serotonin Receptors Serotonin_Synapse->Post_Receptor_5HT Enhanced Signaling TCA Tricyclic Compound TCA->SERT Inhibits TCA->NET Inhibits

Caption: Primary mechanism of action of tricyclic antidepressants.

2. Off-Target Receptor Blockade and Side Effects

Many of the adverse effects associated with first-generation TCAs stem from their antagonism of various other receptors.[6] Blockade of muscarinic M1 receptors leads to anticholinergic effects (e.g., dry mouth, blurred vision), histamine (B1213489) H1 receptor antagonism causes sedation and weight gain, and alpha-1 adrenergic receptor blockade can result in orthostatic hypotension.[6][7] Modern drug discovery efforts often aim to design novel tricyclic compounds with higher selectivity for their primary target to minimize these off-target interactions.

tca_side_effects cluster_receptors Off-Target Receptors cluster_effects Associated Side Effects TCA Tricyclic Compound M1 Muscarinic M1 Receptor TCA->M1 Blocks H1 Histamine H1 Receptor TCA->H1 Blocks Alpha1 Alpha-1 Adrenergic Receptor TCA->Alpha1 Blocks Anticholinergic Dry Mouth, Blurred Vision, Constipation M1->Anticholinergic Leads to Sedation Sedation, Weight Gain H1->Sedation Leads to Hypotension Orthostatic Hypotension Alpha1->Hypotension Leads to

Caption: Signaling pathways associated with common TCA side effects.

3. Emerging Mechanisms of Action

Early-stage research has identified novel biological targets for tricyclic scaffolds beyond monoamine transporters:

  • Anticancer: Certain tricyclic pyrido[2,3-b][8][9]benzothiazepines have shown potent inhibitory activity against drug-resistant cancer cell lines.[4]

  • Antibacterial: Novel tricyclic compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival, showing promise as broad-spectrum antibiotics.[10]

  • Immunomodulatory: A series of novel tricyclic molecules have been identified as agonists of Toll-like receptor 7 (TLR7), with potential applications as enhancers in cancer immunotherapy.[11]

  • Antiparasitic: The TCA imipramine (B1671792) has demonstrated in vitro antigiardial potential, disrupting the parasite's cytoskeleton and differentiation pathways.[12]

  • VMAT2 Upregulation: Recent studies show that some TCAs, with sustained treatment, can upregulate the activity of Vesicular Monoamine Transporter 2 (VMAT2), a key protein for packaging neurotransmitters into synaptic vesicles.[13]

Quantitative Preclinical Data

The preclinical assessment of tricyclic compounds involves quantifying their interaction with molecular targets and their effects in cellular and animal models. This data is crucial for comparing candidates and guiding lead optimization.

Table 1: Comparative Receptor Binding Affinities of Common Tricyclic Antidepressants

The binding affinity of a compound for a receptor or transporter is often expressed as the inhibitory constant (Ki), where a lower value indicates a higher affinity. The data below provides a comparative overview of several TCAs against key neurotransmitter transporters and off-target receptors.

CompoundNET Ki (nM)SERT Ki (nM)H1 Ki (nM)M1-M5 Ki (nM)α1 Ki (nM)
Amitriptyline224.31.11-1026
Imipramine4.61.11111-9167
Desipramine1.123110100130
Nortriptyline4.1187.819-6849
Clomipramine2.80.28313738
Note: Ki values are compiled from various preclinical studies and can vary based on experimental conditions. This table serves as a comparative guide.[14]

Table 2: Bioactivity of Novel Tricyclic Compounds in Early-Stage Research

This table summarizes the bioactivity of recently developed tricyclic compounds in non-traditional therapeutic areas, demonstrating the scaffold's versatility.

Compound ClassTarget/AssayModel SystemBioactivity MetricResultReference
Pyrido[2,3-b][8][9]benzothiazepinesAntiproliferative ActivityH460TaxR (Paclitaxel-Resistant Cancer Cells)EC50< 1.0 µM[4]
Novel Tricyclic InhibitorsBacterial Growth InhibitionS. aureus (ATCC29213)IC500.003 µM[10]
Novel Tricyclic InhibitorsBacterial Growth InhibitionK. pneumoniae (ATCC10031)IC500.012 µM[10]
ImipramineGrowth InhibitionGiardia lamblia TrophozoitesIC5042.31 µM (48h)[12]
Novel Tricyclic AgonistsTLR7 Agonist ActivityHuman TLR7 AssayEC501.2 nM[11]

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible preclinical data. Below are methodologies for key assays used in the evaluation of tricyclic compounds.

1. Experimental Protocol: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter (e.g., SERT, NET, H1).

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target protein expressed in cell membranes.

  • Methodology:

    • Membrane Preparation: Harvest cells (e.g., HEK293) stably expressing the target receptor/transporter. Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet to a known protein concentration.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the tricyclic test compound.

    • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Experimental Protocol: In Vitro Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

  • Objective: To measure the cytotoxic or antiproliferative effect of a tricyclic compound on cultured cells (e.g., cancer cell lines).

  • Principle: These assays measure metabolic activity as an indicator of cell viability. For example, the CellTiter-Glo® assay quantifies ATP, which is a marker of metabolically active cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the tricyclic test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.

    • Incubation: Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours).[15]

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

    • Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.

    • Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of the compound to generate a dose-response curve and determine the IC50 or EC50 value.

3. Experimental Protocol: Forced Swim Test (FST) in Rodents

  • Objective: To evaluate the antidepressant-like properties of a tricyclic compound in an animal model of behavioral despair.[14]

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

  • Methodology:

    • Animal Acclimation: House mice or rats in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

    • Drug Administration: Administer the tricyclic test compound or a vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test (e.g., 30-60 minutes).

    • Pre-Swim Session (optional but recommended for rats): On the day before the test, place each animal in the swim cylinder for a 15-minute conditioning session.

    • Test Session: Fill a clear glass cylinder (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth where the animal cannot touch the bottom or escape. Place the animal in the water for a 6-minute session.

    • Behavioral Scoring: Record the session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Data Analysis: Compare the mean immobility time for the compound-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[14]

preclinical_workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical In Vivo Preclinical Evaluation cluster_lead Lead Optimization synthesis Compound Synthesis & Library Generation binding Primary Screening: Receptor Binding Assays (Determine Ki) synthesis->binding cell_based Secondary Screening: Cell-Based Functional Assays (Determine IC50/EC50) binding->cell_based Active Hits adme ADME/Tox Profiling (Solubility, Permeability, etc.) cell_based->adme Potent Hits animal_model In Vivo Efficacy Models (e.g., Forced Swim Test) adme->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd Efficacious Compounds lead_opt Lead Candidate Selection pk_pd->lead_opt lead_opt->synthesis SAR-driven Iteration

Caption: A typical experimental workflow for early-stage drug discovery.

References

A Technical Guide to the Screening of Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and experimental protocols essential for the screening and characterization of novel psychoactive compounds (NPCs). As the landscape of psychoactive substances rapidly evolves, robust and multifaceted screening strategies are critical for understanding their pharmacological and toxicological profiles. This document outlines key in-vitro and in-vivo assays, details experimental procedures, and presents crucial signaling pathways involved in the action of these compounds. All quantitative data is summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using diagrams.

Introduction to Novel Psychoactive Compound Screening

The emergence of novel psychoactive substances presents a significant challenge to public health and drug development. A thorough understanding of their mechanisms of action is paramount. A typical screening cascade for NPCs involves a hierarchical approach, beginning with high-throughput in-vitro assays to identify primary targets and functional activity, followed by more complex cellular and in-vivo models to investigate physiological effects and behavioral outcomes.

In-Vitro Screening Assays

In-vitro assays are fundamental for the initial characterization of NPCs, providing crucial data on receptor binding affinity, functional potency, and efficacy. These assays are typically conducted in a high-throughput format to screen large compound libraries efficiently.

Receptor Binding Assays

Receptor binding assays determine the affinity of a compound for a specific target receptor. Radioligand binding assays are a common and sensitive method used for this purpose.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

The serotonin (B10506) 2A (5-HT2A) receptor is a primary target for many hallucinogenic and psychedelic compounds.[1] This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound for the human 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptor membranes (e.g., from CHO or HEK293 cells)

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)[2]

    • Non-specific binding control: Ketanserin (1 µM)[2]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • 96-well microfilter plates (GF/B filter)[3]

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and 50 µL of the test compound at various concentrations.[1][2]

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 1 µM Ketanserin.

    • Initiate the binding reaction by adding 100 µL of the 5-HT2A receptor membrane suspension to each well.

    • Incubate the plate for 60 minutes at room temperature.[2]

    • Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Table 1: Quantitative Data for 5-HT2A Receptor Binding Assays

CompoundRadioligandReceptor SourceKi (nM)Reference
Ketanserin[3H]KetanserinRat Frontal Cortex2.0[3]
DOB-HCl[3H]KetanserinRat Frontal Cortex59[3]
DOET-HCl[3H]KetanserinRat Frontal Cortex137[3]
DOM-HCl[3H]KetanserinRat Frontal Cortex533[3]
DMT[3H]KetanserinRat Frontal Cortex1,985[3]
Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist.

Many GPCRs, upon activation, modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This assay is particularly useful for Gs- and Gi-coupled receptors.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol describes a bioluminescence-based assay to measure changes in intracellular cAMP levels.[4]

  • Materials:

    • HEK293 cells stably expressing the target GPCR and the GloSensor™ cAMP biosensor.

    • CO2-independent cell culture medium.

    • GloSensor™ cAMP Reagent.

    • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

    • Test compounds.

    • White, clear-bottom 384-well plates.

    • Luminometer.

  • Procedure:

    • Harvest cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours to allow for reagent loading.

    • Dispense the cell suspension into the 384-well plate.

    • For Gi-coupled receptors, add forskolin to stimulate cAMP production.

    • Add the test compounds at various concentrations.

    • Measure luminescence at different time points to obtain a kinetic reading.[5]

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Plot the normalized signal against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

Table 2: Quantitative Data for cAMP Functional Assays

CompoundTarget ReceptorAssay TypeCell LineEC50/IC50 (nM)Reference
A-971432S1P5cAMP InhibitionCHO4.1[6]
CP-55,940CB1cAMP InhibitionCHO-hCB10.45[7]
JWH-018CB1cAMP InhibitionCHO-hCB12.8[7]

Gq-coupled GPCRs, such as the 5-HT2A receptor, activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[8]

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

This protocol uses a fluorescent dye, Fluo-4 AM, to measure changes in intracellular Ca2+ concentration.

  • Materials:

    • Cells expressing the target Gq-coupled GPCR (e.g., CHO or HEK293 cells).

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127 (to aid dye loading).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds.

    • Black-walled, clear-bottom 96- or 384-well plates.

    • Fluorescence microplate reader with automated liquid handling.

  • Procedure:

    • Seed cells into the microplate and incubate overnight.

    • Load the cells with Fluo-4 AM and Pluronic F-127 in Assay Buffer for 45-60 minutes at 37°C.[9]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[10]

    • Add the test compound at various concentrations using the automated liquid handler.

    • Measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) for at least 120 seconds to capture the peak response.[10]

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the fluorescence change against the logarithm of the test compound concentration.

    • Determine the EC50 value from the sigmoidal dose-response curve.

Table 3: Quantitative Data for Calcium Mobilization Assays

CompoundTarget ReceptorCell LineEC50 (nM)Reference
(Rac)-WAY-1615035-HT2CCHO1.2[10]
Serotonin5-HT2AHEK29310.5[9]
S(+)-AET5-HT2AHEK293>1000 (weak partial agonist)[9]
Neurotransmitter Transporter Uptake Assays

Many psychoactive compounds exert their effects by modulating the activity of neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT).

Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

  • Materials:

    • Cells stably expressing human DAT (e.g., MDCK-II cells).[11]

    • Radioligand: [3H]Dopamine.

    • Test compounds.

    • Positive control inhibitor (e.g., Venlafaxine).[11]

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with the test compound or vehicle for a specified time.

    • Initiate uptake by adding [3H]Dopamine.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.[12]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]Dopamine uptake by the test compound compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Table 4: Quantitative Data for Neurotransmitter Transporter Uptake Assays

CompoundTransporterAssay TypeCell LineIC50 (nM)Reference
ImipramineSERT[3H]5-HT UptakeCHO890[13]
ParoxetineSERTTRACT AssayHEK2932.61[14]
NaphyroneSERTTRACT AssayHEK293348[14]
VenlafaxineDAT[3H]Dopamine UptakeMDCK-II-[11]

In-Vivo Screening Assays

In-vivo assays are essential for evaluating the physiological and behavioral effects of NPCs in a whole organism. These studies provide insights into a compound's psychoactive properties, abuse potential, and overall toxicity.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.[15]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animals:

    • Male C57BL/6J mice are commonly used.[16]

  • Procedure:

    • Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Place the mouse in an observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes).[16] Observation can be done manually by a trained observer or automatically using a magnetometer system.[17]

  • Data Analysis:

    • Compare the number of head twitches in the test group to a vehicle-treated control group.

    • Analyze the dose-response relationship for the induction of HTR.

Table 5: Quantitative Data for Head-Twitch Response (HTR) Assays

CompoundAnimal ModelRouteDose RangePeak EffectReference
DOIC57BL/6J MiceIP0.25 - 1.0 mg/kgDose-dependent increase in HTR[18]
LSDC57BL/6J MiceIP0.05 - 0.4 mg/kgDose-dependent increase in HTR[18]
Drug Discrimination in Rats

Drug discrimination is a behavioral assay used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

Experimental Protocol: Drug Discrimination Assay

  • Animals:

    • Rats are trained to press one of two levers to receive a food reward.

  • Procedure:

    • Training Phase:

      • On days when the training drug (e.g., a known stimulant or hallucinogen) is administered, responses on one lever are reinforced.

      • On days when the vehicle is administered, responses on the other lever are reinforced.[19]

      • This training continues until the rats reliably press the correct lever based on the interoceptive cues of the drug or vehicle.

    • Testing Phase:

      • Administer the novel psychoactive compound at various doses.

      • Record which lever the rat predominantly presses.

  • Data Analysis:

    • If the rats predominantly press the drug-appropriate lever after administration of the novel compound, it is said to "substitute" for the training drug, suggesting similar subjective effects.

    • The percentage of drug-lever responding is plotted against the dose of the test compound.

Signaling Pathways and Visualization

Understanding the intracellular signaling cascades activated by NPCs is crucial for elucidating their mechanisms of action.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a Gq-coupled GPCR, is a key target for many psychedelic drugs. Its activation leads to a cascade of intracellular events.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS NPS (Agonist) HTR2A 5-HT2A Receptor NPS->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases DAT_ERK_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds DAT Dopamine Transporter (DAT) NPS NPS (Blocker) NPS->DAT Blocks AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ras Ras PKA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Screening_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Screening cluster_analysis Data Analysis and Candidate Selection HTS High-Throughput Screening (e.g., Receptor Binding) Functional_Assays Functional Assays (cAMP, Ca2+ Mobilization) HTS->Functional_Assays Hits Transporter_Assays Neurotransmitter Transporter Uptake Assays Functional_Assays->Transporter_Assays Active Compounds HTR Head-Twitch Response (Mice) Transporter_Assays->HTR Prioritized Compounds Drug_Discrimination Drug Discrimination (Rats) HTR->Drug_Discrimination Toxicology Toxicological Evaluation Drug_Discrimination->Toxicology SAR Structure-Activity Relationship (SAR) Toxicology->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

References

An In-depth Technical Guide on the Serotonin Transporter Binding Affinity of Chlorphenamine and Clomipramine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Closiramine" does not correspond to a recognized pharmaceutical compound in major databases. It is highly probable that this is a typographical error for either Chlorphenamine , a first-generation antihistamine with known serotonergic activity, or Clomipramine , a tricyclic antidepressant renowned for its potent serotonin (B10506) reuptake inhibition. This guide will provide a comprehensive analysis of the serotonin transporter binding affinity for both of these clinically significant molecules to address the likely intent of the query.

This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the binding characteristics of Chlorphenamine and Clomipramine at the serotonin transporter (SERT). The document outlines quantitative binding affinities, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows and signaling pathways.

Data Presentation: Quantitative Binding Affinities

The binding affinity of a compound for its target is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. The following tables summarize the quantitative data for the interaction of Chlorphenamine and Clomipramine with the human serotonin transporter (SERT).

Table 1: Chlorphenamine Binding Affinity for the Serotonin Transporter (SERT)

CompoundTransporterKd (nM)Ki (nmol/l)SpeciesReference
ChlorphenamineSerotonin Transporter (SERT)15.231Human[1][2]

Table 2: Clomipramine and Metabolite Binding Affinity for Monoamine Transporters

CompoundTransporterKi (nM)SpeciesReference
ClomipramineSerotonin Transporter (SERT)~100-200 fold preference over NETHuman[3]
Desmethylclomipramine (active metabolite)Serotonin Transporter (SERT)31.6Human[3]
ClomipramineNorepinephrine (B1679862) Transporter (NET)-Human[3]
Desmethylclomipramine (active metabolite)Norepinephrine Transporter (NET)0.32Human[3]

NET: Norepinephrine Transporter

Clomipramine demonstrates a significant preference for the serotonin transporter over the norepinephrine transporter.[3] However, its primary active metabolite, desmethylclomipramine, exhibits a reversed and potent affinity for the norepinephrine transporter.[3] This dual action on both serotonergic and noradrenergic systems is a key aspect of its pharmacological profile.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like Chlorphenamine and Clomipramine to the serotonin transporter is predominantly achieved through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound (e.g., Chlorphenamine or Clomipramine) for the serotonin transporter by measuring its ability to displace a radiolabeled ligand with known affinity for SERT.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK-293 or CHO cells.[4]

  • Radioligand: A tritiated ligand that binds with high affinity and specificity to SERT, for example, [³H]-Citalopram.[4]

  • Test Compounds: Chlorphenamine, Clomipramine, and other competing ligands.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine the level of non-specific binding of the radioligand.[4]

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[4]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • On the day of the assay, thaw frozen cell membranes containing hSERT on ice.

    • Dilute the membranes to a predetermined optimal protein concentration in ice-cold assay buffer.[4]

  • Assay Plate Setup:

    • The assay is typically performed in a 96-well microplate.

    • Total Binding Wells: Contain assay buffer, the radioligand, and the cell membrane preparation.

    • Non-specific Binding Wells: Contain the non-specific binding control, the radioligand, and the cell membrane preparation.[4]

    • Competition Wells: Contain serial dilutions of the test compound (Chlorphenamine or Clomipramine), the radioligand, and the cell membrane preparation.[4]

  • Incubation:

    • Incubate the assay plate at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[4]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (hSERT expressing cells) Assay_Plate Total Binding Non-specific Binding Competition Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation ([³H]-Citalopram) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilution (Chlorphenamine/Clomipramine) Compound_Prep->Assay_Plate Filtration Rapid Filtration (Glass Fiber Filters) Assay_Plate->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Serotonin_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft 5-HT Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Recycling Synaptic_Cleft->SERT 5-HT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activation Inhibitor Chlorphenamine or Clomipramine Inhibitor->SERT Blockade

Caption: Mechanism of serotonin reuptake inhibition.

References

An In-depth Technical Guide on the Interaction of Clomipramine with the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular interactions between the tricyclic antidepressant Clomipramine (B1669221) and its active metabolite, desmethylclomipramine, with the norepinephrine (B1679862) transporter (NET). It includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

Clomipramine, a tricyclic antidepressant (TCA), is primarily recognized for its potent serotonin (B10506) reuptake inhibition.[1][2] However, its therapeutic effects are multifaceted, involving significant interaction with the norepinephrine transporter (NET).[3][4][5] This interaction is largely mediated by its principal active metabolite, desmethylclomipramine, which exhibits high affinity for NET.[3][6] Understanding the nuances of this interaction is crucial for elucidating Clomipramine's complete pharmacological profile and for the development of more selective and effective therapeutics for a range of neuropsychiatric disorders.

The norepinephrine transporter is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[7][8] This process terminates noradrenergic signaling and is a critical target for many antidepressant medications.[8][9] By inhibiting NET, drugs like Clomipramine and its metabolite increase the synaptic concentration and duration of action of norepinephrine, contributing to their antidepressant and anxiolytic effects.[3][10]

This guide will delve into the quantitative aspects of Clomipramine's binding to NET, detail the experimental methodologies used to characterize this interaction, and provide visual diagrams to clarify the underlying molecular pathways and experimental procedures.

Quantitative Data: Binding Affinities and Pharmacokinetics

The interaction of Clomipramine and its metabolite with the norepinephrine transporter can be quantified through various in vitro and in vivo methods. The following tables summarize key binding affinity and pharmacokinetic data.

Table 1: Binding Affinities (Ki) of Clomipramine and Desmethylclomipramine for Monoamine Transporters

CompoundTransporterK_i_ (nM)SpeciesReference
ClomipramineNET38 - 53.7Human/Rat[3]
DesmethylclomipramineNET0.32Human/Rat[3]
ClomipramineSERT0.14 - 0.28Human/Rat[3]
DesmethylclomipramineSERT31.6Human/Rat[3]
ClomipramineDAT≥2,190Human/Rat[3]
DesmethylclomipramineDAT2,100Human/Rat[3]

NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter. A lower K_i_ value indicates a stronger binding affinity.

Table 2: In Vivo NET Occupancy of Clomipramine and Desmethylclomipramine in Non-Human Primates

CompoundK_d_ (dose for 50% occupancy)K_d_ (plasma concentration for 50% occupancy)Reference
Clomipramine0.44 mg/kg24.5 ng/mL[11]
Desmethylclomipramine0.11 mg/kg4.4 ng/mL[11]

Table 3: Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine

ParameterClomipramineDesmethylclomipramineReference
Elimination Half-Life19 - 37 hours54 - 77 hours[1]
Time to Reach Steady State~3 weeks (for both)~3 weeks (for both)[6][12]
Protein Binding~97% (primarily to albumin)Not specified[1]
MetabolismPrimarily hepatic via CYP2D6-[1][6]

Experimental Protocols

The characterization of the interaction between a ligand and its transporter relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.

Radioligand Binding Assay for NET

This assay determines the binding affinity (K_i_) of a test compound (e.g., Clomipramine) for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.[13][14]

3.1.1. Materials

  • Membrane Preparation: Membranes from cells stably expressing the human norepinephrine transporter (hNET) or from specific brain regions (e.g., rat cortex).[15][16]

  • Radioligand: A high-affinity NET radioligand, such as [³H]Nisoxetine or (S,S)-[¹⁸F]FMeNER-D₂.

  • Test Compound: Clomipramine or desmethylclomipramine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[15]

  • Scintillation Counter.

3.1.2. Protocol

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.[16]

    • Centrifuge at low speed to remove nuclei and debris.[16]

    • Centrifuge the supernatant at high speed to pellet the membranes.[16]

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).[15]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + buffer.

      • Non-specific Binding (NSB): Radioligand + a high concentration of a known NET inhibitor (e.g., desipramine).

      • Competitive Binding: Radioligand + serial dilutions of the test compound.

  • Incubation:

    • Add the membrane preparation, radioligand, and test compound/buffer to the wells.

    • Incubate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[15]

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15]

  • Counting and Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[15]

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a substrate (e.g., norepinephrine) into cells or synaptosomes expressing the norepinephrine transporter.[17][18]

3.2.1. Materials

  • Cell Culture or Synaptosomes: Human neuroblastoma SK-N-BE(2)C cells endogenously expressing NET, or synaptosomes prepared from rat brain tissue.[19][20]

  • Radiolabeled Substrate: [³H]Norepinephrine.

  • Test Compound: Clomipramine or desmethylclomipramine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Scintillation Counter.

3.2.2. Protocol

  • Synaptosome Preparation (if applicable):

    • Homogenize brain tissue in a sucrose (B13894) solution.[21]

    • Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[21]

    • Further purify using a density gradient (e.g., Percoll or Ficoll) if necessary.[21]

    • Resuspend the final synaptosomal pellet in assay buffer.

  • Assay Procedure:

    • Pre-incubate the cells or synaptosomes with various concentrations of the test compound or buffer.

    • Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.

    • Incubate for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of norepinephrine taken up at each concentration of the test compound.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the norepinephrine uptake.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the interaction of Clomipramine with the norepinephrine transporter.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect NET->NE_vesicle Repackaging Clomipramine Clomipramine & Desmethylclomipramine Clomipramine->NET Inhibition

Caption: Norepinephrine reuptake inhibition by Clomipramine.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare NET-expressing membranes setup_plate Set up 96-well plate (Total, NSB, Competitive) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound dilutions prep_ligands->setup_plate incubation Incubate components to reach equilibrium setup_plate->incubation filtration Rapidly filter and wash to separate bound/free incubation->filtration counting Measure radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

Clomipramine_Metabolism_and_Action Clomipramine Clomipramine (Administered Drug) CYP2D6 CYP2D6 (Hepatic Enzyme) Clomipramine->CYP2D6 Metabolism SERT Serotonin Transporter (SERT) Clomipramine->SERT Potent Inhibition (High Affinity) NET Norepinephrine Transporter (NET) Clomipramine->NET Weaker Inhibition Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Desmethylclomipramine->SERT Weaker Inhibition Desmethylclomipramine->NET Potent Inhibition (High Affinity) CYP2D6->Desmethylclomipramine

Caption: Clomipramine's metabolism and dual action.

Conclusion

While Clomipramine is often categorized primarily as a serotonin reuptake inhibitor, a comprehensive understanding of its pharmacology necessitates a detailed examination of its interaction with the norepinephrine transporter. The high affinity of its active metabolite, desmethylclomipramine, for NET underscores the dual serotonergic and noradrenergic mechanism of action of Clomipramine.[3][4][6] The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate these interactions. The continued exploration of the structure-activity relationships of tricyclic compounds and their metabolites with monoamine transporters will be instrumental in the design of future therapeutics with improved efficacy and side-effect profiles.

References

Preliminary Toxicology Studies of Clomipramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Clomipramine (B1669221) is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, panic disorder, and chronic pain.[1] Its therapeutic effects are largely attributed to its potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the brain.[2] This technical guide provides a comprehensive overview of the preliminary toxicology studies of Clomipramine, focusing on acute, sub-chronic, chronic, reproductive, and genetic toxicity. The information presented herein is synthesized from publicly available preclinical data to support further research and drug development efforts.

Mechanism of Action

Clomipramine's primary mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[2] It has a higher affinity for SERT compared to NET.[3] Additionally, Clomipramine interacts with other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contribute to its side-effect profile.[2]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Clomipramine Clomipramine SERT SERT Clomipramine->SERT Blocks NET NET Clomipramine->NET Blocks Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds

Figure 1: Mechanism of Action of Clomipramine.

Pharmacokinetics

Parameter Description
Absorption Well absorbed after oral administration.
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP1A2, to its active metabolite, desmethylclomipramine.[3]
Distribution Highly bound to plasma proteins.
Elimination Excreted mainly in the urine as metabolites.

Toxicology Studies

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Data Presentation

Species Route LD50 Reference
RatOral914 mg/kg[4]
MouseOral470 mg/kg[4]
DogOral383 mg/kg[4]

Experimental Protocol: Acute Oral Toxicity in Rats (OECD 423)

  • Test System: Wistar rats, typically females, are used as they are generally slightly more sensitive.[4][5]

  • Animal Housing: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles.[5]

  • Dosing: A single dose of Clomipramine is administered by oral gavage. The study often starts with a dose of 300 mg/kg or 2000 mg/kg.[4]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4][5]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[5]

Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Data Presentation

Detailed quantitative data from sub-chronic and chronic toxicity studies for Clomipramine are not extensively available in the public domain. However, existing studies provide some insights:

  • Rat (21-day study): Daily intraperitoneal administration of 2 mg/kg was used in a study to reverse the effects of dexamethasone (B1670325).[6] Another 27-day study in rats used intraperitoneal doses of 3, 10, and 30 mg/kg to investigate effects on food intake and body weight.[7]

  • Dog (1-year study): In a one-year toxicity study, dogs were given daily oral doses of 12.5 mg/kg, 50 mg/kg, and 100 mg/kg. One dog died at the highest dose, and another showed reduced sperm production.[4] In a long-term follow-up study for separation anxiety, Clomipramine at a dose of 1-2 mg/kg every 12 hours was well-tolerated for over 13-16 months.[8]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

  • Test System: Typically, Wistar rats (10 males and 10 females per group) are used.[1]

  • Dosing: The test substance is administered orally via gavage or in the diet daily for 90 days. At least three dose levels and a control group are used.[1][9]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry analyses are performed.[1][9]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[1]

Start Start Acclimatization Animal Acclimatization (e.g., 7 days) Start->Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Dosing (e.g., 90 days) Randomization->Dosing Observations Clinical Observations, Body Weight, Food Intake Dosing->Observations Interim_Sacrifice Interim Sacrifice & Necropsy (Optional) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice & Necropsy Dosing->Terminal_Sacrifice Observations->Dosing Data_Analysis Data Analysis & Reporting Interim_Sacrifice->Data_Analysis Terminal_Sacrifice->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for a Sub-chronic/Chronic Toxicity Study.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproduction and normal development.

Data Presentation

A study in pregnant rats showed that Clomipramine administered alone at doses of 40 mg/kg and 80 mg/kg between the eighth and fifteenth day of pregnancy did not induce teratogenic effects. However, when co-administered with caffeine, significant teratogenic effects were observed.[10]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

  • Test System: Typically conducted in rats and a second species, often rabbits.[2][11]

  • Dosing: The test substance is administered to pregnant females, usually from implantation to the day before caesarean section.[12] At least three dose levels and a control group are used.[12]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[12]

  • Fetal Examination: Fetuses are examined for external, visceral, and skeletal abnormalities.[12]

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential of a substance to cause DNA or chromosomal damage.

Data Presentation

  • In Vivo Mouse Study: Oral administration of Clomipramine at doses of 0.26 and 0.65 mg/20 g body weight for 5 and 30 days increased the frequency of chromosomal aberrations in bone marrow cells and primary spermatocytes. It also led to a dose-dependent increase in morphological sperm abnormalities.[13]

Experimental Protocols

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a deficient medium.[14][15]

    • Method: Bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix), and plated on a minimal agar (B569324) medium. The number of revertant colonies is counted after incubation.[14]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473):

    • Principle: This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[5][16]

    • Method: Cell cultures are exposed to the test substance at several concentrations, with and without S9 mix. Cells are harvested, and metaphase chromosomes are examined for structural abnormalities.[5]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):

    • Principle: This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in erythrocytes.[8]

    • Method: The test substance is administered to mice or rats, typically at three dose levels. Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes is determined.[8]

Start Start Genotoxicity Assessment InVitro_Tests In Vitro Tests (Ames, Chromosomal Aberration) Start->InVitro_Tests InVitro_Results In Vitro Results Positive? InVitro_Tests->InVitro_Results InVivo_Tests In Vivo Tests (Micronucleus, Comet Assay) InVitro_Results->InVivo_Tests Yes Non_Genotoxic Considered Non-Genotoxic InVitro_Results->Non_Genotoxic No InVivo_Results In Vivo Results Positive? InVivo_Tests->InVivo_Results Genotoxic Considered Genotoxic InVivo_Results->Genotoxic Yes Further_Evaluation Further Mechanistic Evaluation InVivo_Results->Further_Evaluation No Further_Evaluation->Non_Genotoxic

Figure 3: Decision-Making Workflow for Genotoxicity Testing.

Conclusion

The preliminary toxicology data for Clomipramine indicate a moderate acute toxicity profile. In vivo studies have demonstrated the potential for genotoxicity at higher doses and over longer exposure durations. Developmental toxicity appears to be low when administered alone but can be potentiated by other substances. While comprehensive reports on sub-chronic and chronic toxicity are limited in the public domain, available data suggest that long-term, low-dose administration is generally well-tolerated in dogs. Further in-depth studies following standardized guidelines are essential to fully characterize the toxicological profile of Clomipramine and to inform risk assessment for human exposure. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

In Vivo Effects of Clomipramine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document details the in vivo effects of Clomipramine (B1669221) , as the initial search for "Closiramine" did not yield relevant results, suggesting a possible typographical error. The information presented is based on the provided search results and is intended for researchers, scientists, and drug development professionals.

Clomipramine, a tricyclic antidepressant, has been extensively studied in various animal models to elucidate its therapeutic mechanisms and behavioral effects. This guide summarizes key findings from preclinical studies, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo effects of Clomipramine in different animal models.

Table 1: Effects of Clomipramine on Behavior in Rodent Models

Animal ModelSpeciesDoseRoute of AdministrationBehavioral EffectReference
Neonatal Treatment Model of DepressionRatNot SpecifiedNot SpecifiedDecreased offensive fighting responses, increased defensive fighting responses.[1]
Chronic Social Defeat Stress (CSDS)Mouse10 mg/kgIntraperitoneal (i.p.)Attenuated impairment of emotional memory.[2]
Neonatal Treatment Model of OCDRatNot SpecifiedNot SpecifiedEnhanced anxiety, behavioral inflexibility, working memory impairment, hoarding.[3]
8-OH-DPAT-induced Deficits in Spontaneous AlternationRat (Adult)10 mg/kg (3 administrations)Not SpecifiedPrevented deficits in spontaneous alternation.[4]
8-OH-DPAT-induced Deficits in Spontaneous AlternationRat (Young)10 mg/kg (5 administrations) or 15 mg/kg (3 administrations)Not SpecifiedWeak protective effects against deficits in spontaneous alternation.[4]
Macrophage Migration AssayRat20 and 40 mg/kgSubcutaneous (s.c.)Significantly reduced spontaneous and fMLP-induced macrophage mobility.[5]
Antinociception ModelMouse10 or 20 mg/kgIntraperitoneal (i.p.)2-fold increase in antinociceptive effect after five chronic injections.[6]

Table 2: Pharmacokinetic and Receptor Occupancy Data for Clomipramine and its Metabolite

SpeciesCompoundParameterValueRoute of AdministrationReference
MouseClomipraminePlasma half-life127 minNot Specified[6]
Non-human PrimateClomipramineKd for NET occupancy (dose)0.44 mg/kgIntravenous (i.v.)[7]
Non-human PrimateClomipramineKd for NET occupancy (plasma concentration)24.5 ng/mlIntravenous (i.v.)[7]
Non-human PrimateDesmethylclomipramineKd for NET occupancy (dose)0.11 mg/kgIntravenous (i.v.)[7]
Non-human PrimateDesmethylclomipramineKd for NET occupancy (plasma concentration)4.4 ng/mlIntravenous (i.v.)[7]

Experimental Protocols

Detailed methodologies for key experiments are described below.

Neonatal Clomipramine Model of Depression and OCD
  • Objective: To induce long-lasting behavioral and neurochemical changes in adult rats that mimic symptoms of depression and obsessive-compulsive disorder (OCD).[1][3]

  • Animals: Neonatal rats.[1][3]

  • Procedure:

    • Pups are treated with Clomipramine or a vehicle (e.g., saline) during a specific neonatal period (e.g., days 9 to 16).[3]

    • The drug is administered twice daily.[3]

    • Behavioral testing is conducted in adulthood.[3]

  • Behavioral Assessments:

    • Shock-induced fighting: To assess aggressive behavior.[1]

    • Elevated plus maze and marble burying: To measure anxiety-like behavior.[3]

    • Spontaneous alternation task and reversal learning: To assess behavioral flexibility.[3]

    • Win-shift paradigm: To evaluate working memory.[3]

    • Hoarding behavior: To measure compulsive-like behavior.[3]

Chronic Social Defeat Stress (CSDS) Model
  • Objective: To evaluate the effects of antidepressants on stress-induced emotional memory impairment.[2]

  • Animals: Male CD1 mice.[2]

  • Procedure:

    • Stressed animals are subjected to daily 10-minute agonistic encounters in the home cage of an aggressor mouse for 20 consecutive days.[2]

    • Non-stressed and stressed mice are injected intraperitoneally with saline or Clomipramine (10 mg/kg) just before each encounter.[2]

    • Behavioral testing is performed 24 hours after the last CSDS session.[2]

  • Behavioral Assessments:

    • Step-through inhibitory avoidance (IA) task: To assess emotional memory.[2]

    • Elevated plus maze: To evaluate locomotor activity and emotionality.[2]

    • Hot plate test: To measure analgesia.[2]

Macrophage Migration Assay
  • Objective: To determine the in vivo effect of Clomipramine on macrophage mobility.[5]

  • Animals: Rats.[5]

  • Procedure:

    • Rats are injected subcutaneously with 20 and 40 mg/kg of Clomipramine.[5]

    • Peritoneal macrophages are collected from the treated animals.[5]

    • The spontaneous and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced mobility of the macrophages is assessed in vitro.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Clomipramine

Clomipramine's primary mechanism of action is the inhibition of serotonin (B10506) reuptake.[8] However, its active metabolite, desmethylclomipramine, is a potent inhibitor of norepinephrine (B1679862) reuptake.[7][8] This dual action on both serotonergic and noradrenergic systems is believed to contribute to its therapeutic effects.[8] In animal studies, Clomipramine has also shown affinity for various other receptors, including serotonin 5-HT2A and 5-HT2C, alpha-1B adrenergic, and to a lesser extent, dopamine (B1211576) D2 and D3 receptors.[9]

G Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Desmethylclomipramine->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake G cluster_0 Pre-Treatment cluster_1 Experimental Phase start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping treatment Chronic Drug Administration (e.g., Clomipramine) grouping->treatment behavioral Behavioral Testing treatment->behavioral biochemical Biochemical Analysis behavioral->biochemical end End biochemical->end

References

A Technical Guide to the Solubility and Stability Testing of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Closiramine is limited. This guide provides a comprehensive framework of established, state-of-the-art methodologies for determining these critical physicochemical properties. The structurally related tricyclic antidepressant, Clomipramine, is referenced to provide context for potential properties and degradation pathways.

Introduction

This compound is a tricyclic compound with potential therapeutic applications.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, influencing everything from formulation design and bioavailability to storage conditions and shelf-life. Poor aqueous solubility can hinder absorption and lead to variable clinical outcomes, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This technical guide outlines detailed experimental protocols for characterizing the solubility and stability profile of this compound. It is designed to provide researchers and drug development professionals with the necessary methodologies to generate the critical data required for advancing a compound from discovery to clinical evaluation. The protocols are based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Section 1: Solubility Characterization

Solubility is a key determinant of a drug's absorption and bioavailability. It is typically assessed under both kinetic and thermodynamic conditions, each providing unique insights valuable at different stages of drug development.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the solution. This "shake-flask" method is more time and resource-intensive and is crucial for lead optimization and pre-formulation studies.[2]

Experimental Protocols

This high-throughput assay measures the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). This results in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Measure the absorbance of the supernatant in a UV-compatible plate at the compound's λmax. Alternatively, filter the solution using a solubility filter plate. Quantify the concentration against a standard curve prepared in the same buffer/DMSO mixture.

This method determines the equilibrium solubility and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM. It is also crucial to measure the final pH of the saturated solution, as it can influence the solubility of ionizable compounds.

Data Presentation for Solubility

The results from solubility experiments should be systematically recorded. For context, known solubility data for the related compound, Clomipramine, is included.

Table 1: Solubility Data Summary

Compound Method Medium Temperature (°C) Solubility
This compound Kinetic PBS, pH 7.4 25 [Experimental Data]
This compound Thermodynamic Water 25 [Experimental Data]
This compound Thermodynamic 0.1 M HCl (pH ~1) 25 [Experimental Data]
This compound Thermodynamic PBS, pH 7.4 25 [Experimental Data]
Clomipramine HCl Experimental Water Room Temp Freely Soluble[3]
Clomipramine HCl Experimental PBS, pH 7.2 Room Temp ~0.5 mg/mL[4]
Clomipramine HCl Experimental DMSO Room Temp ~10 mg/mL[4]

| Clomipramine HCl | Experimental | Ethanol | Room Temp | ~10 mg/mL[4] |

Visualization: General Solubility Testing Workflow

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Shake-Flask) k_start 10 mM Stock in DMSO k_dilute Serial Dilution in Microplate k_start->k_dilute k_add Add to Aqueous Buffer (e.g., PBS, pH 7.4) k_dilute->k_add k_incubate Incubate (1-2h) with Shaking k_add->k_incubate k_detect Detection: Nephelometry or UV-Vis k_incubate->k_detect k_end Result: Kinetic Solubility (µM) k_detect->k_end t_start Excess Solid Compound t_add Add to Aqueous Buffer (Various pH) t_start->t_add t_incubate Equilibrate (24-72h) with Agitation t_add->t_incubate t_filter Filter or Centrifuge to get Saturated Solution t_incubate->t_filter t_quantify Quantify by HPLC-UV t_filter->t_quantify t_end Result: Equilibrium Solubility (mg/mL) t_quantify->t_end

Solubility Testing Workflow

Section 2: Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is a critical component of drug development mandated by ICH guideline Q1A(R2).[5] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Experimental Protocols for Forced Degradation

A validated, stability-indicating HPLC method is required to separate the parent drug from all process impurities and degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. If no degradation is observed at room temperature after several days, the solution can be heated (e.g., at 60-80°C) for a shorter period.[7] For Clomipramine, degradation was observed in 5M HCl at 80°C.[2]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Similar to acid hydrolysis, heating may be required to induce degradation.

  • Neutral Hydrolysis: Dissolve this compound in purified water and heat if necessary.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, dilute to an appropriate concentration, and analyze by HPLC-UV/MS to quantify the remaining parent drug and detect any degradants.

  • Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The study is typically conducted at room temperature.

  • Sample Analysis: Monitor the reaction over time. Withdraw aliquots at various intervals, quench any remaining H₂O₂ if necessary, and analyze by HPLC-UV/MS. Clomipramine has been shown to degrade considerably under oxidative conditions.[2]

  • Procedure: Expose solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated stability oven, both with and without humidity control (e.g., 75% RH).

  • Sample Analysis: After a set period (e.g., 1-4 weeks), remove the samples, allow them to cool, dissolve a known amount in a suitable solvent, and analyze by HPLC-UV/MS.

  • Procedure: Expose a solution of this compound and the solid drug powder to a controlled light source as per ICH guideline Q1B. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m² of near-ultraviolet light.[5] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC-UV/MS. Studies on Clomipramine have identified several photodegradation products, including imipramine (B1671792) and Clomipramine-N-oxide.[8][9][10]

Data Presentation for Stability

Summarize the findings from the forced degradation studies to provide a clear overview of this compound's stability profile.

Table 2: Forced Degradation Study Summary

Stress Condition Parameters Time % Degradation of this compound No. of Degradants Remarks / Major Degradants (e.g., from Clomipramine)
Acid Hydrolysis 0.1 M HCl, 60°C 24 h [Experimental Data] [Experimental Data] Clomipramine is unstable in strong acid.[2]
Base Hydrolysis 0.1 M NaOH, 60°C 24 h [Experimental Data] [Experimental Data] Clomipramine is reported to be unstable.[2]
Oxidation 3% H₂O₂, RT 8 h [Experimental Data] [Experimental Data] Clomipramine degrades completely in 3% H₂O₂ within 30 min.[2]
Thermal (Solid) 80°C / 75% RH 2 weeks [Experimental Data] [Experimental Data] Clomipramine is reasonably stable in solid state.[2]

| Photolytic | ICH Q1B exposure | - | [Experimental Data] | [Experimental Data] | Photodegradation products include Imipramine, Desmethyl-clomipramine, Clomipramine-N-oxide.[9][10] |

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Q1A) start Drug Substance (this compound) method Develop Stability-Indicating HPLC Method start->method acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) method->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) method->base ox Oxidation (e.g., 3% H₂O₂, RT) method->ox therm Thermal (e.g., 80°C / 75% RH) method->therm photo Photolytic (ICH Q1B Light Exposure) method->photo analysis Analyze Stressed Samples vs. Control by HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis results Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->results

Forced Degradation Workflow

Section 3: Hypothesized Signaling Pathway

While the specific molecular targets and signaling pathways for this compound are not yet elucidated, insights can be drawn from its structural analog, Clomipramine. Clomipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of serotonin (B10506) (5-HT) and, to a lesser extent, norepinephrine (B1679862) (NE) at the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.

It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity to Clomipramine. The diagram below illustrates this proposed pathway.

Visualization: Hypothesized Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT, NE) ser SERT ner NET synapse_5ht 5-HT vesicle->synapse_5ht Release synapse_ne NE vesicle->synapse_ne Release rec5ht 5-HT Receptor signal Downstream Signaling Cascade rec5ht->signal Activation recne NE Receptor recne->signal Activation This compound This compound (Hypothesized) This compound->sert_block This compound->nert_block synapse_5ht->ser Reuptake synapse_5ht->rec5ht synapse_ne->ner Reuptake synapse_ne->recne

References

Methodological & Application

Analytical Methods for the Detection of Clomipramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221) is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder.[1] Accurate and reliable quantification of clomipramine and its active metabolite, desmethylclomipramine (B1197806), in various biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document provides detailed application notes and experimental protocols for the determination of clomipramine using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Several analytical methods have been established for the quantification of clomipramine. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

    • HPLC with UV Detection: A robust and cost-effective method suitable for routine analysis.[2][3][4]

    • HPLC with Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that provides high separation efficiency and sensitive detection.[7]

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of clomipramine.

Table 1: HPLC-UV Methods for Clomipramine Analysis

ParameterMethod 1[2][3]Method 2[8]Method 3[9]
Matrix PlasmaActive Pharmaceutical Ingredient (API) & Dosage FormBulk Drug
Linearity Range 2.5 - 120 ng/mLNot Specified150 - 500 µg/mL
0.9950 (Clomipramine), 0.9979 (Desmethylclomipramine)> 0.999Not Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 2.5 ng/mLNot SpecifiedNot Specified
Recovery Not SpecifiedWithin acceptable rangeNot Specified
Precision (%RSD) < 18.3% (Intra-day and Inter-day)Within acceptable rangeNot Specified

Table 2: HPLC-MS/MS Methods for Clomipramine Analysis

ParameterMethod 1[1]Method 2[6]Method 3[10]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range Not Specified0.500 - 200.000 ng/mL5 - 500 ng/mL
Not SpecifiedNot Specified> 0.995
Limit of Quantification (LOQ) Not Specified0.500 ng/mL5 ng/mL
Recovery Not SpecifiedEvaluatedNot Specified
Precision (%CV) ExcellentEvaluated≤ 15%
Accuracy (%Bias) ExcellentEvaluated< 10%

Table 3: GC-MS Method for Clomipramine Analysis

ParameterMethod 1[7]
Matrix Tablets (API)
Linearity Range Validated
Limit of Detection (LOD) Validated
Limit of Quantification (LOQ) Validated
Accuracy Validated
Precision Validated

Experimental Protocols

Protocol 1: HPLC-UV Method for Clomipramine in Human Plasma[2][3]

This protocol describes a method for the determination of clomipramine and its metabolite, desmethylclomipramine, in human plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH and 100 µL of internal standard (IS) solution (e.g., cisapride, 1 µg/mL).

  • Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 3 mL of extraction solvent.

  • Combine the organic layers and back-extract with 200 µL of 0.3% v/v orthophosphoric acid.

  • Discard the organic layer.

  • Inject the aqueous layer into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Jasco HPLC system or equivalent.[3]

  • Column: C8 reverse phase ODS2 column.[2][3]

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).[2][3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 215 nm.[2][3]

  • Injection Volume: Not specified.

3. Calibration Curve

  • Prepare calibration standards by spiking blank plasma with known concentrations of clomipramine and desmethylclomipramine (e.g., 2.5, 5, 10, 20, 40, 80, and 120 ng/mL).[3]

  • Process the standards using the same extraction procedure as the samples.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.

HPLC_UV_Workflow plasma Plasma Sample add_naoh_is Add NaOH & Internal Standard plasma->add_naoh_is extraction Liquid-Liquid Extraction (Heptane:Isoamyl Alcohol) add_naoh_is->extraction centrifuge1 Centrifuge extraction->centrifuge1 separate_organic Separate Organic Layer centrifuge1->separate_organic back_extraction Back-Extraction (Orthophosphoric Acid) separate_organic->back_extraction inject Inject Aqueous Phase back_extraction->inject hplc HPLC Separation (C8 Column) inject->hplc uv_detection UV Detection (215 nm) hplc->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Workflow for HPLC-UV analysis of Clomipramine in plasma.

Protocol 2: HPLC-MS/MS Method for Clomipramine in Human Plasma[1]

This protocol details a sensitive and selective method for the quantification of clomipramine in human plasma using HPLC-tandem mass spectrometry.

1. Materials and Reagents

  • Clomipramine hydrochloride (Reference Standard)

  • Clomipramine-D3 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Ultrapure water

  • Blank human plasma

  • Solid Phase Extraction (SPE) Cartridges (e.g., Cation exchange) or Protein Precipitation Plates

2. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample (pre-treated as required) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC-MS/MS Conditions

  • HPLC System: Shimadzu, Agilent, Waters, or equivalent.[1]

  • Mass Spectrometer: Sciex API 5500, Thermo Scientific TSQ Quantis, or equivalent with an electrospray ionization (ESI) source.[1]

  • Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm, or equivalent.[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30 v/v/v).[6]

  • Flow Rate: Not specified.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions:

    • Clomipramine: Q1→Q3 m/z 315.2→86.2[6]

    • N-desmethyl Clomipramine: Q1→Q3 m/z 301.1→72.1[6]

    • Clomipramine-d3: Q1→Q3 m/z 318.1→89.3[6]

    • N-desmethyl Clomipramine-d3: Q1→Q3 m/z 304.2→75.2[6]

HPLC_MSMS_Workflow plasma Plasma Sample with IS spe Solid Phase Extraction (SPE) plasma->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification

Caption: Workflow for HPLC-MS/MS analysis of Clomipramine.

Protocol 3: GC-MS Method for Chloropyramine in Tablets[7]

While the initial request was for Closiramine (interpreted as Clomipramine), this protocol for a related compound, Chloropyramine, demonstrates the application of GC-MS for pharmaceutical analysis.

1. Sample Preparation

  • Prepare a standard solution of the active pharmaceutical ingredient (API).

  • Extract the API from the tablet formulation using a suitable solvent.

  • Filter the sample prior to injection.

2. GC-MS Conditions

  • GC-MS System: Agilent or equivalent.

  • Column: Fused silica (B1680970) ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[7]

  • Injection: 1 µL in splitless mode.[7]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program: Initial temperature 180°C, ramped at 5°C/min to 240°C, and held for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow of 0.62 mL/min.[7]

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • Target Ion: 58 m/z[7]

    • Reference Ions: 71 m/z, 125 m/z[7]

  • Ion Source Temperature: 200°C.[7]

  • Interface Temperature: 250°C.[7]

GCMS_Workflow tablet Tablet Sample extraction Solvent Extraction tablet->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection gc_separation GC Separation (ZB-5 Column) injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection analysis Data Analysis ms_detection->analysis

Caption: Workflow for GC-MS analysis of an API in tablets.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of clomipramine in various matrices. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. For therapeutic drug monitoring and bioequivalence studies in biological fluids, HPLC-MS/MS is the preferred method due to its high sensitivity and selectivity. For routine quality control of pharmaceutical formulations, HPLC-UV offers a cost-effective and reliable alternative.

References

High-Performance Liquid Chromatography for the Analysis of Closiramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Closiramine using High-Performance Liquid Chromatography (HPLC). While specific, validated HPLC methods for this compound are not widely published, its structural analog, Clomipramine (B1669221), has been extensively analyzed. This protocol is therefore adapted from robust methods developed for Clomipramine, taking into account the physicochemical properties of both compounds. The provided methodology offers a strong starting point for the development and validation of a dedicated analytical method for this compound in research and pharmaceutical quality control settings.

Introduction

This compound is a tricyclic compound with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, offering high resolution, sensitivity, and specificity. This application note describes a reversed-phase HPLC (RP-HPLC) method that can be effectively used for the determination of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC method. This compound has a molecular formula of C18H21ClN2 and a molecular weight of 300.83 g/mol .[1] It is a racemic mixture.[1] For comparison, Clomipramine has a molecular formula of C19H23ClN2 and a molecular weight of 314.85 g/mol .[2] The structural similarities between the two molecules allow for the adaptation of existing HPLC methods for Clomipramine to the analysis of this compound.

Table 1: Physicochemical Properties of this compound and Clomipramine

PropertyThis compoundClomipramine
Molecular FormulaC18H21ClN2[1]C19H23ClN2[2]
Molecular Weight300.83 g/mol [1]314.85 g/mol [2]
StereochemistryRacemic[1]-
LogPNot available5.19[3]
pKa (basic)Not available9.38[3]

Recommended HPLC Method

This protocol is based on established isocratic RP-HPLC methods for the analysis of tricyclic antidepressants, particularly Clomipramine.[4][5]

Chromatographic Conditions

Table 2: HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.02M Phosphate (B84403) Buffer (pH 3.8) (30:70 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or equivalent)

  • 0.45 µm membrane filters

Experimental Protocols

Preparation of Mobile Phase
  • 0.02M Phosphate Buffer (pH 3.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[5] Adjust the pH to 3.8 with orthophosphoric acid.[5]

  • Mobile Phase Mixture: Mix acetonitrile and the 0.02M phosphate buffer (pH 3.8) in a 30:70 (v/v) ratio.[5]

  • Degassing: Degas the mobile phase for at least 15 minutes using a vacuum degasser or by sonication.[5]

  • Filtration: Filter the mobile phase through a 0.45 µm membrane filter before use.

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, dosage form, biological fluid). For a simple assay of a pharmaceutical formulation, the following procedure can be used:

  • Weigh and finely powder a representative sample of the dosage form.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with methanol and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Based on Clomipramine Data)

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters to consider are:

Table 3: Typical Method Validation Parameters for a Related Compound (Clomipramine)

ParameterTypical Specification/Result
Linearity (r²) > 0.999[5]
Accuracy (% Recovery) 98.9–99.5%[6]
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Specificity No interference from excipients or degradation products[6]
Robustness Unaffected by small, deliberate variations in method parameters

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/Standard StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Components Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump 1 Injector Injector Pump->Injector 2 Column HPLC Column (Stationary Phase) Injector->Column 3 Detector Detector (UV-Vis) Column->Detector 4 DataSystem Data System Detector->DataSystem 5

Caption: Logical relationship of key HPLC components.

References

Application Note: Mass Spectrometry Analysis of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closiramine is a tricyclic antidepressant and a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a comprehensive protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2]

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₈H₂₁ClN₂[3]
Molecular Weight300.83 g/mol [3]
CAS Number47135-88-6[3]
AppearanceCrystalline solid[4]
SolubilitySoluble in ethanol, DMSO, and dimethyl formamide[4]

Predicted Mass Spectrometry Fragmentation of this compound

While an experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of structurally similar tricyclic antidepressants, such as Clomipramine.[5][6] The primary fragmentation is expected to occur at the dimethylaminopropyl side chain.

Upon electrospray ionization (ESI) in positive mode, this compound will form a protonated molecule [M+H]⁺ with an m/z of 301.8. Collision-induced dissociation (CID) is predicted to cleave the C-C bond between the ethyl group and the dimethylamine (B145610) group, resulting in a stable fragment ion.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary for LC-MS/MS Analysis

The following table summarizes the proposed multiple reaction monitoring (MRM) transitions and typical mass spectrometer parameters for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound301.8256.110025
This compound (Qualifier)301.846.110035
Internal Standard (e.g., Clomipramine-d3)318.189.310028

Experimental Protocols

Sample Preparation from Human Plasma

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., Clomipramine-d3 in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 200 µL of 0.1 M NaOH and vortex briefly.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for this compound analysis.

Mechanism of Action: Signaling Pathway

This compound, like other tricyclic antidepressants, primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT & NE) Release Neurotransmitter Release Vesicle->Release Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Release->Neurotransmitters SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Neurotransmitters->SERT Reuptake Neurotransmitters->NET Reuptake Receptor5HT 5-HT Receptor Neurotransmitters->Receptor5HT ReceptorNE NE Receptor Neurotransmitters->ReceptorNE Signal Postsynaptic Signaling (Therapeutic Effect) Receptor5HT->Signal ReceptorNE->Signal This compound This compound This compound->SERT Inhibits This compound->NET Inhibits

Caption: this compound's mechanism of action.

Conclusion

This application note provides a detailed and robust framework for the mass spectrometry analysis of this compound. The described protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation data, offer a solid starting point for researchers in various fields. The provided diagrams for the experimental workflow and the drug's mechanism of action further enhance the understanding and application of this analytical methodology. Method validation, including the assessment of linearity, precision, accuracy, and recovery, should be performed in the user's laboratory to ensure reliable and accurate results.

References

Application Notes and Protocols for Cell-Based Assays to Determine Closiramine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closiramine, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary use.[1] Emerging research has highlighted its activity as an inhibitor of acid sphingomyelinase (ASM), a key enzyme in cellular signaling, and has shown promise for its antiviral and anticancer properties.[2][3][4] These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound in these three key areas: acid sphingomyelinase inhibition, anticancer cytotoxicity, and antiviral efficacy.

Mechanism of Action: Acid Sphingomyelinase Inhibition

This compound functions as a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[2] Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and inflammation.[5][6][7][8] By inhibiting ASM, this compound reduces the production of ceramide, thereby modulating these downstream signaling pathways. This mechanism is believed to be central to its potential anticancer and antiviral effects.

Signaling Pathway of this compound-Mediated Apoptosis

The inhibition of acid sphingomyelinase by this compound leads to a reduction in ceramide levels. Ceramide is a key signaling molecule that can initiate a cascade of events leading to apoptosis. This includes the activation of caspases, a family of proteases that execute the apoptotic program.[1][9]

Closiramine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Lysosome Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Substrate Ceramide Ceramide ASM->Ceramide Produces This compound This compound This compound->ASM Inhibits Caspase_Cascade Caspase Cascade (e.g., Caspase-3 Activation) Ceramide->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound inhibits Acid Sphingomyelinase (ASM), reducing ceramide production and subsequent activation of the caspase cascade, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and related compounds in various cell-based assays. These values can serve as a reference for designing experiments.

Table 1: Anticancer Activity of this compound and Related Tricyclic Antidepressants

CompoundCell LineAssay TypeIC50 (µM)Reference
ClomipramineHL-60 (Human Leukemia)Apoptosis Assay35[1]
DesipramineH460 (Non-Small-Cell Lung Cancer)Cell Viability (CellTiter-Glo)39.5[10]
DesipramineMCF7 (Breast Cancer)Cell Viability (CellTiter-Glo)30.3[10]
DesipramineHCT-116 (Colon Cancer)Cell Viability (CellTiter-Glo)52.4[10]
ImipramineHCT116 (Colon Cancer)Cell Viability~30[11]

Table 2: Antiviral Activity of Tricyclic Antidepressants

CompoundVirusCell LineAssay TypeEC50/IC50 (µM)Reference
ImipramineMERS-CoVVero E6CPE Reduction14.23[12]
AmitriptylineSARS-CoV-2Vero E6CPE Reduction10.7[12]

Table 3: Acid Sphingomyelinase (ASM) Inhibition

CompoundAssay ConditionIC50Reference
AmitriptylineIn vitroNot specified[2]
SertralineIn vitroNot specified[13]
FendilineCell-basedNot specified[14]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay to determine the anticancer activity of this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF7, HL-60)

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the solvent used for the stock solution (vehicle control).

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound, such as this compound, that is required to reduce the number of viral plaques by 50% (EC50).

Experimental Workflow

Caption: Workflow for the plaque reduction assay to evaluate the antiviral efficacy of this compound.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock of known titer

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound hydrochloride

  • Serum-free medium

  • Semi-solid overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Seeding:

    • Seed the host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation:

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

    • Mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).

    • Incubate the mixtures for 1 hour at 37°C.

  • Infection:

    • Wash the confluent cell monolayers twice with PBS.

    • Add 200 µL of the virus-compound mixtures to the corresponding wells.

    • Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, carefully aspirate the inoculum.

    • Gently overlay the cell monolayer with 2 mL of the semi-solid overlay medium containing the corresponding concentration of this compound.

  • Incubation:

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • After incubation, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cells by adding 1 mL of staining solution to each well and incubating for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Acid Sphingomyelinase (ASM) Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on ASM activity using a commercially available colorimetric or fluorometric assay kit.

Experimental Workflow

Caption: Workflow for a cell-based assay to measure the inhibition of Acid Sphingomyelinase by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • Ice-cold PBS

  • Cell lysis buffer (provided in the assay kit or a suitable alternative)

  • Commercial ASM activity assay kit (colorimetric or fluorometric)

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells to approximately 80-90% confluency.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include an untreated control.

  • Sample Preparation (Cell Lysate):

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is necessary to normalize the ASM activity.

  • ASM Activity Assay:

    • Follow the specific instructions provided with the commercial ASM activity assay kit. This typically involves the following steps:

      • Prepare standards and reaction mixes as described in the kit manual.

      • Add a standardized amount of protein from each cell lysate to the wells of the assay plate.

      • Initiate the enzymatic reaction by adding the ASM substrate. The reaction is typically carried out at pH 5.0 and 37°C.

      • Incubate for the recommended time (e.g., 30-60 minutes).

      • Stop the reaction if required by the protocol.

  • Detection:

    • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the ASM activity in each sample based on the standard curve and normalize it to the protein concentration.

    • Determine the percentage of ASM inhibition for each this compound concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

References

Experimental Design for Closiramine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closiramine, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary use in treating obsessive-compulsive disorder and depression.[1][2] Emerging research has highlighted its role as a potent inhibitor of autophagic flux, a functional inhibitor of acid sphingomyelinase (FIASMA), and a promising agent in oncology and virology.[3][4][5] Its active metabolite, desmethylclomipramine (B1197806) (DCMI), also contributes to its pharmacological activity.[3] This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted effects of this compound.

Key Mechanisms of Action

This compound exerts its effects through several distinct signaling pathways:

  • Inhibition of Autophagy: this compound and its metabolite DCMI have been shown to block autophagic flux, leading to an accumulation of autophagosomes and the autophagy substrate p62.[3][6][7] This mechanism is of particular interest in cancer research, as tumor cells can utilize autophagy to survive under stressful conditions.[8]

  • Functional Inhibition of Acid Sphingomyelinase (FIASMA): As a cationic amphiphilic drug, this compound inserts into the inner leaflet of the lysosomal membrane. This disrupts the electrostatic interaction between acid sphingomyelinase (ASM) and the membrane, leading to the detachment and subsequent degradation of ASM.[9][10] This inhibition of ASM prevents the breakdown of sphingomyelin (B164518) into ceramide, a key signaling molecule involved in various cellular processes, including apoptosis and inflammation.[11]

  • Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and lung cancer stem cells.[3][12][13] Its anticancer activity is attributed to multiple mechanisms, including the inhibition of autophagy, induction of apoptosis through mitochondrial pathways, and potential inhibition of the E3 ubiquitin ligase Itch.[3][14]

  • Antiviral Activity: this compound has been identified as an antiviral agent, with studies showing its ability to suppress SARS-CoV-2 entry and infection.[1][15] This effect is partly attributed to its FIASMA activity, which can interfere with viral entry mechanisms.

Data Presentation

The following tables summarize quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different experimental contexts.

Table 1: In Vitro Anticancer Activity of this compound and Desmethylclomipramine (DCMI)

CompoundCell Line(s)Cancer TypeIC50 Value(s)Treatment Duration (hours)
This compound8 human glioblastoma cell linesGlioblastoma22–60 µM24
DCMILC1, LC2, LC3Non-Small Cell Lung Cancer (Cancer Stem Cells)Not explicitly stated, but significant growth reduction observedNot specified

Table 2: Effect of this compound on Autophagy Markers

Cell TypeThis compound Concentration (µM)Treatment Duration (hours)Change in LC3-II LevelsChange in p62 Levels
Primary cortical neurons1 and 512, 24, 48IncreasedIncreased

Table 3: Antiviral Activity of this compound

VirusCell LineEC50 ValueNotes
SARS-CoV-2TMPRSS2-expressing VeroE6Not explicitly stated, but significant suppression of viral RNASynergistic effect observed with remdesivir

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: Autophagy Flux Assay by Western Blot

This protocol is designed to measure the effect of this compound on autophagic flux by analyzing the levels of LC3-II and p62.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • This compound hydrochloride (or Desmethylclomipramine)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • Loading control primary antibody: Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a positive control

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 12, 24, 48 hours).

    • For a comprehensive flux analysis, include a set of wells treated with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of this compound treatment).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, and loading control at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LC3-II and p62 band intensities to the loading control.

    • An accumulation of both LC3-II and p62 in this compound-treated cells, especially when compared to the autophagy inhibitor-treated cells, indicates a blockage of autophagic flux.

Protocol 2: Acid Sphingomyelinase (ASM) Activity Assay

This protocol describes a fluorometric or colorimetric assay to measure the inhibitory effect of this compound on ASM activity in cell lysates.

Materials:

  • Cell line of interest

  • This compound hydrochloride

  • Acid Sphingomyelinase Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Echelon Biosciences)

  • Cell lysis buffer (provided in the kit or a compatible one)

  • 96-well microplate (black or clear, depending on the assay)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration (e.g., 24 hours).

    • Harvest and lyse the cells according to the assay kit's instructions, ensuring all steps are performed on ice.

    • Determine the protein concentration of the lysates.

  • Enzyme Assay:

    • Prepare standards and reagents as per the kit's manual.

    • Add a normalized amount of protein lysate to each well of the 96-well plate.

    • Include appropriate controls (e.g., vehicle-treated, untreated, and a positive control with recombinant ASM if available).

    • Initiate the enzymatic reaction by adding the ASM substrate. The reaction is typically performed at an acidic pH (around 5.0).

    • Incubate the plate at 37°C for the recommended time (usually 30-60 minutes).

    • Stop the reaction if required by the protocol.

  • Detection and Analysis:

    • Measure the fluorescence or absorbance at the specified wavelength using a microplate reader.

    • Subtract the background reading from all sample readings.

    • Calculate the ASM activity based on the standard curve.

    • Express the ASM activity in this compound-treated samples as a percentage of the activity in vehicle-treated control samples to determine the percent inhibition.

Protocol 3: Cancer Stem Cell (CSC) Sphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer stem cell line or primary CSCs (e.g., LC1, LC2, LC3)[3]

  • Ultra-low attachment plates (e.g., 24- or 96-well)

  • Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound hydrochloride or Desmethylclomipramine

  • Trypsin-EDTA

  • Cell counter

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of CSCs by enzymatic digestion (if starting from spheroids) or from an adherent culture.

    • Count the viable cells.

  • Plating and Treatment:

    • Resuspend the cells in sphere formation medium at a low density (e.g., 500-2000 cells/well for a 24-well plate) to ensure clonal sphere formation.

    • Add various concentrations of this compound or DCMI to the cell suspension.

    • Plate the cell suspension into the ultra-low attachment plates.

  • Incubation and Sphere Formation:

    • Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.

    • Monitor sphere formation periodically under a microscope.

  • Quantification and Analysis:

    • After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.

    • Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

    • Compare the SFE of this compound-treated groups to the vehicle control to determine the inhibitory effect on CSC self-renewal.

Protocol 4: In Vitro Antiviral Assay (SARS-CoV-2)

This protocol outlines a method to evaluate the antiviral activity of this compound against SARS-CoV-2. Note: This protocol must be performed in a BSL-3 facility.

Materials:

  • VeroE6 cells expressing TMPRSS2

  • SARS-CoV-2 viral stock

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • 96-well plates

  • Reagents for quantifying viral load (e.g., qRT-PCR primers and probes for a viral gene, or antibodies for immunofluorescence)

Procedure:

  • Cell Seeding:

    • Seed VeroE6-TMPRSS2 cells in 96-well plates to form a confluent monolayer.

  • Drug Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control and a positive control antiviral (e.g., remdesivir).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation:

    • Incubate the infected plates at 37°C and 5% CO2 for a defined period (e.g., 24 or 48 hours).

  • Quantification of Viral Replication:

    • By qRT-PCR:

      • Extract RNA from the cell lysates or supernatants.

      • Perform one-step qRT-PCR to quantify the viral RNA copy number.

    • By Immunofluorescence:

      • Fix and permeabilize the cells.

      • Stain with an antibody against a viral protein (e.g., Nucleocapsid).

      • Use a fluorescently labeled secondary antibody and image the plates to count the number of infected cells.

  • Data Analysis:

    • Determine the percentage of viral inhibition for each this compound concentration compared to the vehicle control.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

Visualizations

Signaling Pathways and Workflows

Closiramine_Mechanism_of_Action cluster_FIASMA FIASMA Pathway cluster_Autophagy Autophagy Pathway cluster_Anticancer Anticancer Effects This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in (Acid Trapping) Autophagic_Flux Autophagic Flux This compound->Autophagic_Flux Inhibits Mitochondria Mitochondria This compound->Mitochondria CSC Cancer Stem Cell Self-Renewal This compound->CSC Inhibits ASM Acid Sphingomyelinase (ASM) Lysosome->ASM Displaces ASM_Degradation ASM Degradation ASM->ASM_Degradation Leads to Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis by ASM ASM_Degradation->Sphingomyelin Prevents conversion to Autophagosome Autophagosome Formation Lysosome_Fusion Lysosomal Fusion LC3_II LC3-II Accumulation Autophagic_Flux->LC3_II p62 p62 Accumulation Autophagic_Flux->p62 Complex_III Complex III Inhibition Mitochondria->Complex_III Inhibits Apoptosis Apoptosis Complex_III->Apoptosis Induces

Caption: Overview of this compound's multifaceted mechanisms of action.

Autophagy_Flux_Workflow start 1. Cell Culture & This compound Treatment lysis 2. Cell Lysis & Protein Quantification start->lysis sds_page 3. SDS-PAGE & Western Blot lysis->sds_page probing 4. Antibody Probing (LC3, p62, Loading Control) sds_page->probing detection 5. Chemiluminescent Detection probing->detection analysis 6. Densitometry Analysis (LC3-II & p62 Accumulation) detection->analysis

Caption: Experimental workflow for the autophagy flux assay.

FIASMA_Workflow start 1. Cell Treatment with this compound lysis 2. Cell Lysis start->lysis assay 3. ASM Enzyme Assay (Fluorometric/Colorimetric) lysis->assay readout 4. Plate Reading assay->readout analysis 5. Calculation of % ASM Inhibition readout->analysis

Caption: Experimental workflow for the FIASMA activity assay.

References

Application Notes and Protocols for Closiramine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Closiramine is a chemical compound identified by the CAS Number 47135-88-6.[1] As a potent chemical agent, meticulous handling and storage procedures are paramount to ensure personnel safety, experimental integrity, and product stability. These application notes provide detailed protocols for the safe handling, storage, and use of this compound powder in a laboratory setting. The information herein is compiled from established safety guidelines for handling chemical powders and data available for the structurally related and well-documented compound, Clomipramine, a tricyclic antidepressant. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's safety guidelines.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and hazards of this compound is the first step toward safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related compound, Clomipramine hydrochloride.

PropertyValueSource
Chemical Name 8-Chloro-11-(2-(dimethylamino)ethyl)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine[1]
Molecular Formula C₁₈H₂₁ClN₂[1][2]
Molecular Weight 300.83 g/mol [2]
CAS Number 47135-88-6[1]
Appearance White to off-white powder/solid[3][4]
Melting Point 189 - 190 °C (for Clomipramine HCl)[4][5]
Solubility Water: 25-125 mg/mL (for Clomipramine HCl) Ethanol (B145695): ~70 mg/mL (for Clomipramine HCl) DMSO: ~70 mg/mL (for Clomipramine HCl) PBS (pH 7.2): ~0.5 mg/mL (for Clomipramine HCl)[5][6][7]
Hazard Identification and Safety Precautions

This compound should be handled as a hazardous substance. The following hazard statements are based on data for Clomipramine.

Hazard StatementPrecautionary MeasuresSource
H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[3]
H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335/H336: May cause respiratory irritation, drowsiness or dizzinessP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Handling Protocols

Strict adherence to handling protocols is essential to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound powder:

  • Gloves: Wear non-reactive nitrile gloves.[8] Change gloves immediately if contaminated.

  • Lab Coat: A buttoned lab coat should be worn to protect street clothing.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: For weighing or procedures that may generate dust, use a NIOSH-certified respirator in a designated ventilated area.[9]

Engineering Controls
  • Ventilation: All handling of this compound powder, especially weighing and stock solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination of the general laboratory space.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface and the analytical balance within the hood.

    • Assemble all necessary materials: spatulas, weigh paper/boat, and vials.

  • Weighing:

    • Carefully transfer the required amount of this compound powder from the storage container to the weigh paper or boat using a clean spatula.

    • Perform this task slowly and gently to avoid generating airborne dust.

    • Close the primary container tightly immediately after dispensing.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the chosen solvent (e.g., DMSO, ethanol) dropwise to the powder to wet it, which helps prevent aerosolization.

    • Add the remaining solvent to reach the desired final concentration.

    • Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Stock solutions in organic solvents like ethanol and DMSO are reported to be around 10 mg/ml.[6]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution under the recommended conditions (see Section 3).

  • Cleanup:

    • Wipe down the spatula, balance, and fume hood surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated disposables (weigh paper, gloves) as hazardous waste (see Section 4.2).

    • Wash hands thoroughly after the procedure.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing Powder cluster_solubilize 3. Solubilization cluster_final 4. Final Steps p1 Don PPE p2 Prepare Fume Hood p1->p2 p3 Assemble Materials p2->p3 w1 Place weigh boat on balance p3->w1 w2 Carefully transfer powder w1->w2 w3 Record mass w2->w3 s1 Transfer powder to vial w3->s1 s2 Add solvent s1->s2 s3 Vortex/Sonicate until dissolved s2->s3 f1 Label Vial s3->f1 f3 Clean Workspace s3->f3 f2 Store Appropriately f1->f2 f4 Dispose of Waste f3->f4 G spill Spill Occurs! alert Alert others Evacuate area spill->alert ppe Don full PPE (incl. respirator) alert->ppe contain Cover spill gently with absorbent material ppe->contain cleanup Wet material, scoop into hazardous waste container contain->cleanup decon Decontaminate spill area cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptors Receptors NE Norepinephrine (NE) NET NET NE->NET Reuptake SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake H1 H1 M1 M1 Alpha1 α1 This compound This compound This compound->NET Inhibits This compound->SERT Strongly Inhibits This compound->H1 Antagonist This compound->M1 Antagonist This compound->Alpha1 Antagonist Synapse Synaptic Cleft (Increased 5-HT & NE)

References

Application Notes and Protocols for the Reconstitution of Closiramine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the reconstitution and in vitro application of Closiramine is limited. The following protocols and notes are primarily based on data from the structurally related and well-characterized tricyclic antidepressant, Clomipramine . Researchers should use this information as a starting point and independently validate all protocols for this compound.

Compound Information

This compound and Clomipramine are both tricyclic compounds. While they share structural similarities, their physicochemical properties differ, which can impact solubility and activity. Key properties are summarized below for comparison.

Table 1: Physicochemical Properties of this compound and Clomipramine

PropertyThis compoundClomipramine
Molecular Formula C₁₈H₂₁ClN₂[1][2]C₁₉H₂₃ClN₂[3][4]
Molecular Weight 300.8 g/mol [1]314.9 g/mol [3]
LogP (Computed) 3.9[1]5.2[3]
CAS Number 47135-88-6[1]303-49-1[5]

Reconstitution of Compound for In Vitro Use

It is assumed that this compound, like Clomipramine hydrochloride, is supplied as a crystalline solid. The following protocol is based on the solubility of Clomipramine hydrochloride.[6] The solubility of this compound should be experimentally determined.

Recommended Solvents and Stock Solutions

Organic solvents like DMSO and ethanol (B145695) are recommended for preparing high-concentration stock solutions.[6] Aqueous solutions are not recommended for long-term storage.[6]

Table 2: Solubility of Clomipramine Hydrochloride (Reference Data)

SolventSolubilityReference
DMSO~10 mg/mL[6][7]
Ethanol~10 mg/mL[6][7]
Dimethyl Formamide (DMF)~3 mg/mL[6][7]
PBS (pH 7.2)~0.5 mg/mL[6][7]
Protocol for Reconstituting a 10 mM Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Sterile pipette tips

Procedure:

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Bring the this compound vial and DMSO to room temperature before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.008 mg of this compound (Molecular Weight: 300.8 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL) to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C. Based on data for Clomipramine, the solid compound is stable for ≥4 years at -20°C.[6]

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage weigh 1. Weigh this compound (e.g., 3.008 mg) add_dmso 2. Add appropriate volume of DMSO (e.g., 1 mL) weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex aliquot 4. Aliquot into single-use vials vortex->aliquot store 5. Store at -20°C aliquot->store

Workflow for Reconstituting this compound Stock Solution.

Protocols for In Vitro Experiments

The following is a general protocol for treating cultured cells with this compound. The optimal cell type, seeding density, and treatment duration should be determined empirically.

General Protocol for Cell Treatment

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.

  • Cell Treatment: Carefully remove the medium from the wells. Add the medium containing the various concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Endpoint Analysis: Following incubation, perform the desired assay (e.g., cell viability, gene expression, or functional assay). For instance, a study using Clomipramine incubated diluted whole-blood cells for 24 hours with a 10 µM concentration of the drug.[8][9]

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed cells in multi-well plate adhere 2. Allow cells to adhere overnight seed->adhere prepare 3. Prepare working solutions (this compound & Vehicle) adhere->prepare treat 4. Replace medium with treatment solutions prepare->treat incubate 5. Incubate for desired duration (e.g., 24h) treat->incubate assay 6. Perform endpoint assay (e.g., Cell Viability) incubate->assay

General Workflow for an In Vitro Cell-Based Assay.

Mechanism of Action and Signaling Pathway

The mechanism of action for this compound has not been fully elucidated in publicly available literature. However, for the related compound Clomipramine, the primary mechanism is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake from the synaptic cleft by blocking their respective transporters, SERT and NET.[10][11][12] This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[11]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron vesicle Vesicles (5-HT, NE) cleft Synaptic Cleft vesicle->cleft Release post_neuron receptors Postsynaptic Receptors (5-HTR, Adrenergic) cleft->receptors Signal transporter SERT / NET Transporters cleft->transporter Reuptake This compound This compound (Hypothesized) This compound->transporter Inhibits

Hypothesized Mechanism via Neurotransmitter Reuptake Inhibition.

References

Application Notes and Protocols for Dosing of Clomipramine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221), a tricyclic antidepressant (TCA), is a widely utilized pharmacological tool in preclinical research to investigate the neurobiology of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD).[1][2] Its primary mechanism of action involves the potent, non-selective inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][3] Additionally, emerging evidence suggests that clomipramine can modulate cellular processes such as autophagy.[4][5][6][7][8]

These application notes provide a comprehensive guide to the calculation and administration of clomipramine in mice for various research paradigms. The following protocols and data are intended to serve as a starting point for investigators, and it is recommended that pilot studies be conducted to determine the optimal dose and administration route for specific experimental conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Clomipramine in Mice
ParameterValueMouse StrainRoute of AdministrationReference
Plasma Half-life (t½) ~127 minSwiss CD1Intraperitoneal (i.p.)[9]
Time to Peak Plasma Concentration (Tmax) 2-6 hoursNot SpecifiedOral[10]
Protein Binding ~97%Not SpecifiedNot Applicable[10]
Table 2: Recommended Dosing Regimens for Clomipramine in Mice for Behavioral Studies
Behavioral Test/ModelDose Range (mg/kg)Route of AdministrationDosing ScheduleReference
Forced Swim Test (Antidepressant-like effects) 10 - 20 mg/kgIntraperitoneal (i.p.)Acute (single injection)[9]
Chronic Social Defeat Stress (Depression model) 50 mg/kg/dayOral (gavage)Chronic (daily for 4 weeks)[11]
Neonatal Administration (Developmental effects) Not specified as mg/kgSubcutaneous (s.c.)Chronic (daily injections)[12]
Antinociceptive Action 10 - 20 mg/kgIntraperitoneal (i.p.)Acute (single injection) or Chronic (every 127 min for 5 doses)[9]
Anxiety-like Behavior 2 mg/kgIntraperitoneal (i.p.)Chronic (daily for 21 days)[13]

Experimental Protocols

Protocol 1: Preparation and Administration of Clomipramine for Intraperitoneal (i.p.) Injection

Materials:

  • Clomipramine hydrochloride (powder form)

  • Sterile saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Analytical balance

Procedure:

  • Dose Calculation:

    • Determine the desired dose in mg/kg.

    • Weigh the mouse to get its body weight in kg.

    • Calculate the required amount of clomipramine:

      • Amount (mg) = Dose (mg/kg) x Body Weight (kg)

  • Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):

    • Assume a final injection volume of 10 ml/kg. For a 25g (0.025 kg) mouse, the injection volume would be 0.25 ml.

    • Calculate the required concentration of the dosing solution:

      • Concentration (mg/ml) = Dose (mg/kg) / Injection Volume (ml/kg) = 10 mg/kg / 10 ml/kg = 1 mg/ml

    • To prepare 1 ml of a 1 mg/ml solution, weigh 1 mg of clomipramine hydrochloride.

    • Dissolve the clomipramine hydrochloride in 1 ml of sterile saline in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved.

  • Administration:

    • Draw the calculated volume of the clomipramine solution into a sterile syringe.

    • Gently restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution intraperitoneally.

Protocol 2: Preparation and Administration of Clomipramine for Oral Gavage

Materials:

  • Clomipramine hydrochloride (powder form)

  • Sterile water or vehicle of choice (e.g., 0.5% methylcellulose)

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

  • Analytical balance

Procedure:

  • Dose Calculation:

    • Follow the same dose calculation steps as in Protocol 1.

  • Solution/Suspension Preparation (Example for a 50 mg/kg dose in a 25g mouse):

    • Assume a gavage volume of 10 ml/kg. For a 25g (0.025 kg) mouse, the gavage volume would be 0.25 ml.

    • Calculate the required concentration:

      • Concentration (mg/ml) = 50 mg/kg / 10 ml/kg = 5 mg/ml

    • To prepare 1 ml of a 5 mg/ml solution/suspension, weigh 5 mg of clomipramine hydrochloride.

    • Add the powder to 1 ml of sterile water or the chosen vehicle in a sterile tube.

    • Vortex thoroughly to ensure complete dissolution or a homogenous suspension.

  • Administration:

    • Draw the calculated volume into a syringe attached to an appropriately sized oral gavage needle.

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the solution/suspension.

Signaling Pathway and Experimental Workflow Diagrams

Clomipramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin_vesicle Serotonin Serotonin_vesicle->Serotonin_cleft Release Norepinephrine_vesicle Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Clomipramine->SERT Inhibits Clomipramine->NET Inhibits Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine_cleft->Norepinephrine_receptor Binds Postsynaptic_effect Downstream Signaling & Neuronal Response Serotonin_receptor->Postsynaptic_effect Norepinephrine_receptor->Postsynaptic_effect

Caption: Clomipramine's primary mechanism of action.

Clomipramine_Autophagy_Inhibition Clomipramine Clomipramine Autolysosome Autolysosome Clomipramine->Autolysosome Inhibits Fusion Autophagosome_formation Autophagosome Formation Autophagosome_formation->Autolysosome Fuses with Lysosome Lysosome Degradation Cargo Degradation Autolysosome->Degradation

Caption: Clomipramine's inhibitory effect on autophagy.

Experimental_Workflow start Start: Weigh Mouse & Calculate Dose prep Prepare Clomipramine Solution/Suspension start->prep admin Administer Drug (i.p. or Oral Gavage) prep->admin wait Waiting Period (Acute or Chronic) admin->wait test Behavioral Testing wait->test end End: Data Analysis test->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Clomipramine for Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound "Closiramine" was not identified in scientific literature. It is presumed that the intended compound is Clomipramine , a well-documented tricyclic antidepressant with emerging applications in cancer research. These application notes and protocols are based on Clomipramine.

Sourcing and Purchasing Research-Grade Clomipramine

Clomipramine hydrochloride for research purposes can be procured from various reputable chemical suppliers. It is crucial to obtain high-purity compounds to ensure the reliability and reproducibility of experimental results. Below is a list of suppliers offering research-grade Clomipramine hydrochloride. Researchers should request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

SupplierProduct NamePurityCAS NumberNotes
MedChemExpress Clomipramine hydrochloride>98%17321-77-6For research use only. Not for human use.
Selleck Chemicals Clomipramine HCl≥98%17321-77-6For research use only. Not for human use.
Cayman Chemical Clomipramine (hydrochloride)≥98%17321-77-6Not for human or veterinary use.
Sigma-Aldrich Clomipramine hydrochloride≥98% (HPLC)17321-77-6For research and development use only.
Thermo Scientific Clomipramine hydrochloride≥95.0% (HPLC)17321-77-6For research use only.
TargetMol Clomipramine hydrochloride99.47%17321-77-6For research purposes only.

Mechanism of Action and Signaling Pathways

Clomipramine is a tricyclic antidepressant that primarily acts as a potent serotonin (B10506) reuptake inhibitor.[1][2] Its mechanism of action in the context of cancer research is multifaceted and involves the induction of apoptosis through mitochondrial pathways and the modulation of autophagy.[3][4]

Mitochondrially-Mediated Apoptosis: Clomipramine has been shown to selectively kill neoplastic glial cells while leaving normal brain cells unaffected.[5] It targets the mitochondria of tumor cells, leading to the inhibition of mitochondrial complex III activity.[4] This results in a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and subsequent activation of caspase-3, a key executioner of apoptosis.[4][6]

Modulation of Autophagy: Clomipramine can interfere with the autophagic flux in cancer cells.[1] By blocking the degradation of the autophagic cargo, it can decrease the stemness potential of cancer stem cells and enhance the cytotoxic effects of conventional chemotherapeutic agents.[7]

Signaling Pathway of Clomipramine-Induced Apoptosis

Clomipramine_Apoptosis_Pathway Clomipramine Clomipramine Mitochondria Mitochondria Clomipramine->Mitochondria ComplexIII Complex III Inhibition Mitochondria->ComplexIII ROS ↑ Reactive Oxygen Species (ROS) ComplexIII->ROS MMP ↓ Mitochondrial Membrane Potential ComplexIII->MMP Caspase3 Caspase-3 Activation ROS->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Viability_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture Culture glioma cells to ~80% confluency Treatment Treat with Clomipramine (e.g., 20-100 µM) for 6 hours Cell_Culture->Treatment Harvest Harvest and wash cells Cell_Culture->Harvest Controls Include vehicle control and positive control (e.g., 1µM staurosporine) Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Acquire Acquire data on a flow cytometer Incubate->Acquire Analyze Analyze data to quantify apoptotic and necrotic cells Acquire->Analyze Western_Blot_Workflow cluster_sample Sample Preparation cluster_blot Electrophoresis and Transfer cluster_detect Immunodetection Lysis Lyse treated cells in RIPA buffer Quantify Quantify protein concentration (BCA assay) Lysis->Quantify Prepare Prepare samples with Laemmli buffer Quantify->Prepare SDS_PAGE Separate proteins by SDS-PAGE Prepare->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% milk in TBST) Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-cleaved Caspase-3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL reagent and image Secondary_Ab->Detect

References

Application Notes and Protocols for Closiramine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific preparation and stability of Closiramine is limited. This document leverages data from the closely related and structurally similar tricyclic antidepressant, Clomipramine (B1669221), to provide representative protocols and stability information. Researchers should conduct their own validation studies for this compound.

Introduction

This compound is a tricyclic antidepressant (TCA).[1][2] Like other TCAs, its mechanism of action is presumed to involve the modulation of neurotransmitter systems in the brain. Proper preparation of solutions and a thorough understanding of its stability are critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide detailed protocols for the preparation of this compound solutions and summarize key stability data based on studies of the related compound, Clomipramine.

Solution Preparation

The preparation of accurate and stable solutions is the first step in any experiment. This compound, as a crystalline solid, can be dissolved in various organic solvents to create stock solutions, which can then be further diluted into aqueous buffers for experimental use.[3]

Solubility Data

The solubility of a compound is a key physical property that dictates the choice of solvent for stock solution preparation. The following table summarizes the solubility of the related compound, Clomipramine hydrochloride, in various common laboratory solvents.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~50 mg/mL[4]
Ethanol~10 mg/mL[3]
Dimethylformamide (DMF)~3 mg/mL[3]
Water≥ 50 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL[3]
Protocol for Preparing a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (or Clomipramine HCl) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]

  • Inert Gas Purge (Optional but Recommended): To enhance stability, briefly purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol for Preparing an Aqueous Working Solution

For most biological experiments, the organic solvent stock solution must be diluted into an aqueous buffer.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.

  • Mixing: Mix thoroughly by gentle inversion or vortexing.

  • Solvent Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, typically below 0.1%, as higher concentrations may have physiological effects.[3]

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

G cluster_prep Solution Preparation Workflow start Weigh this compound Solid add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock Stock Solution (High Concentration) dissolve->stock store Aliquot and Store (-20°C or -80°C) stock->store dilute Dilute Stock into Aqueous Buffer stock->dilute For immediate use working Working Solution (Final Concentration) dilute->working experiment Use in Experiment (Immediately) working->experiment

Workflow for preparing this compound stock and working solutions.

Stability and Storage

Understanding the stability of this compound under various conditions is essential for ensuring the integrity of experimental results and for defining appropriate storage conditions and shelf-life in drug development.

Storage Conditions and Stability Summary

The stability of the compound depends on whether it is in solid form or in solution. The following table summarizes recommended storage conditions and observed stability for Clomipramine.

FormStorage ConditionStability PeriodSource
Crystalline Solid-20°C≥ 4 years[3]
Stock Solution in DMSO-80°C6 months[4]
Stock Solution in DMSO-20°C1 month[4]
Aqueous Solution (e.g., in PBS)4°C or Room Temp.≤ 1 day[3]
Forced Degradation and Degradation Pathways

Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways.[5][6] These studies help in developing stability-indicating analytical methods.[5] Studies on Clomipramine have shown that it is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.

Stress ConditionObservationDegradation ProductsSource
Acidic Hydrolysis (e.g., 5M HCl at 80°C)Significant degradationMultiple degradants detected via HPLC[7]
Alkaline Hydrolysis Significant degradationMultiple degradants detected via HPLC[7]
Oxidation (e.g., 3% H₂O₂)~45% degradationMajor degradation product detected[7]
Photodegradation (Sunlight/UV)~25-30% degradationClomipramine-N-oxide identified[7][8]
Neutral (Aqueous) Stable-[7]
Thermal (Solid State) Reasonably stableMinor degradation products[7]

The primary degradation pathways for tricyclic antidepressants like Clomipramine include oxidation of the amine group and cleavage of the carbon-chlorine bond.[8][9][10]

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products.[5] The following is a sample RP-HPLC method adapted from published studies on Clomipramine.[7][11]

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

  • Instrument: HPLC system with UV/VIS or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm).[11]

  • Mobile Phase: Acetonitrile and pH 3.2 phosphate (B84403) buffer (50:50 v/v).[11] An alternative is a gradient elution with Acetonitrile and pH 2.5 phosphate buffer.[7]

  • Flow Rate: 1.0 - 1.2 mL/min.[7][11]

  • Detection Wavelength: 254 nm.[11]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 20 µL.[7]

  • Diluent: Methanol or Mobile Phase.[11]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare stressed samples (from forced degradation studies) and stability samples (from ongoing stability studies) by diluting them to a suitable concentration within the method's linear range (e.g., 4–200 μg/ml).[11]

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis:

    • Confirm the retention time of the parent this compound peak using the standard solution.

    • In the chromatograms of stressed samples, identify the peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

    • Calculate the percentage of remaining drug and the formation of each degradant.

G cluster_stability Stability Study Workflow start Prepare Drug Product and Placebo stress Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->stress storage Place Samples in ICH Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->storage method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev validate Validate Method (Specificity, Linearity, Accuracy) method_dev->validate analyze Analyze Samples (Assay, Impurities) validate->analyze pull Pull Samples at Time Points (0, 3, 6, 9, 12... months) storage->pull pull->analyze report Compile Data and Determine Shelf-Life analyze->report

General workflow for conducting a formal stability study.

Putative Signaling Pathway

Tricyclic antidepressants primarily act by inhibiting the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. The resulting increase in neurotransmitter availability is believed to initiate downstream signaling cascades that lead to neuroadaptive changes, which underlie the therapeutic effect.[13]

G cluster_pathway Putative Signaling Pathway of this compound cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits synaptic_5ht Increased Synaptic Serotonin (5-HT) sert->synaptic_5ht synaptic_ne Increased Synaptic Norepinephrine (NE) net->synaptic_ne receptors 5-HT / NE Receptors (GPCRs) synaptic_5ht->receptors synaptic_ne->receptors g_protein G-Protein Activation receptors->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB (Transcription Factor) pka->creb gene_exp Changes in Gene Expression creb->gene_exp bdnf Increased BDNF Expression gene_exp->bdnf neurogenesis Neurogenesis & Synaptic Plasticity bdnf->neurogenesis

Mechanism of action for TCAs like this compound.

References

Application Notes and Protocols for Testing Closiramine in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closiramine, also known as clomipramine, is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] Recent studies have also revealed its role in modulating cellular processes such as autophagy in neuronal cells. These multifaceted effects make this compound a compound of interest for neuroscience research and drug development, necessitating standardized protocols for its evaluation in relevant in vitro models.

Primary neuronal cultures and neuronal cell lines are indispensable tools for studying the effects of neuroactive compounds.[3][4] This document provides a comprehensive set of protocols to assess the effects of this compound on neuronal viability, neurite outgrowth, and key signaling pathways, namely autophagy and neurotransmitter reuptake. The methodologies are designed to yield quantitative, reproducible data to facilitate the characterization of this compound's neuronal effects.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured summary of expected quantitative data from the described experimental protocols. These values are illustrative and may vary depending on the specific neuronal cell type and experimental conditions.

Table 1: Neuronal Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
595 ± 6.1
1085 ± 7.3
2560 ± 8.5
5042 ± 9.1
10025 ± 6.8

Table 2: Neurite Outgrowth Analysis

This compound Concentration (µM)Average Neurite Length (µm, Mean ± SD)Number of Primary Neurites (Mean ± SD)
0 (Vehicle Control)150 ± 12.54.2 ± 0.8
1145 ± 11.84.1 ± 0.7
5120 ± 10.23.5 ± 0.6
1095 ± 9.72.8 ± 0.5
2565 ± 8.12.1 ± 0.4

Table 3: Autophagy Flux Analysis (Western Blot)

This compound Concentration (µM)LC3-II/LC3-I Ratio (Fold Change vs. Control)p62/SQSTM1 Level (Fold Change vs. Control)
0 (Vehicle Control)1.01.0
11.21.1
51.81.5
102.52.2
253.12.8

Table 4: Neurotransmitter Reuptake Inhibition

AssayIC50 (nM, Mean ± SD)
Serotonin (5-HT) Reuptake Inhibition1.5 ± 0.3
Norepinephrine (NE) Reuptake Inhibition25.8 ± 4.2

Experimental Protocols

Neuronal Cell Culture

This protocol describes the basic steps for culturing primary neurons or neuronal cell lines.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

    • Complete culture medium (e.g., DMEM/F12 supplemented with FBS, L-glutamine, and penicillin-streptomycin)

    • Poly-D-lysine or laminin-coated culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Thaw and plate the neuronal cells onto coated culture plates at a predetermined density.

    • For cell lines like SH-SY5Y, differentiation can be induced by treating with retinoic acid.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

    • Replace the culture medium every 2-3 days.

    • Allow the cells to differentiate and form a network before treating with this compound.

Neuronal Viability Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.[1]

  • Materials:

    • Cultured neuronal cells in a 96-well plate

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours. Include a vehicle-only control.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This protocol quantifies changes in neurite length and complexity upon treatment with this compound.[5][6]

  • Materials:

    • Cultured neuronal cells on coated coverslips or in a multi-well plate

    • This compound stock solution

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody against a neuronal marker (e.g., β-III tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope and imaging software

  • Procedure:

    • Plate neuronal cells at a low density to allow for clear visualization of individual neurites.

    • Treat the cells with different concentrations of this compound for 48-72 hours.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Analyze the images using software (e.g., ImageJ with the NeuronJ plugin) to measure the average neurite length and the number of primary neurites per neuron.

Autophagy Flux Analysis by Western Blot

This protocol assesses the effect of this compound on the autophagic process by measuring the levels of key autophagy markers, LC3 and p62.[3][7]

  • Materials:

    • Cultured neuronal cells

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against LC3 and p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Procedure:

    • Treat cultured neuronal cells with various concentrations of this compound for 24 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels, normalizing to the loading control.

Serotonin and Norepinephrine Reuptake Assays

This protocol describes a method to measure the inhibition of serotonin and norepinephrine transporters by this compound in a cell-based assay.[7][8]

  • Materials:

    • Neuronal cells expressing serotonin transporter (SERT) and norepinephrine transporter (NET)

    • [³H]-Serotonin and [³H]-Norepinephrine

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • This compound stock solution

    • Scintillation fluid and counter

  • Procedure:

    • Plate the neuronal cells in a multi-well plate and allow them to mature.

    • On the day of the assay, wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

    • Initiate the reuptake by adding [³H]-Serotonin or [³H]-Norepinephrine.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 value of this compound for the inhibition of each transporter.

Mandatory Visualizations

G cluster_0 This compound's Dual Mechanism of Action This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Autophagy Autophagic Flux This compound->Autophagy Inhibits SynapticCleft Increased Synaptic Serotonin & Norepinephrine Autophagosome Inhibition of Autophagosome-Lysosome Fusion

Caption: this compound's mechanisms of action in neuronal cells.

G cluster_1 Experimental Workflow for this compound Testing Start Start: Neuronal Cell Culture Treatment Treat with this compound (Concentration Gradient) Start->Treatment Viability Neuronal Viability (MTT Assay) Treatment->Viability Neurite Neurite Outgrowth (Immunofluorescence) Treatment->Neurite Autophagy Autophagy Analysis (Western Blot) Treatment->Autophagy Reuptake Neurotransmitter Reuptake Assay Treatment->Reuptake DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Neurite->DataAnalysis Autophagy->DataAnalysis Reuptake->DataAnalysis

Caption: Workflow for evaluating this compound in neuronal cultures.

G cluster_2 Autophagy Signaling Pathway Modulation by this compound This compound This compound Autolysosome Autolysosome Formation This compound->Autolysosome AutophagosomeFormation Autophagosome Formation LC3 LC3-I to LC3-II Conversion AutophagosomeFormation->LC3 p62 p62/SQSTM1 Degradation AutophagosomeFormation->p62 AutophagosomeFormation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Inhibition Inhibition

Caption: this compound's inhibitory effect on the autophagy pathway.

References

Application Notes and Protocols for Evaluating the Behavioral Effects of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Closiramine, also known as Clomipramine (B1669221), is a tricyclic antidepressant (TCA) recognized for its potent inhibition of serotonin (B10506) reuptake and, to a lesser extent, norepinephrine (B1679862) reuptake.[1][2][3][4] It is clinically approved by the FDA for treating Obsessive-Compulsive Disorder (OCD) in individuals aged 10 and older and is used off-label for conditions such as depression, anxiety, and chronic pain.[4] The evaluation of this compound's behavioral effects in preclinical models is essential for understanding its therapeutic potential and side-effect profile. This document provides detailed protocols for a battery of behavioral assays designed to assess its antidepressant, anxiolytic, sensorimotor gating, and potential extrapyramidal side effects in rodents.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound's primary mechanism involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This action increases the concentration and prolongs the activity of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Serotonin (5-HT) & Norepinephrine (NE) Synthesis sert SERT net NET sert->pre_neuron Reuptake receptors 5-HT & NE Receptors sert->receptors net->pre_neuron Reuptake net->receptors NE response Postsynaptic Signal receptors->response synaptic_cleft Synaptic Cleft This compound This compound This compound->sert This compound->net

This compound blocks serotonin (SERT) and norepinephrine (NET) transporters.

Antidepressant-Like Activity: Forced Swim Test (FST)

Application Note

The Forced Swim Test (FST) is a widely used rodent behavioral assay for screening potential antidepressant compounds.[5] The test is based on the principle of "behavioral despair," where animals subjected to an inescapable stressful situation (being placed in a cylinder of water) will cease escape-oriented behaviors and become immobile.[6] Antidepressant medications, including this compound, are known to reduce the duration of immobility, suggesting a promotion of active coping strategies.[7][8][9] This assay is highly predictive of clinical antidepressant efficacy.[5]

Experimental Workflow

acclimation 1. Animal Acclimation (7 days) grouping 2. Group Assignment (e.g., Vehicle, this compound) acclimation->grouping admin 3. Drug Administration (e.g., 30-60 min pre-test) grouping->admin pre_test 4. Pre-Test Session (15 min, Day 1) admin->pre_test test 5. Test Session (5-6 min, Day 2) pre_test->test record 6. Video Record & Score (Immobility Time) test->record analysis 7. Data Analysis (Statistical Comparison) record->analysis

Workflow for the Forced Swim Test (FST).
Protocol

  • Apparatus:

    • A transparent glass cylinder (e.g., 40-50 cm high, 20 cm in diameter).

    • The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rodent from touching the bottom with its tail or paws.[10]

  • Procedure:

    • Habituation (Day 1): Place each animal into the cylinder for a 15-minute pre-test session.[10] This induces a baseline level of immobility.

    • After the session, remove the animals, dry them with a towel, and return them to their home cages.[10]

    • Testing (Day 2): Administer this compound or vehicle control (e.g., intraperitoneally) 30-60 minutes before the test.

    • Place the animal back into the water-filled cylinder for a 5-6 minute test session.[6]

    • The session is video-recorded for later analysis.

    • An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.[6][10]

  • Data Analysis:

    • The primary endpoint is the total duration of immobility, typically scored during the final 4 minutes of the test.[6]

    • Compare the immobility time between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation
GroupParameter MeasuredMean Result (Seconds) ± SEM
Vehicle ControlImmobility Time (s)165 ± 12.5
This compound (10 mg/kg)Immobility Time (s)95 ± 10.2
This compound (20 mg/kg)Immobility Time (s)70 ± 8.9**
Hypothetical data representing a significant decrease in immobility. *p<0.05, *p<0.01 vs. Vehicle.

Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

Application Note

The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents and screening for anxiolytic drugs.[11][12] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[13] The test relies on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11] Anxiolytic compounds like this compound are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.[1][14]

Experimental Workflow

acclimation 1. Animal Acclimation & Handling grouping 2. Group Assignment (Vehicle, this compound) acclimation->grouping admin 3. Drug Administration (30-60 min pre-test) grouping->admin placement 4. Place Animal in Center of Maze admin->placement test 5. Allow Free Exploration (5 min) placement->test record 6. Record Behavior (Video Tracking System) test->record analysis 7. Analyze Arm Entries & Time Spent record->analysis

Workflow for the Elevated Plus Maze (EPM) test.
Protocol

  • Apparatus:

    • A plus-shaped maze elevated approximately 50 cm above the floor.

    • Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).

    • The maze is typically situated in a room with controlled, dim lighting to minimize confounding effects.[11]

  • Procedure:

    • Administer this compound or vehicle control 30-60 minutes prior to testing.

    • Place the animal gently onto the central platform of the maze, facing one of the open arms.[11]

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Behavior is recorded using an overhead video camera and tracking software.

  • Data Analysis:

    • Key parameters include:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries ([Open Entries / Total Entries] x 100) and the percentage of time spent in the open arms ([Time in Open Arms / Total Time] x 100).

    • An increase in these percentages is indicative of an anxiolytic effect.[15]

    • Total arm entries can be used as a measure of general locomotor activity.

Data Presentation
GroupParameter MeasuredMean Result ± SEM
Vehicle Control% Time in Open Arms15.2 ± 2.1
% Open Arm Entries20.5 ± 3.5
Total Arm Entries25.0 ± 2.8
This compound (10 mg/kg)% Time in Open Arms35.8 ± 4.5
% Open Arm Entries42.1 ± 5.0**
Total Arm Entries24.5 ± 3.1
Hypothetical data representing a significant anxiolytic-like effect. *p<0.05, *p<0.01 vs. Vehicle.

Sensorimotor Gating: Prepulse Inhibition (PPI) of Startle

Application Note

Prepulse Inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[16] PPI is an operational measure of sensorimotor gating, the ability of the central nervous system to filter out irrelevant sensory information.[17] Deficits in PPI are observed in psychiatric disorders like schizophrenia.[17] As monoaminergic systems, particularly serotonin, modulate PPI, this assay is valuable for assessing the effects of compounds like this compound on sensorimotor processing.[2] Studies have shown that chronic this compound treatment can enhance PPI in subordinate (stressed) rats.[2][18]

Experimental Workflow

acclimation 1. Animal Acclimation to Startle Chambers grouping 2. Group Assignment (Vehicle, this compound) acclimation->grouping admin 3. Drug Administration grouping->admin placement 4. Place Animal in Test Chamber admin->placement session 5. Run PPI Session (Pulse, Prepulse+Pulse trials) placement->session measure 6. Measure Startle Amplitude session->measure analysis 7. Calculate % PPI & Compare Groups measure->analysis

Workflow for the Prepulse Inhibition (PPI) test.
Protocol

  • Apparatus:

    • A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a platform connected to a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer this compound or vehicle control at the designated time before the test.

    • Place the animal in the test chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to measure baseline startle magnitude.[16]

      • Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a weak, non-startling prepulse (e.g., 6-16 dB above background).[16]

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as a percentage reduction in startle amplitude in the presence of the prepulse:

      • % PPI = 100 - ([(Startle on Prepulse+Pulse Trial) / (Startle on Pulse-alone Trial)] x 100)

    • Compare the % PPI across different prepulse intensities between the drug-treated and control groups.

Data Presentation
GroupPrepulse IntensityMean % PPI ± SEM
Vehicle Control+6 dB25.4 ± 4.1
+12 dB45.8 ± 5.3
+16 dB60.1 ± 4.9
This compound (10 mg/kg)+6 dB35.1 ± 3.8
+12 dB58.2 ± 4.7
+16 dB72.5 ± 5.2
*Hypothetical data showing enhanced PPI with this compound. p<0.05 vs. Vehicle at the same intensity.

Extrapyramidal Side Effects: Catalepsy Test

Application Note

The catalepsy test is a widely used model in rodents to predict extrapyramidal side effects (EPS), such as parkinsonism, which are commonly associated with typical antipsychotic drugs that block dopamine (B1211576) D2 receptors.[19][20] Catalepsy is defined as a failure to correct an externally imposed, unusual posture.[20][21] While this compound is not a primary antipsychotic, assessing its potential to induce catalepsy is important for a comprehensive safety profile, especially when differentiating its effects from those of antipsychotics with which it might be compared or co-administered. Atypical antipsychotics like clozapine (B1669256) induce minimal to no catalepsy, a key feature of their favorable side-effect profile.[19][22]

Experimental Workflow

acclimation 1. Animal Acclimation & Handling grouping 2. Group Assignment (Vehicle, this compound, Haloperidol) acclimation->grouping admin 3. Drug Administration grouping->admin placement 4. Place Paws on Bar at Timed Intervals admin->placement measure 5. Measure Descent Latency (Time to remove paws) placement->measure analysis 6. Compare Latencies Across Groups measure->analysis

Workflow for the Catalepsy Bar Test.
Protocol

  • Apparatus:

    • A horizontal metal or wooden bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm above a flat surface.

  • Procedure:

    • Administer this compound, a positive control (e.g., Haloperidol), or a vehicle control.

    • At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

    • Gently place the animal's forepaws on the elevated bar.

    • Start a stopwatch and measure the latency (in seconds) for the animal to remove both paws from the bar and return to a normal posture on the surface.

    • A cut-off time (e.g., 180-300 seconds) is typically used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis:

    • The primary measure is the descent latency in seconds.

    • Compare the mean latency scores across different treatment groups and time points using ANOVA.

    • This compound is not expected to induce significant catalepsy compared to a typical antipsychotic like haloperidol.

Data Presentation
GroupTime Post-Injection (min)Mean Descent Latency (s) ± SEM
Vehicle Control605.2 ± 1.3
This compound (20 mg/kg)608.5 ± 2.1
Haloperidol (1 mg/kg)60155.7 ± 15.4***
*Hypothetical data showing no significant cataleptic effect for this compound. **p<0.001 vs. Vehicle.

References

Application Notes and Protocols for the Measurement of Clomipramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221) is a tricyclic antidepressant that undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites. The quantitative analysis of clomipramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the measurement of clomipramine and its major metabolites using various analytical techniques.

Metabolic Pathway of Clomipramine

Clomipramine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and hydroxylation. The major active metabolite is desmethylclomipramine (B1197806), which is formed through demethylation. Both clomipramine and desmethylclomipramine can be further hydroxylated at the 2- and 8-positions, leading to the formation of 2-hydroxyclomipramine, 8-hydroxyclomipramine, 2-hydroxydesmethylclomipramine, and 8-hydroxydesmethylclomipramine. Desmethylclomipramine can also be demethylated to didesmethylclomipramine. These hydroxylated metabolites are then conjugated with glucuronic acid before excretion.[1][2][3] The metabolism of clomipramine is primarily carried out by CYP2D6, CYP1A2, CYP3A4, and CYP2C19 enzymes.[1][4]

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine CYP1A2, CYP3A4, CYP2C19 Hydroxyclomipramine 2- & 8-Hydroxy- clomipramine Clomipramine->Hydroxyclomipramine CYP2D6 Didesmethylclomipramine Didesmethylclomipramine Desmethylclomipramine->Didesmethylclomipramine CYP1A2 Hydroxydesmethylclomipramine 2- & 8-Hydroxy- desmethylclomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine CYP2D6 Glucuronide_Conjugates Glucuronide_Conjugates Hydroxyclomipramine->Glucuronide_Conjugates Hydroxydesmethylclomipramine->Glucuronide_Conjugates

Caption: Metabolic pathway of Clomipramine.

Experimental Protocols

This section details the methodologies for the extraction and quantification of clomipramine and its metabolites from biological samples.

Protocol 1: HPLC-UV Method for Plasma Samples

This protocol is adapted from a simplified method for the estimation of clomipramine and its major metabolite, desmethylclomipramine, in plasma.[5][6]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start: 1 mL Plasma add_reagents Add 0.5 mL NaOH (1 M) & 100 µL Internal Standard start->add_reagents extract Add 3 mL Heptane:Isoamyl Alcohol (95:5) Vortex & Centrifuge add_reagents->extract separate_organic Separate Organic Layer extract->separate_organic back_extract Add 200 µL 0.3% Orthophosphoric Acid Vortex & Centrifuge separate_organic->back_extract collect_aqueous Collect Aqueous Layer back_extract->collect_aqueous inject Inject 100 µL into HPLC collect_aqueous->inject

Caption: Liquid-Liquid Extraction Workflow.

a. Materials:

  • Plasma samples

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Internal standard (IS) solution (e.g., Cisapride, 1 µg/mL)

  • Heptane:Isoamyl alcohol (95:5, v/v)

  • Orthophosphoric acid, 0.3%

b. Procedure:

  • To 1 mL of plasma in a centrifuge tube, add 0.5 mL of 1 M NaOH and 100 µL of the internal standard solution.

  • Add 3 mL of the heptane:isoamyl alcohol extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with another 3 mL of the extraction solvent and combine the organic layers.

  • To the combined organic extract, add 200 µL of 0.3% orthophosphoric acid.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Aspirate and discard the upper organic layer.

  • Inject 100 µL of the remaining aqueous layer into the HPLC system.[5][7]

2. HPLC-UV Analysis:

a. Instrumentation:

  • HPLC system with a UV detector

  • C8 reverse-phase column (e.g., ODS2)

b. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[6]

  • Flow Rate: 1 mL/min

  • UV Detection: 215 nm[5][6]

  • Injection Volume: 100 µL

Protocol 2: HPLC-MS/MS Method for Plasma Samples

This protocol provides a highly sensitive and selective method for the quantification of clomipramine, utilizing a deuterated internal standard.[8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample add_is Add Clomipramine-D3 (IS) start->add_is condition_spe Condition SPE Cartridge add_is->condition_spe load_sample Load Sample onto Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analytes wash_spe->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

a. Materials:

  • Plasma samples

  • Clomipramine-D3 internal standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation exchange)

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

b. Procedure:

  • Prepare stock solutions (1 mg/mL) of clomipramine and Clomipramine-D3 in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Spike blank plasma with working standard solutions to create calibration curve points.

  • Add a fixed amount of Clomipramine-D3 internal standard to all samples, calibrators, and quality controls.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma samples onto the conditioned cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis:

a. Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).

b. Chromatographic and Mass Spectrometric Conditions:

  • Specific mobile phase composition, gradient, and flow rate should be optimized for the specific column and instrument.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for clomipramine, its metabolites, and the internal standard need to be determined and optimized.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the measurement of clomipramine and its metabolites.

Table 1: HPLC-UV Method Performance

ParameterClomipramineDesmethylclomipramineReference
Linearity Range2.5 - 120 ng/mL2.5 - 120 ng/mL[5][6]
Correlation Coefficient (r²)0.99500.9979[5][6]
Intra-day Precision (CV%)< 18.3%< 18.3%[5][6]
Inter-day Precision (CV%)< 18.3%< 18.3%[5][6]
Limit of Quantitation (LOQ)< 5 ng/mL< 5 ng/mL[5]
Limit of Detection (LOD)< 1 ng/mL< 1 ng/mL[5]
Recovery62 - 72%62 - 72%[5]

Table 2: HPLC with Electrochemical Detection Method Performance [9]

AnalyteRecovery RangeDay-to-Day Precision (CV%)Minimum Quantifiable Level
Clomipramine & Metabolites80 - 110%3.7 - 8.8%0.2 ng/mL

Table 3: Retention Times in HPLC-UV Analysis [5][6]

CompoundRetention Time (min)
Cisapride (IS)5.6 ± 0.2
Desmethylclomipramine9.5 ± 0.3
Clomipramine10.3 ± 0.3

Conclusion

The protocols and data presented provide a comprehensive guide for the measurement of clomipramine and its metabolites in biological samples. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and the available instrumentation. The HPLC-MS/MS method offers the highest sensitivity and selectivity, making it suitable for studies requiring low detection limits. The HPLC-UV method, while less sensitive, provides a robust and more accessible alternative for routine therapeutic drug monitoring. Proper sample preparation is critical for accurate and reproducible results, with both LLE and SPE being effective techniques for extracting clomipramine and its metabolites from complex biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Closiramine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Closiramine synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogues?

The most prevalent and frequently described method for the synthesis of this compound and its analogues, such as Clozapine (B1669256), involves a titanium-mediated coupling reaction. This key step unites a tricyclic lactam, specifically 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, with a substituted piperazine (B1678402). The reaction is typically facilitated by a titanium-amine complex, which is formed in situ from titanium tetrachloride (TiCl₄) and the desired piperazine derivative.

Q2: What is a typical reported yield for this synthesis?

Reported yields for the synthesis of this compound and its close analogues can vary. For instance, the synthesis of a specific this compound analogue has been reported with a yield of 53%.[3] In the synthesis of a related compound, desmethylclozapine, a yield of 69% has been achieved.[4] It is important to note that variations in reaction conditions, substrate purity, and purification methods can significantly influence the final yield.

Q3: What are the critical parameters that influence the reaction yield?

Several factors can significantly impact the yield of the titanium-mediated amidation. These include:

  • Reagent Quality: The purity of the starting materials, particularly the tricyclic lactam and the piperazine, is crucial. Impurities can lead to side reactions and lower yields.

  • Stoichiometry: The molar ratio of the reactants and the titanium tetrachloride is a critical parameter that requires careful optimization.

  • Solvent: The choice of an anhydrous solvent is essential to prevent the hydrolysis of the titanium tetrachloride and the intermediate titanium-amine complex. Anhydrous anisole (B1667542) and 1,4-dioxane (B91453) have been successfully used.[3][4]

  • Temperature: The reaction temperature profile, including the initial formation of the titanium-amine complex and the subsequent coupling reaction, needs to be carefully controlled.

  • Reaction Time: Sufficient reaction time is necessary for the coupling to proceed to completion.

Q4: What are the common side reactions and by-products?

A known side-product in the synthesis of desmethylclozapine is the formation of a dimer, 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo-[b,e][1][2]diazepine, which has been isolated in yields of up to 11%.[4] Other potential side reactions include incomplete reaction leading to the recovery of the starting lactam and degradation of the product under harsh work-up conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Titanium Tetrachloride: The TiCl₄ may have been exposed to moisture.- Use a fresh, unopened bottle of TiCl₄. - Handle TiCl₄ under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
2. Poor Quality Starting Materials: Impurities in the lactam or piperazine can inhibit the reaction.- Purify the starting materials before use (e.g., by recrystallization or chromatography). - Verify the purity of the starting materials by analytical techniques (NMR, LC-MS).
3. Inefficient Formation of the Titanium-Amine Complex: Incorrect temperature or stoichiometry.- Ensure the piperazine and TiCl₄ are reacted at the appropriate temperature (e.g., 50-55°C) before adding the lactam.[3] - Optimize the molar ratio of piperazine to TiCl₄.
4. Inappropriate Solvent: Presence of water or a coordinating solvent that interferes with the catalyst.- Use freshly distilled, anhydrous solvents. - Avoid solvents that can coordinate with the titanium center, such as THF, unless specifically called for in an optimized procedure.
Formation of Significant By-products 1. Dimer Formation: A common by-product in related syntheses.[4]- Adjust the stoichiometry of the reactants. An excess of the piperazine derivative may favor the formation of the desired product. - Optimize the reaction temperature and time to minimize side reactions.
2. Unreacted Starting Material: Incomplete reaction.- Increase the reaction time or temperature. - Increase the amount of the titanium-amine complex.
Difficult Purification 1. Co-elution of Product and Impurities: Similar polarities of the desired product and by-products.- Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
2. Oily Product that Fails to Crystallize: Presence of impurities hindering crystallization.- Purify the crude product thoroughly by column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., methanol-water, acetone-hexane).[3][4] - Seeding the solution with a small crystal of the pure product can induce crystallization.

Data Presentation

The following table summarizes reported yields for the synthesis of this compound analogues under different conditions.

Product Starting Lactam Piperazine Derivative Solvent Reaction Conditions Yield (%) Reference
8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one1-(3-(p-tolyloxy)propyl)piperazineAnhydrous AnisoleReflux, 4 h53[3]
Desmethylclozapine8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-onePiperazineAnhydrous 1,4-DioxaneReflux, 24 h69[4]

Experimental Protocols

Key Experiment: Titanium-Mediated Synthesis of a this compound Analogue [3]

Materials:

  • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one

  • 1-(3-(p-tolyloxy)propyl)piperazine

  • Titanium tetrachloride (1.0 M solution in toluene)

  • Anhydrous anisole

  • Ethyl acetate (B1210297)

  • Hexane

  • Methanol

  • Water

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

Procedure:

  • To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (5.14 mmol) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add a 1.0 M solution of titanium tetrachloride in toluene (B28343) (1.10 mmol).

  • Warm the mixture to 50-55°C.

  • In a separate flask, dissolve 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1.02 mmol) in hot anhydrous anisole (10 mL).

  • Add the hot lactam solution to the reaction mixture via syringe.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and evaporate the solvent in vacuo.

  • Partition the resulting brown residue between ethyl acetate (50 mL) and 2 M aqueous sodium hydroxide (B78521) (30 mL).

  • Filter the mixture under vacuum and wash the residue with ethyl acetate (20 mL).

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic fractions, wash with water (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness and purify the residue by flash column chromatography on silica gel using an ethyl acetate:hexane (4:1) eluent.

  • Pool the fractions containing the major product and evaporate the solvent to yield a yellow oil.

  • Recrystallize the oil from a methanol-water mixture to obtain the final product as bright yellow prisms.

Visualizations

Synthesis_Pathway Lactam 8-chloro-10,11-dihydro-5H- dibenzo[b,e][1,4]diazepin-11-one This compound This compound Analogue Lactam->this compound Piperazine Substituted Piperazine Complex Titanium-Amine Complex Piperazine->Complex + TiCl₄ Anhydrous Solvent 50-55°C TiCl4 TiCl₄ Complex->this compound Reflux

Caption: Synthesis pathway for this compound analogues.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Check Reagent Purity & Dryness Start->CheckReagents CheckReagents->Start Impurities Found (Purify/Replace) CheckConditions Verify Reaction Conditions (Temp, Time, Stoich.) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Incorrect Conditions (Adjust) AnalyzeByproducts Analyze By-products (TLC, LC-MS) CheckConditions->AnalyzeByproducts Conditions OK AnalyzeByproducts->CheckConditions Incomplete Reaction (Adjust Conditions) OptimizePurification Optimize Purification (Chromatography, Cryst.) AnalyzeByproducts->OptimizePurification By-products Identified Success Improved Yield OptimizePurification->Success

References

Technical Support Center: Overcoming Closiramine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Closiramine during experiments.

Troubleshooting Guide: Enhancing this compound Solubility

This compound, like other tricyclic compounds, can exhibit poor aqueous solubility, leading to precipitation in experimental assays. The following table summarizes various strategies to improve its solubility for in vitro and preclinical studies. It is recommended to start with the simplest effective method, such as using a common organic solvent, before proceeding to more complex formulations.

Table 1: Solubilization Strategies for this compound

StrategyMethodRecommended Starting ConcentrationAdvantagesPotential Issues
Co-solvents Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.10-50 mM in 100% DMSO, Ethanol, or DMFSimple, widely used for initial in vitro screening.[1][2]Precipitation upon dilution in aqueous media; solvent toxicity to cells at higher final concentrations (typically >0.5%).[3]
pH Adjustment For basic compounds like tricyclic amines, lowering the pH of the aqueous medium can increase solubility.Test a range of pH values below the compound's pKa.Can be effective for ionizable drugs and is a relatively simple method.[4]pH changes may affect cell viability, protein function, or assay performance.
Use of Surfactants Incorporate a low concentration of a non-ionic surfactant into the aqueous medium to aid in micellar solubilization.0.01 - 0.05% Tween-20 or Triton X-100 for non-cell-based assays.[3][5]Can significantly increase solubility and prevent aggregation.[5]Potential for cell toxicity in cell-based assays, especially above the critical micelle concentration.[3] May interfere with some assay readouts.
Complexation with Cyclodextrins Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.Prepare a stock solution of this compound in a cyclodextrin-containing buffer.Generally well-tolerated in in vitro and in vivo models; can significantly improve solubility.[4]May alter the free drug concentration, potentially impacting pharmacological activity.
Lipid-Based Formulations For in vivo studies, formulating this compound in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.Varies depending on the specific formulation.Enhances absorption of lipophilic drugs.[6]More complex to prepare and characterize; requires careful selection of lipids and surfactants.
Nanosuspensions Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.N/A (formulation technique)Increases dissolution velocity and saturation solubility.[6][7]Requires specialized equipment (e.g., high-pressure homogenizers, mills).[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the stock solution into aqueous media for your experiment, add the stock solution to the media while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.[3]

Protocol 2: Screening for Optimal Solubilization Conditions

This workflow helps determine the most suitable solvent or buffer system for this compound in your specific experimental setup.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Aqueous Dilution Test cluster_2 Phase 3: Troubleshooting Precipitation A Prepare 10 mM Stock Solutions B Solvents: - DMSO - Ethanol - DMF C Dilute to Final Assay Concentration in Aqueous Buffer (e.g., PBS, Media) B->C Select best solvent D Observe for Precipitation (Visual inspection, Microscopy, Light Scattering) C->D Incubate at RT or 37°C E Precipitation Observed? D->E F Proceed with Experiment E->F No G Advanced Solubilization E->G Yes H Options: - Lower Stock Concentration - pH Adjustment - Add Surfactant - Use Cyclodextrins G->H

Caption: Workflow for selecting an appropriate solubilization method.

Signaling Pathway

This compound is a tricyclic compound, and its mechanism of action is expected to be similar to other drugs in this class, such as Clomipramine, which primarily involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic terminal.[9] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Caption: Proposed mechanism of action for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue known as "crashing out." Here are a few steps to troubleshoot:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your well is as low as possible, ideally below 0.5% and not exceeding 1%.[3]

  • Improve Mixing: Add the this compound stock solution to your medium while vortexing or swirling the tube/plate to ensure rapid and even dispersion. Avoid adding the stock as a single, stationary drop.

  • Pre-warm the Medium: Adding a cold stock solution to warm media can sometimes cause precipitation. Try having both the stock and the media at room temperature before mixing.

  • Consider Serum: If you are using serum-free media, the proteins in serum (like albumin) can help stabilize hydrophobic compounds.[3] If your experiment allows, using a medium containing serum may help.

  • Try an Alternative Solvent: If DMSO is problematic, consider making a stock in ethanol, though it may have different toxicity profiles for your cells.

  • Use a Cyclodextrin (B1172386) Formulation: If the above steps fail, preparing a stock solution with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve aqueous solubility.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound powder should be stored at -20°C. Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Aqueous solutions are generally not recommended for storage for more than a day.[1]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be a useful technique to break up small aggregates and aid in the dissolution of this compound in a solvent.[3] Use a bath sonicator for 5-15 minutes. However, be mindful of potential heating and compound degradation with prolonged or high-energy sonication.

Q4: How do I know if my compound has precipitated in the assay plate?

A4: You can check for precipitation in several ways:

  • Visual Inspection: Look at the wells against a light source. A cloudy or hazy appearance, or visible particles, indicates precipitation.

  • Microscopy: Examine the wells under a light microscope. Precipitate will often appear as crystalline structures or amorphous aggregates.

  • Spectrophotometry: Measure the absorbance of the media at a high wavelength (e.g., 600 nm). An increase in absorbance can indicate light scattering due to insoluble particles.

References

Technical Support Center: Stabilizing Closiramine (Clomipramine) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Closiramine (commonly known as Clomipramine) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing degradation peaks in my analysis. What are the common causes?

A1: this compound is susceptible to degradation in aqueous solutions through several pathways. The most common causes of degradation are:

  • Photodegradation: Exposure to light, especially UV light, can cause significant degradation of this compound.[1] Studies have shown that exposure to direct sunlight for as little as 15 minutes can lead to 25-30% degradation.

  • Oxidation: this compound is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.[1] Forced degradation studies have demonstrated approximately 45% degradation in the presence of 3% hydrogen peroxide for 5 minutes.[1]

  • pH Instability: The stability of this compound in an aqueous solution is pH-dependent. It is generally more stable in slightly acidic conditions. Extreme acidic or alkaline conditions can accelerate hydrolysis. For a similar tricyclic antidepressant, desipramine, stability was highest at pH 5.[2]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products of this compound, particularly from photodegradation, include Imipramine, HO-imipramine, Desmethylclomipramine, and HO-imipramine-N-oxide.[3]

Q3: How can I prepare a stable aqueous stock solution of this compound?

A3: To prepare a more stable aqueous stock solution of this compound, consider the following:

  • Use a suitable buffer: A slightly acidic buffer, around pH 5, may enhance stability.

  • Protect from light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Deoxygenate the solvent: Purging the water or buffer with an inert gas like nitrogen or argon before dissolving the this compound can help minimize oxidative degradation.

  • Refrigerate: Store the solution at 2-8°C to slow down the rate of degradation. It is recommended not to store aqueous solutions for more than one day.

Q4: Are there any excipients that can be used to stabilize this compound in an aqueous formulation?

A4: Yes, several excipients can enhance the stability of this compound in aqueous solutions:

  • Antioxidants: The addition of antioxidants can protect against oxidative degradation. While specific studies on this compound are limited, antioxidants are a common strategy for stabilizing similar compounds.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative degradation.

  • Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin, can encapsulate the this compound molecule, protecting it from light and hydrolysis, thereby improving its stability and solubility.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Solution Upon Preparation
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare and handle the solution under low-light conditions or using red light. Store the solution in a light-protected container (e.g., amber vial).Reduced formation of light-induced degradation products.
Oxidative Degradation Use deoxygenated water (e.g., boiled and cooled, or purged with nitrogen) for solution preparation. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation.Slower rate of degradation and reduced presence of oxidative degradation products.
Unfavorable pH Measure the pH of your solution. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate (B86180) buffer).Increased stability and a longer shelf-life of the solution.
Issue 2: Precipitation or Low Solubility of this compound in Aqueous Media
Possible Cause Troubleshooting Step Expected Outcome
Intrinsic low aqueous solubility Prepare a stock solution in a small amount of a co-solvent like ethanol (B145695) or DMSO before diluting with the aqueous medium.Improved initial dissolution of this compound.
pH-dependent solubility Adjust the pH of the aqueous medium. This compound hydrochloride is more soluble in acidic conditions.Enhanced solubility and a clear solution.
Aggregation Consider using a surfactant or a complexing agent like a cyclodextrin (B1172386) to improve solubility.Increased solubility and prevention of precipitation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Clomipramine Hydrochloride

Stress ConditionParameters% DegradationReference
Acid Hydrolysis5M HCl at 80°CConsiderable[1]
Base Hydrolysis2M NaOH at 80°C for 8hrsConsiderable
Oxidative3% H₂O₂ for 5 min~45%[1]
PhotochemicalDirect sunlight for 15 min~25-30%[1]
Neutral HydrolysisWater at 80°C for 12 hrsStable

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution
  • Preparation of this compound Stock Solution:

    • Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 100 mL of purified water (or the desired buffer) to obtain a 100 µg/mL solution.

    • Prepare separate solutions in different buffers (e.g., pH 3, 5, 7, 9) to evaluate pH-dependent stability.

  • Stress Conditions:

    • Photostability: Expose a set of solutions to a light source (e.g., UV lamp at 254 nm or a photostability chamber) and keep a control set wrapped in aluminum foil.

    • Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C) and a control set at 2-8°C.

    • Oxidative Stability: Add a small volume of a dilute hydrogen peroxide solution (e.g., to a final concentration of 0.1-1%) to the this compound solution.

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Analyze the samples immediately using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2.5, with UV detection at 252 nm.[1]

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Protocol 2: Preparation of a Cyclodextrin-Complexed this compound Solution
  • Molar Ratio Determination:

    • Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2) from literature or preliminary experiments.

  • Preparation of Cyclodextrin Solution:

    • Dissolve the calculated amount of β-cyclodextrin or hydroxypropyl-β-cyclodextrin in the desired aqueous buffer with gentle heating and stirring until a clear solution is obtained.

  • Complexation:

    • Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

    • Continue stirring at room temperature for a specified period (e.g., 24-48 hours) to allow for complete complexation.

  • Filtration and Storage:

    • Filter the solution through a 0.22 µm filter to remove any un-dissolved particles.

    • Store the final solution in a well-closed, light-resistant container at the recommended temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Aqueous Solution photo Photodegradation (Light Exposure) prep->photo Expose to thermal Thermal Degradation (Elevated Temperature) prep->thermal Expose to oxidative Oxidative Degradation (e.g., H2O2) prep->oxidative Expose to ph_stress pH Stress (Acid/Base) prep->ph_stress Expose to sampling Time-point Sampling photo->sampling thermal->sampling oxidative->sampling ph_stress->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (% Degradation, Kinetics) hplc->data

Experimental workflow for stability testing.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound photodegradation Photodegradation (UV/Sunlight) This compound->photodegradation oxidation Oxidation (e.g., H2O2) This compound->oxidation hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis imipramine Imipramine photodegradation->imipramine ho_imipramine HO-Imipramine photodegradation->ho_imipramine desmethyl Desmethylclomipramine photodegradation->desmethyl n_oxide HO-Imipramine-N-Oxide photodegradation->n_oxide oxidative_products Oxidative Products oxidation->oxidative_products hydrolytic_products Hydrolytic Products hydrolysis->hydrolytic_products

This compound degradation pathways.

troubleshooting_guide start Issue: This compound solution is unstable check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_oxygen Is the solvent deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen deoxygenate Action: Purge solvent with N2/Ar or use freshly boiled water. check_oxygen->deoxygenate No check_ph Is the pH controlled? check_oxygen->check_ph Yes deoxygenate->check_ph adjust_ph Action: Use a buffer system (e.g., pH 4-6). check_ph->adjust_ph No consider_excipients Consider stabilizing excipients: - Antioxidants - Chelating Agents - Cyclodextrins check_ph->consider_excipients Yes adjust_ph->consider_excipients

Troubleshooting decision tree for stabilization.

References

Technical Support Center: Closiramine HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Closiramine HPLC-MS analysis.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Peak Shape and Quality Issues

Question: My this compound peak is tailing. What are the common causes and solutions?

Answer: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the basic amine group of this compound, causing tailing.

    • Solution: Use a lower pH mobile phase (e.g., pH 2.5-3.5 with formic acid or a phosphate (B84403) buffer) to protonate the silanol groups and minimize these interactions.[1][2] Using an end-capped column or a column with a different stationary phase (e.g., biphenyl) can also resolve this issue.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause tailing.

    • Solution: Use a guard column to protect your analytical column.[3] If tailing persists, flush the column with a strong solvent.

Question: I am observing split or broad peaks for this compound. What should I investigate?

Answer: Split or broad peaks can arise from a variety of factors, from the sample solvent to the column integrity.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure your injection volume is small.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.

    • Solution: This usually indicates column degradation and the column may need to be replaced. To prevent this, avoid sudden pressure changes and operate within the recommended pH and temperature ranges for the column.

  • Clogged Frit: A partially blocked frit at the column inlet can distort the peak shape.

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using in-line filters can help prevent frit clogging.[4]

Category 2: Retention Time and Elution Problems

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time variability can compromise the reliability of your analysis. The most common culprits are related to the mobile phase or the HPLC pump.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily.[5] For gradient elution, ensure the pump's mixing performance is optimal. To check for changes in mobile phase composition, you can add a tracer to one of the solvents and monitor the baseline.[3]

  • Column Temperature Fluctuations: The column temperature can significantly impact retention time.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.

Question: I am seeing unexpected peaks in my chromatogram, especially in blank injections. What are these "ghost peaks"?

Answer: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are particularly common in gradient elution.

  • Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column during equilibration and elute as a peak during the gradient.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phase.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.

    • Solution: Regularly flush your system with a strong solvent. Ensure all vials and caps (B75204) are clean.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be fully washed out of the injector, leading to ghost peaks in subsequent runs.

    • Solution: Implement a robust needle wash protocol and inject blanks between samples to check for carryover.

Category 3: Mass Spectrometry Signal Issues

Question: The signal intensity for this compound is low or inconsistent. What could be the problem?

Answer: Low or fluctuating signal intensity in an LC-MS analysis can be due to a number of factors, including ion suppression from the sample matrix.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) from plasma) can suppress the ionization of this compound in the MS source, leading to a lower signal.[6][7]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[8] You can also adjust your chromatography to separate this compound from the region where matrix components elute. Using a stable isotope-labeled internal standard (like this compound-D3) is the most effective way to compensate for matrix effects.[9]

  • This compound Degradation: this compound is known to be unstable under certain conditions, which can lead to a decrease in the parent drug signal.

    • Solution: Be mindful of the stability of this compound in your samples and standards. Avoid prolonged exposure to strong acids, bases, oxidizing agents, and direct sunlight.[2] Prepare fresh stock solutions and store them appropriately.

  • MS Source Contamination: A dirty MS source can lead to poor ionization efficiency and low signal.

    • Solution: Regularly clean the mass spectrometer source according to the manufacturer's instructions.

Data Presentation

Table 1: Summary of this compound Stability under Stress Conditions
Stress ConditionDetailsDegradation
Acid Hydrolysis5M Hydrochloric Acid at 80°CConsiderable degradation
Base Hydrolysis1M NaOH at 80°C for 12 hoursFound to be stable
Oxidation3% Hydrogen Peroxide for 5 minutesApproximately 45% degradation
PhotochemicalExposure to sunlight for 15 minutes25-30% degradation
Neutral DecompositionBoiling in water at 80°C for 12 hoursFound to be stable

Data synthesized from stability-indicating HPLC method development studies.[2]

Table 2: Typical HPLC-MS Parameters for this compound Analysis
ParameterTypical Value/Condition
HPLC System Agilent, Shimadzu, Waters, or equivalent
Column C18 (e.g., BDS Hypersil C18, 100 mm x 4.6 mm, 5 µm)[8][10] or Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium (B1175870) Acetate[10]
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient Optimized for separation from metabolites and matrix components
Flow Rate 0.5 - 1.2 mL/min[1]
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Mass Spectrometer Tandem mass spectrometer (e.g., Sciex API 5500, Thermo Scientific TSQ Quantis)[8]
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z 315.2 → 86.2; N-desmethyl this compound: m/z 301.1 → 72.1[10]
Internal Standard This compound-D3 (m/z 318.1 → 89.3)[10]

Experimental Protocols

Representative HPLC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a representative method based on published literature for the analysis of tricyclic antidepressants.[8][10]

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and its deuterated internal standard (this compound-D3) by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound-D3 in a 50:50 mixture of methanol and water.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. HPLC-MS/MS Analysis

  • Inject the reconstituted sample into the HPLC-MS/MS system.

  • Use the parameters outlined in Table 2, with a gradient optimized to separate this compound from its metabolites and any interfering matrix components.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

Troubleshooting_Workflow start_node Unexpected Peak Observed q1 Is the peak present in a blank injection? start_node->q1 q2 Is the peak sharp and well-defined? q1->q2 Yes q4 Does the m/z match a known degradation product or metabolite? q1->q4 No q3 Does the peak intensity increase with longer equilibration? q2->q3 Yes res5 Could be an air bubble or electronic noise. q2->res5 No res1 Source is likely carryover or system contamination. q3->res1 No res2 Source is likely mobile phase contamination. q3->res2 Yes res3 Source is likely sample degradation. q4->res3 Yes res4 Source is likely sample matrix or an unknown contaminant. q4->res4 No sol1 Action: Implement a robust needle wash. Check and clean system components. res1->sol1 sol2 Action: Use fresh, high-purity solvents. Filter mobile phase. res2->sol2 sol3 Action: Check sample/standard stability. Prepare fresh solutions. Protect from light/heat. res3->sol3 sol4 Action: Improve sample cleanup. Check for co-eluting compounds. res4->sol4 sol5 Action: Degas mobile phase. Check for loose fittings. Consult instrument manual. res5->sol5

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Experimental_Workflow prep 1. Sample Preparation (Plasma + IS) spe 2. Solid-Phase Extraction (SPE) prep->spe Load evap 3. Evaporation spe->evap Elute recon 4. Reconstitution evap->recon hplc 5. HPLC Separation (C18 Column) recon->hplc Inject ms 6. MS/MS Detection (ESI+, MRM) hplc->ms data 7. Data Analysis (Quantification) ms->data

Caption: General experimental workflow for this compound analysis in plasma.

References

Navigating In Vivo Studies with Closiramine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Closiramine (Clomipramine) in vivo studies. This resource is designed to provide you with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting to ensure the success of your research. The following information has been compiled to address common challenges and questions that may arise during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Clomipramine)?

This compound, more commonly known as Clomipramine (B1669221), is a tricyclic antidepressant (TCA). Its primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the brain.[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Clomipramine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1] It has a higher affinity for SERT compared to NET.[2] Additionally, Clomipramine interacts with other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contribute to its side effect profile.[1][2]

Q2: What is the active metabolite of Clomipramine and how does it differ from the parent compound?

The primary active metabolite of Clomipramine is desmethylclomipramine (B1197806) (norclomipramine).[2] It is formed in the liver through demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[3] Desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent drug, Clomipramine.[4]

Q3: What are the general recommendations for discontinuing Clomipramine treatment in animal studies?

To avoid withdrawal symptoms such as dizziness, headache, and irritability, it is recommended to gradually taper the dose of Clomipramine rather than stopping it abruptly.[5][6] A common approach is to reduce the dose by 50% every 3 days until the lowest possible dose is reached before complete discontinuation.[6]

Dosage and Administration Guidelines

Optimizing the dosage of Clomipramine is critical for achieving desired therapeutic effects while minimizing adverse events. The appropriate dose will vary depending on the animal model, the research question, and the route of administration.

Quantitative Data Summary: In Vivo Dosages of Clomipramine
Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
Mouse Intraperitoneal (i.p.)10 - 50 mg/kgAnalgesia, Morphine dependence[7]
Oral (p.o.)0.12 mg/ml in drinking waterStress, Behavior
Oral (p.o.)1 mg/kgPhagocytic activity
Rat Intraperitoneal (i.p.)1 - 15 mg/kgAnxiety, Metabolism[8]
Intraperitoneal (i.p.)2 mg/kg/dayDepression model[9]
Intraperitoneal (i.p.)50 mg/kgBehavioral despair[10]
Subcutaneous (s.c.)20 - 40 mg/kgMacrophage migration[11]
Intravenous (i.v.)5 mg/kgPharmacokinetics
Sublingual5 and 50 mg/kgPharmacokinetics
Dog Oral (p.o.)1 - 4 mg/kg (twice daily)Pharmacokinetics
Oral (p.o.)2 - 3 mg/kg (twice daily)Behavior[8]
Zebrafish Immersion0.125 - 1.0 mg/LBehavior
Pharmacokinetic Parameters of Clomipramine in Rodents
ParameterMouseRat
Plasma Half-life ~127 minutes (i.p.)19 - 37 hours (oral)
Active Metabolite DesmethylclomipramineDesmethylclomipramine
Metabolite Half-life -54 - 77 hours (oral)
Bioavailability (Oral) -~25-30%

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible in vivo studies. Below are standardized procedures for common administration routes.

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of Dosing Solution:

    • Clomipramine hydrochloride is freely soluble in water.

    • Dissolve the required amount of Clomipramine hydrochloride in sterile water or 0.9% saline to achieve the desired final concentration.

    • For suspension formulations, Clomipramine tablets can be crushed into a fine powder and suspended in a 1:1 mixture of Ora-Plus and Ora-Sweet SF.

  • Animal Restraint:

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Use a flexible or rigid gavage needle of the appropriate size for the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

    • Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes. Do not force the needle.

  • Substance Administration:

    • Slowly administer the solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Preparation of Dosing Solution:

    • Dissolve Clomipramine hydrochloride in sterile 0.9% saline to the desired concentration. Solutions should be prepared fresh daily.[8]

  • Animal Restraint:

    • Gently restrain the rat, exposing the abdomen. The two-person technique is recommended for safety and stability.

  • Injection Site:

    • Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection Procedure:

    • Use a 23-25 gauge needle.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.

    • Inject the solution slowly. The maximum recommended volume for IP injection in rats is 10 ml/kg.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of pain, distress, or injection site reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility of Clomipramine High concentration required; improper solvent.Clomipramine hydrochloride is freely soluble in water. For higher concentrations, consider gentle warming or sonication. For non-aqueous injections, solubility is good in ethanol (B145695) and DMSO, but these should be used with caution and diluted appropriately.
Injection Site Reaction (for s.c. or i.p.) High concentration of the drug; non-physiological pH of the solution; contamination.Ensure the dosing solution is sterile and at a physiological pH. Dilute the drug to a lower concentration if possible. Rotate injection sites for chronic studies.
Sedation or Lethargy in Animals Expected side effect of TCAs due to histamine H1 receptor antagonism.[1]Schedule behavioral testing appropriately to account for sedative effects. If sedation is severe, consider reducing the dose. Ensure animals have easy access to food and water.
Anticholinergic Side Effects (e.g., dry mouth, urinary retention) Muscarinic acetylcholine receptor blockade.[1]Monitor for signs of dehydration and ensure adequate water intake. Observe for signs of urinary retention. If severe, a dose reduction may be necessary.
Seizures High doses or rapid dose escalation; interaction with other drugs that lower the seizure threshold.Use the lowest effective dose and titrate upwards slowly. Be aware of potential drug-drug interactions.[4] In case of a seizure, ensure the animal's safety and consult with a veterinarian.
Variable Behavioral Results Stress-induced alterations in drug metabolism or response; inconsistent dosing times; improper handling.Standardize handling procedures and dosing times. Be aware that stress can alter the behavioral response to Clomipramine.[10] Ensure accurate and consistent dosing for all animals.
Serotonin Syndrome Co-administration with other serotonergic drugs (e.g., MAOIs, SSRIs).Avoid co-administration of Clomipramine with other drugs that increase serotonin levels.[2] Signs include agitation, tremors, and hyperthermia. This is a veterinary emergency.

Visualizing Key Concepts

Signaling Pathway of Clomipramine

Clomipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake NE Norepinephrine (NE) NET NET NE->NET Reuptake Synaptic_SER Increased 5-HT Postsynaptic_Receptor_SER 5-HT Receptors Synaptic_SER->Postsynaptic_Receptor_SER Binds to Synaptic_NE Increased NE Postsynaptic_Receptor_NE NE Receptors Synaptic_NE->Postsynaptic_Receptor_NE Binds to Neuronal_Response Therapeutic Effect Postsynaptic_Receptor_SER->Neuronal_Response Postsynaptic_Receptor_NE->Neuronal_Response Clomipramine Clomipramine Clomipramine->SERT Inhibits Clomipramine->NET Inhibits

Caption: Mechanism of action of Clomipramine.

Experimental Workflow: Dose-Finding Study

Dose_Finding_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase cluster_assessment Assessment cluster_analysis Data Analysis A Acclimatize Animals B Randomize into Groups (e.g., Vehicle, Low, Mid, High Dose) A->B C Prepare Dosing Solutions B->C D Administer Clomipramine/Vehicle (Specify Route and Frequency) C->D E Behavioral Testing D->E F Physiological Monitoring (e.g., weight, activity) D->F G Collect and Analyze Data E->G F->G H Determine Optimal Dose (Efficacy vs. Side Effects) G->H

Caption: Workflow for a dose-finding study.

Experimental Workflow: Pharmacokinetic Study

PK_Study_Workflow cluster_setup Study Setup cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample and Data Analysis cluster_results Results A Acclimatize Cannulated Animals B Fast Animals Overnight (if required) A->B C Administer Single Dose of Clomipramine (e.g., i.v. or p.o.) B->C D Collect Blood Samples at Predetermined Time Points C->D E Process Blood to Plasma/Serum D->E F Quantify Clomipramine and Metabolite Concentrations (e.g., LC-MS/MS) E->F G Pharmacokinetic Modeling F->G H Determine PK Parameters (Half-life, AUC, Cmax, etc.) G->H

Caption: Workflow for a pharmacokinetic study.

References

Minimizing off-target effects of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the compound Clomipramine . It is assumed that "Closiramine" is a likely misspelling of this widely researched molecule. All data and recommendations provided herein pertain to Clomipramine.

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to help design experiments and interpret data while minimizing the known off-target effects of Clomipramine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clomipramine?

A1: Clomipramine is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3][4] It has a particularly high affinity for the serotonin (B10506) transporter (SERT), making it a potent serotonin reuptake inhibitor.[2][4][5] Its major active metabolite, desmethylclomipramine (B1197806), is a potent norepinephrine (B1679862) transporter (NET) inhibitor.[1][6] The combined action on both transporters is believed to mediate its primary therapeutic effects.[1][3]

Q2: What are the principal off-target effects of Clomipramine?

A2: Clomipramine and its metabolite interact with several other receptors, which are considered off-targets in most research contexts. These interactions are responsible for many of its known side effects. The most significant off-target activities are:

  • Antihistaminic: Potent blockade of the histamine (B1213489) H1 receptor, leading to sedation.[1][3][6]

  • Anticholinergic: Antagonism of muscarinic acetylcholine (B1216132) receptors (mAChR), causing effects like dry mouth, blurred vision, and constipation.[1][2][4][6]

  • Adrenergic Antagonism: Blockade of α1-adrenergic receptors, which can lead to dizziness and orthostatic hypotension.[1][6]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Minimizing off-target effects requires a multi-faceted approach:

  • Use the Lowest Effective Concentration: Perform thorough dose-response experiments to identify the lowest concentration of Clomipramine that elicits your desired on-target effect.

  • Incorporate Control Compounds: Use control compounds to isolate the effects of interest. This includes a negative control (vehicle) and, if possible, a structurally similar but inactive compound. A compound with a different primary mechanism but similar off-target effects (e.g., a pure antihistamine) can also be useful.

  • Use Rescue Experiments: If you hypothesize an off-target effect is confounding your results, try to rescue the phenotype by co-administering an agonist for the suspected off-target receptor. For example, if you suspect anticholinergic effects, a muscarinic agonist could be used.

  • Validate with Orthogonal Approaches: Confirm key findings using a different experimental modality that does not rely on a small molecule inhibitor, such as siRNA or CRISPR-mediated knockdown/knockout of the intended target (SERT or NET).[7][8]

Troubleshooting Guides

Scenario 1: Unexpected Cell Viability or Toxicity

Question: I am observing significant cytotoxicity in my cell line after treatment with Clomipramine, which is unexpected based on its primary function as a reuptake inhibitor. How can I determine if this is an on-target or off-target effect?

Answer: Unexpected cytotoxicity can stem from either potent on-target effects in your specific cell model or from off-target interactions. Follow these steps to dissect the cause:

  • Confirm Dose-Dependency: First, ensure the toxicity is dose-dependent by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of Clomipramine concentrations. This will establish a clear TC50 (Toxic Concentration, 50%).

  • Use a Target-Null Control: The most definitive way to differentiate on-target from off-target toxicity is to use a control cell line that does not express the primary targets (SERT and NET).[7] If toxicity persists in the target-null cells, it is highly likely due to off-target effects.

  • Evaluate Off-Target Receptor Expression: Profile your cell line for the expression of major off-target receptors (Histamine H1, Muscarinic, Adrenergic receptors). If the cells express high levels of these receptors, the toxicity may be mediated through them.

  • Competitive Antagonism Assay: Perform a "rescue" experiment. Pre-treat the cells with specific antagonists for the suspected off-target receptors (e.g., a highly specific H1 antagonist) before adding Clomipramine. If the toxicity is reduced, it confirms the involvement of that off-target pathway.

Scenario 2: Confounding Results or Lack of Specificity

Question: My experimental results with Clomipramine are inconsistent or suggest that pathways unrelated to serotonin or norepinephrine are being affected. How can I troubleshoot this?

Answer: This issue points directly to off-target activity confounding your interpretation. The goal is to isolate the on-target effects from these confounding variables.

  • Review the Binding Profile: Compare your working concentration of Clomipramine to the known Ki values for its on- and off-targets (see Table 1). If your concentration is high enough to engage multiple targets, off-target effects are very likely. The ideal experimental window is where the concentration is sufficient to inhibit SERT/NET but below the Ki for other receptors.

  • Implement a Washout Experiment: To test if the observed effect is due to reversible binding, treat the cells with Clomipramine for a set period, then wash the compound out and replace it with fresh media. Monitor the phenotype over time to see if it reverts to the baseline state.

  • Use a Cleaner Comparator Compound: Compare the effects of Clomipramine to those of a more selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) or sertraline, which have lower affinity for histaminic and muscarinic receptors. If the confounding phenotype is absent with the SSRI, it strongly implicates Clomipramine's off-target activities.

  • Metabolite Activity Check: Remember that Clomipramine is metabolized to desmethylclomipramine, which has a different binding profile (higher NET affinity).[1][6] If your experimental system has metabolic activity (e.g., in vivo models or liver-derived cells), you must consider the effects of both compounds. Test desmethylclomipramine directly in your assay if possible.

Data Presentation

Table 1: Comparative Binding Profile of Clomipramine and Metabolite

This table summarizes the inhibitory constants (Ki) of Clomipramine and its primary active metabolite, desmethylclomipramine, at various on-target and off-target receptors. Lower Ki values indicate stronger binding affinity.

Target ReceptorClomipramine Ki (nM)Desmethylclomipramine Ki (nM)Primary Function / Effect
On-Target
Serotonin Transporter (SERT)0.14 - 0.2831.6Serotonin Reuptake Inhibition
Norepinephrine Transporter (NET)~540.32Norepinephrine Reuptake Inhibition
Key Off-Targets
Histamine H1 Receptor31310Antihistaminic (Sedation)
Muscarinic M1 Receptor13110Anticholinergic (Dry Mouth, etc.)
Alpha-1 Adrenergic Receptor1341Antiadrenergic (Hypotension)
Serotonin 5-HT2A Receptor2732Antiserotonergic

Data compiled from publicly available pharmacology databases and literature.[1][6] Values can vary based on experimental conditions.

Mandatory Visualizations

Diagram 1: Signaling Pathways

cluster_on_target On-Target Effects (Primary Mechanism) cluster_off_target Off-Target Effects (Confounding Pathways) CMI Clomipramine SERT SERT CMI->SERT Potent Inhibition DCMI Desmethylclomipramine NET NET DCMI->NET Potent Inhibition Serotonin_Uptake Serotonin Reuptake SERT->Serotonin_Uptake NE_Uptake Norepinephrine Reuptake NET->NE_Uptake Serotonin_Uptake->Synaptic_Serotonin Increase NE_Uptake->Synaptic_NE Increase CMI_off Clomipramine H1 H1 Receptor CMI_off->H1 Antagonism M1 M1 Receptor CMI_off->M1 Antagonism A1 α1 Receptor CMI_off->A1 Antagonism Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects M1->Anticholinergic Hypotension Hypotension A1->Hypotension

Caption: On-target vs. Off-target pathways of Clomipramine.
Diagram 2: Experimental Workflow

cluster_controls 3. Control Experiments start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Curve (e.g., MTT Assay) start->dose_response find_min 2. Identify Minimum Effective Concentration for On-Target Effect dose_response->find_min is_toxic Is Phenotype Still Present at Min. Conc.? find_min->is_toxic target_null A. Use Target-Null Cell Line (No SERT/NET) is_toxic->target_null Yes on_target Conclusion: Phenotype is On-Target is_toxic->on_target No (Phenotype disappears) rescue B. Rescue with Specific Agonist for Off-Target target_null->rescue orthogonal C. Validate with Orthogonal Method (siRNA) rescue->orthogonal analyze 4. Analyze Results orthogonal->analyze off_target Conclusion: Phenotype is Off-Target analyze->off_target

Caption: Workflow to differentiate on-target from off-target effects.
Diagram 3: Logical Relationships

cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Unexpected Cytotoxicity C1 On-Target Effect (High SERT/NET activity in cell model) P1->C1 C2 Off-Target Effect (e.g., H1, M1 antagonism) P1->C2 P2 Confounding Phenotype P2->C2 S1 Use Target-Null Control Cells C1->S1 S2 Use siRNA/CRISPR Validation C1->S2 C2->S1 S3 Perform Rescue Experiment C2->S3 S4 Use Lower Concentration C2->S4 S5 Use More Selective Comparator Drug C2->S5

Caption: Logic map from problem to cause and solution.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration at which Clomipramine induces 50% toxicity (TC50) in a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Clomipramine in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x Clomipramine dilutions to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with agitation.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the Clomipramine concentration and use a non-linear regression (sigmoidal dose-response) to calculate the TC50 value.

Protocol 2: Off-Target Rescue Experiment

Objective: To determine if a specific off-target pathway is responsible for an observed phenotype. This example uses a muscarinic (M1) receptor agonist to rescue an anticholinergic effect.

Methodology:

  • Experimental Setup: Prepare four experimental groups:

    • Group A: Vehicle Control

    • Group B: Clomipramine (at the concentration causing the phenotype)

    • Group C: Muscarinic Agonist (e.g., Carbachol) alone

    • Group D: Muscarinic Agonist + Clomipramine

  • Pre-treatment: Treat the cells in Group D with the muscarinic agonist for 1-2 hours prior to adding Clomipramine. This allows the agonist to occupy the muscarinic receptors first.

  • Treatment: Add Clomipramine to Groups B and D. Add the respective vehicles to Groups A and C. Incubate for the standard duration of your experiment.

  • Phenotypic Measurement: Measure the experimental endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).

  • Analysis: Compare the results across the four groups. If the phenotype observed in Group B is significantly diminished or absent in Group D (and closer to the control levels of Group A or C), it provides strong evidence that the effect is mediated by Clomipramine's antagonism of the muscarinic receptor.

References

Addressing batch-to-batch variability of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency (IC50) of Closiramine in our cell-based assays. What are the potential causes?

A1: Batch-to-batch variability is a common challenge in preclinical research and can originate from several sources. These can be broadly categorized as:

  • Compound-Related Issues: Variations in the purity, impurity profile, and stability of different batches of this compound are primary suspects. Minor changes in the synthesis and purification processes can lead to different impurity profiles, and these impurities may possess their own biological activities.[1]

  • Experimental System-Related Issues: The health, passage number, and seeding density of the cell lines used can significantly impact results.[2] Cells at high passage numbers can undergo genetic drift, leading to altered sensitivity to inhibitors.

  • Assay-Related Issues: Inconsistencies in reagent preparation (e.g., different lots of media or serum), incubation times, and the specific instrumentation used for readouts can all contribute to variability.[1]

Q2: How can we ensure the consistency of our this compound batches?

A2: Implementing rigorous quality control (QC) for each new batch is crucial. This should involve a panel of analytical techniques to confirm the identity, purity, and concentration of the compound. Key QC measures include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.

Q3: What is the acceptable level of variability for IC50 values in cell-based assays?

A3: While this can depend on the specific assay, a two- to three-fold difference in IC50 values between experiments is often considered acceptable for cell-based assays.[1] Larger variations suggest underlying issues with experimental consistency that should be investigated.

Q4: How does the storage and handling of this compound impact its stability and activity?

A4: Improper storage and handling can lead to degradation of the compound. It is essential to follow the manufacturer's storage recommendations, which typically involve storing the compound as a solid at -20°C or -80°C and as a stock solution in a suitable solvent (e.g., DMSO) at -20°C. Repeated freeze-thaw cycles of stock solutions should be avoided. For tricyclic antidepressants like our example, Clomipramine (B1669221), they are known to be sensitive to light and oxidation.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell numbers and a multichannel pipette for consistent plating.[2]
High Cell Passage Number Use cells within a defined, low-passage number range for all experiments to avoid genetic drift.[2]
Variable Compound Solubility Visually inspect the stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and ensure the compound is fully dissolved.[1]
Inconsistent Incubation Times Standardize the incubation time with the inhibitor across all experiments. Use a timer to ensure consistency.
Variable Reagent Lots Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, it is good practice to perform a bridging experiment.[1]
Edge Effects in Multi-Well Plates Avoid using the outer wells of 96-well plates for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[1]
Issue 2: Discrepancies Between Expected and Observed Biological Activity
Possible CauseTroubleshooting Steps
Batch-to-Batch Purity Variation Perform analytical QC (HPLC, MS) on each new batch to confirm purity. Compare the impurity profiles of different batches.
Presence of Active Impurities If impurities are detected, attempt to identify them and assess their biological activity in your assay system.
Compound Degradation Prepare fresh stock solutions and store them appropriately. Protect from light and minimize freeze-thaw cycles. Perform a stability study of the compound in your assay medium.[4]
Off-Target Effects To confirm on-target activity, consider using a structurally different inhibitor for the same target. A clear dose-response relationship also supports on-target activity.[2]

Quantitative Data Summary

The following tables provide illustrative data based on the analysis of Clomipramine, which can serve as a reference for setting up quality control parameters for this compound.

Table 1: Example Batch Analysis of this compound (Illustrative)

Batch IDPurity by HPLC (%)Major Impurity A (%)Major Impurity B (%)IC50 in HCT-116 cells (nM)
CZ-2025-0199.20.350.1595
CZ-2025-0297.51.200.45150
CZ-2025-0399.50.200.1092

Table 2: Stability of this compound Under Stress Conditions (Illustrative)

Stress ConditionDurationDegradation (%)
5M HCl at 80°C24 hours~45%
3% H2O2 at RT5 minutes~30%
Sunlight Exposure15 minutes~25-30%
Neutral (Aqueous Solution)24 hoursStable

Data is illustrative and based on stability studies of Clomipramine.[4]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a small molecule inhibitor like this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Phosphate (B84403) buffer (pH 2.5)

  • RESTEX Allure C18 Column (150 x 4.6mm, 5µm) or equivalent

  • HPLC system with UV/VIS detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and phosphate buffer (pH 2.5). The exact ratio should be optimized for the specific compound. A common starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 200 µg/ml).

  • Sample Solution Preparation: Prepare the sample solution of the this compound batch to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: RESTEX Allure C18 (150 x 4.6mm, 5µm)

    • Flow Rate: 1.0 ml/min

    • Injection Volume: 20 µl

    • Detection Wavelength: 252 nm (this should be optimized based on the UV spectrum of this compound)

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to known impurity standards if available.[4][5]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.[6]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine This compound This compound This compound->SERT Inhibits Reuptake This compound->NET Inhibits Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binds Norepinephrine_R Norepinephrine Receptor Norepinephrine->Norepinephrine_R Binds Downstream Downstream Signaling (e.g., BDNF pathway activation) Serotonin_R->Downstream Activates Norepinephrine_R->Downstream Activates

Caption: Mechanism of action of this compound (illustrative).

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Compound-Related Issues? Start->Check_Compound Check_System Experimental System Issues? Start->Check_System Check_Assay Assay-Related Issues? Start->Check_Assay Purity Verify Purity (HPLC, MS) and Structure (NMR) Check_Compound->Purity Yes Stability Assess Stability (Storage, Freeze-Thaw) Check_Compound->Stability Yes Cells Check Cell Health, Passage Number, Density Check_System->Cells Yes Reagents Standardize Reagent Lots (Media, Serum) Check_Assay->Reagents Yes Protocol Review and Standardize Experimental Protocol Check_Assay->Protocol Yes Data_Analysis Consistent Data Analysis Method Check_Assay->Data_Analysis Yes Resolve Consistent Results Purity->Resolve Stability->Resolve Cells->Resolve Reagents->Resolve Protocol->Resolve Data_Analysis->Resolve

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Purity of Synthesized Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are based on established principles of organic synthesis and purification. Due to limited publicly available information specifically for Closiramine, some of the methodologies and impurity profiles have been extrapolated from data on the closely related and structurally similar compound, Clomipramine. Researchers should adapt these recommendations based on their specific experimental observations and analytical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can originate from several sources:

  • Starting materials: Unreacted starting materials or impurities present in the initial reagents.

  • Side reactions: Formation of byproducts due to competing reaction pathways.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Degradation: Decomposition of the final product during the reaction or work-up, potentially caused by factors like temperature, light, or pH.[1]

  • Reagents and solvents: Residues of reagents, catalysts, or solvents used in the synthesis.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A variety of analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[2][3] Other valuable techniques include:

  • Mass Spectrometry (MS): For identification of impurities by their mass-to-charge ratio.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of impurities.

  • Gas Chromatography (GC): Particularly useful if impurities are volatile.[2]

  • Capillary Electrophoresis: An alternative separation technique.[2]

Q3: What is the most common method for purifying crude this compound?

A3: Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound.[4][5][6] The choice of solvent is critical for successful recrystallization.

Q4: Are there any known common impurities for structurally similar compounds like Clomipramine that I should be aware of?

A4: Yes, for the related compound Clomipramine, several impurities have been identified. Given the structural similarities, analogous impurities could potentially form during the synthesis of this compound. Some common impurities for Clomipramine include:

  • Starting materials and intermediates: Such as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.[1][7]

  • Byproducts from side reactions: For instance, compounds formed through alternative reaction pathways of the intermediates.

  • Degradation products: These can include oxidation or hydrolysis products.[8]

Troubleshooting Guides

Issue 1: Low Purity of Crude this compound After Synthesis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Consider extending the reaction time or increasing the temperature, if the stability of the product allows.
Suboptimal Reaction Conditions - Optimize the stoichiometry of reactants. - Evaluate the effect of different solvents, catalysts, or bases on the reaction yield and purity.
Degradation of Product - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protect the reaction mixture from light if the compound is light-sensitive. - Control the reaction temperature to avoid thermal decomposition.
Issue 2: Inefficient Purification by Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inappropriate Recrystallization Solvent - The ideal solvent should dissolve the crude product poorly at room temperature but well at elevated temperatures.[4] - Perform small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate (B1210297), toluene, and mixtures thereof) to identify the optimal one.
Presence of Insoluble Impurities - If solid impurities remain after dissolving the crude product in the hot solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.[4]
Oiling Out Instead of Crystallization - "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can be addressed by: - Using a larger volume of solvent. - Lowering the temperature at which crystallization begins. - Using a solvent pair for recrystallization.[4]
Poor Crystal Yield - Cool the solution slowly to promote the formation of larger, purer crystals.[5] - After reaching room temperature, place the flask in an ice bath to maximize crystal precipitation.[4] - Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated.
Issue 3: Persistent Impurities After Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Co-crystallization of Impurities - If an impurity has a similar structure and solubility to this compound, it may co-crystallize. - A second recrystallization from a different solvent system may be effective.
Impurities Not Removed by Recrystallization - Consider alternative purification techniques such as column chromatography. Silica gel is a common stationary phase for the purification of organic compounds. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate or isopropanol) will need to be determined, typically using TLC for initial screening.
Formation of Degradation Products During Purification - If using activated carbon for decolorization, ensure it is thoroughly removed by filtration, as residual carbon can sometimes catalyze degradation. - Avoid excessively high temperatures during dissolution for recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound
  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent at room temperature. If the solid does not dissolve, heat the test tube. An ideal solvent will dissolve the solid when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Note: This is a general protocol adapted from methods for similar tricyclic antidepressants and should be optimized for this compound.[2][3]

  • Preparation of Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh the synthesized this compound sample and dissolve it in the same diluent to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm is common for similar compounds).[10]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.

Visualizations

Logical Workflow for Enhancing this compound Purity

Enhancing_Closiramine_Purity A Crude Synthesized This compound B Purity Analysis (e.g., HPLC, TLC) A->B C Is Purity > 99%? B->C D Purification Step: Recrystallization C->D No J Pure this compound C->J Yes E Purity Analysis (e.g., HPLC) D->E F Is Purity > 99%? E->F G Alternative Purification: Column Chromatography F->G No F->J Yes H Purity Analysis (e.g., HPLC) G->H I Is Purity > 99%? H->I I->J Yes K Further Investigation/ Re-synthesis I->K No

Caption: A flowchart illustrating the decision-making process for purifying synthesized this compound.

Troubleshooting Pathway for Recrystallization Issues

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Oiling Out Problem->OilingOut Liquid separation LowYield Low Yield Problem->LowYield Low crystal mass PersistentImpurity Persistent Impurity Problem->PersistentImpurity Purity below target Sol_OilingOut1 Increase Solvent Volume OilingOut->Sol_OilingOut1 Sol_OilingOut2 Use Solvent Pair OilingOut->Sol_OilingOut2 Sol_LowYield1 Ensure Saturated Solution LowYield->Sol_LowYield1 Sol_LowYield2 Slow Cooling & Ice Bath LowYield->Sol_LowYield2 Sol_Impurity1 Second Recrystallization (Different Solvent) PersistentImpurity->Sol_Impurity1 Sol_Impurity2 Column Chromatography PersistentImpurity->Sol_Impurity2 End Successful Purification Sol_OilingOut1->End Sol_OilingOut2->End Sol_LowYield1->End Sol_LowYield2->End Sol_Impurity1->End Sol_Impurity2->End

Caption: A troubleshooting diagram for common issues encountered during the recrystallization of this compound.

References

Best practices for long-term storage of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Closiramine

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place. Based on general guidelines for chemical compounds, storage at controlled room temperature or refrigeration is recommended. Exposure to moisture, light, and extreme temperatures should be avoided to minimize degradation.

Q2: How can I determine the purity of my this compound sample after long-term storage?

The purity of your this compound sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data from the stored sample with that of a freshly prepared or certified reference standard will indicate any degradation.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of clumping in the solid powder. However, the absence of these signs does not guarantee stability. Chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to monitor the stability of this compound.

Q4: Are there any known incompatibilities for this compound?

While specific incompatibility data for this compound is not available, it is prudent to avoid storing it with strong oxidizing agents, strong acids, and strong bases, as these can potentially cause degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results using stored this compound. Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Re-evaluate the purity of the stored this compound using the analytical methods described in the "Experimental Protocols" section. 2. If degradation is confirmed, use a fresh batch of the compound for your experiments. 3. Review storage conditions to ensure they align with the recommended best practices.
Change in the physical appearance of the solid (e.g., color change, clumping). Exposure to light, moisture, or elevated temperatures.1. Do not use the material if a significant change in appearance is observed. 2. Assess the purity of the material using analytical techniques to determine if it is still suitable for use. 3. Discard the material if purity is compromised and obtain a fresh batch. Ensure the new batch is stored under optimal conditions.
Inconsistent results between different batches of this compound. Variation in the initial purity of the batches or different storage histories.1. Request a Certificate of Analysis (CoA) for each batch from the supplier to compare initial purity. 2. Perform identity and purity tests on each batch before use. 3. Standardize storage conditions for all batches of the compound.

Recommended Storage Conditions (General Guidelines)

Parameter Condition Rationale
Temperature Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C)To minimize the rate of potential chemical degradation.
Humidity Low humidity (store with a desiccant if necessary)To prevent hydrolysis and physical changes to the solid.
Light In a dark place (e.g., amber vial or in a cabinet)To prevent photodegradation.
Atmosphere Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for very long-term storage.To protect from moisture and atmospheric oxygen.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and detect the presence of any degradation products.

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for good peak separation.

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution Preparation: Prepare a solution of the stored this compound sample at the same concentration as one of the calibration standards.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is a common starting point.

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: Typically 10-20 µL.

      • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

    • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve. The presence of additional peaks indicates potential impurities or degradation products.

2. Mass Spectrometry (MS) for Identification of Degradation Products

  • Objective: To identify the molecular weight of any impurities or degradation products.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the stored this compound sample in a solvent suitable for mass spectrometry (e.g., acetonitrile or methanol).

    • Infusion: Infuse the sample solution directly into the mass spectrometer or couple the MS with an HPLC system (LC-MS) for separation prior to detection.

    • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Analysis: Acquire the mass spectrum. The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of this compound. Any other significant peaks may represent degradation products. Further fragmentation analysis (MS/MS) can help in elucidating the structure of these unknown compounds.

Visualizations

experimental_workflow start Stored this compound Sample visual_inspection Visual Inspection start->visual_inspection analytical_testing Analytical Testing (HPLC, MS) visual_inspection->analytical_testing compare_to_standard Compare to Reference Standard analytical_testing->compare_to_standard decision Purity Acceptable? compare_to_standard->decision use_in_experiment Use in Experiment decision->use_in_experiment Yes discard Discard and Re-order decision->discard No investigate Investigate Storage Conditions discard->investigate

Caption: Workflow for assessing the stability of stored this compound.

troubleshooting_guide start Unexpected Experimental Results check_purity Check Purity of this compound start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_protocol Review Experimental Protocol purity_ok->check_protocol Yes degraded Compound Degraded purity_ok->degraded No check_reagents Check Other Reagents and Instruments check_protocol->check_reagents use_fresh_batch Use Fresh Batch of this compound degraded->use_fresh_batch review_storage Review Storage Conditions use_fresh_batch->review_storage

Caption: Troubleshooting guide for unexpected experimental results.

Avoiding degradation of Closiramine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a technical guide for researchers. Closiramine is a tricyclic compound, and in the absence of specific stability data for this molecule, the following recommendations are based on the known properties of structurally similar tricyclic antidepressants, such as Clomipramine. It is essential to perform compound-specific stability studies for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to adhere to the following storage conditions, extrapolated from data on similar tricyclic compounds.

FormStorage TemperatureConditions
Solid (Powder) 4°CSealed container, protected from moisture and light.
In Solvent -20°C to -80°CSealed, airtight container, protected from light. Short-term storage (up to 1 month) at -20°C is acceptable, while long-term storage (up to 6 months) should be at -80°C.[1]

Q2: I am observing variable results in my experiments. Could this compound degradation be a factor?

A2: Yes, inconsistent results can be a sign of compound degradation. Tricyclic antidepressants are susceptible to degradation under certain conditions. Key factors that can influence the chemical stability of this compound in solution include temperature, light exposure, pH, and the presence of oxidizing agents.[2][3] Review your experimental workflow for potential sources of degradation.

Q3: What solvents are suitable for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) and water are commonly used solvents for preparing stock solutions of similar tricyclic compounds like Clomipramine hydrochloride.[1] For aqueous solutions, it is crucial to consider the pH, as it can significantly impact stability. When preparing aqueous stock solutions, it is recommended to use a buffer system to maintain a stable pH. If using water, consider filtering and sterilizing it before use, especially for long-term storage.[1]

Q4: How can I minimize photodegradation of this compound during my experiments?

A4: Photodegradation is a known issue for tricyclic antidepressants.[4][5] To minimize this, it is crucial to protect this compound solutions from light. Use amber-colored vials or wrap containers in aluminum foil.[6] Conduct experimental manipulations in a dimly lit environment or under yellow light whenever possible.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity or lower than expected potency. Degradation of this compound.1. Prepare fresh stock solutions. 2. Verify storage conditions (temperature, light protection). 3. Perform a stability check of your compound under experimental conditions (see Experimental Protocols).
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.1. Protect samples from light during preparation and analysis. 2. Evaluate the pH of your solutions. 3. Consider potential oxidation; deaerate solvents if necessary.
Precipitation of the compound in aqueous buffers. Poor solubility at the experimental pH or concentration.1. Check the solubility of this compound in your specific buffer system. 2. Consider adjusting the pH of the buffer. 3. A co-solvent like DMSO may be used, but ensure it is compatible with your experimental system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.

  • Storage: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored solution.

  • Analysis: Analyze each aliquot using the same analytical method as in step 2.

  • Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Visualizations

This compound This compound Degradation_Pathways Potential Degradation Pathways This compound->Degradation_Pathways Oxidation Oxidation (e.g., N-oxide formation) Degradation_Pathways->Oxidation Photodegradation Photodegradation (e.g., Dehalogenation, Ring Modification) Degradation_Pathways->Photodegradation Hydrolysis Hydrolysis (pH dependent) Degradation_Pathways->Hydrolysis

Caption: Potential degradation pathways for this compound.

start Inconsistent Experimental Results check_storage Verify this compound Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect check_protocol Review Experimental Protocol for Stress Factors (pH, Temp, Light Exposure) check_storage->check_protocol Correct run_control Run Control Experiment with Fresh Compound prepare_fresh->run_control stability_test Perform Stability Test (See Protocol 1) check_protocol->stability_test issue_resolved Issue Resolved run_control->issue_resolved further_investigation Further Investigation Needed (e.g., LC-MS analysis of degradants) stability_test->further_investigation

Caption: Troubleshooting workflow for inconsistent results.

start Receiving Solid this compound store_solid Store at 4°C Protected from Light and Moisture start->store_solid prepare_solution Prepare Stock Solution (e.g., in DMSO or buffered aqueous solution) store_solid->prepare_solution aliquot Aliquot into single-use volumes prepare_solution->aliquot store_solution Store at -20°C (short-term) or -80°C (long-term) Protected from Light aliquot->store_solution use_in_experiment Use in Experiment (Minimize light exposure during handling) store_solution->use_in_experiment end End of Workflow use_in_experiment->end

Caption: Proper handling and storage of this compound.

References

Technical Support Center: Cell Viability Challenges with Closiramine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with Closiramine. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Troubleshooting Guide

Researchers using this compound may encounter unexpected results in cell viability assays. This guide addresses common problems in a question-and-answer format.

Question 1: My cell viability readings (e.g., from an MTT assay) are inconsistent or higher than expected after this compound treatment, even at concentrations where cell death is anticipated.

Possible Causes and Solutions:

  • Lysosomotropic Properties of this compound: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes. This can increase the number and size of lysosomes within the cell. In assays like the Neutral Red uptake assay, which relies on the uptake of dye into lysosomes of viable cells, this can lead to a false increase in signal, masking cytotoxicity.[1][2]

    • Solution: Be cautious when using assays that rely on lysosomal function. Consider alternative assays that measure different aspects of cell viability, such as membrane integrity (e.g., Trypan Blue exclusion, Propidium Iodide staining) or total protein content (e.g., Sulforhodamine B [SRB] assay).[1]

  • Interference with Assay Chemistry: Some compounds can directly react with assay reagents. For example, compounds with reducing properties can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.

    • Solution: To check for chemical interference, run a cell-free control by incubating this compound with the assay reagents in your cell culture medium. If a color change or signal is produced, this indicates direct interference. In such cases, switching to a different assay is recommended.

  • Biphasic Response: Some lysosomotropic agents can induce a biphasic response in certain assays, where a low concentration leads to an increased signal followed by a decrease at higher, more cytotoxic concentrations.[1]

    • Solution: Perform a wide-range dose-response curve to capture the full spectrum of the cellular response to this compound.

Question 2: I am observing an accumulation of autophagosomes (increased LC3-II) but no corresponding decrease in p62 levels after this compound treatment. Is autophagy being induced?

Possible Cause and Solution:

  • Blockage of Autophagic Flux: An increase in LC3-II along with an accumulation of p62 is a classic indicator of impaired autophagic flux, rather than autophagy induction.[3] this compound has been shown to inhibit the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo.[4][5][6][7]

    • Solution: To confirm a block in autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is blocking the flux, you will not see a further significant increase in LC3-II accumulation in the presence of the lysosomal inhibitor compared to this compound alone.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell death?

A1: this compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway.[8][9] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent activation of caspase-3.[10][11]

Q2: At what concentrations does this compound typically induce apoptosis?

A2: The effective concentration of this compound can vary significantly between cell lines. For example, in human acute myeloid leukemia HL-60 cells, apoptosis-inducing concentrations are around 35 µM.[10] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Q3: How does this compound affect autophagy?

A3: this compound has been shown to inhibit autophagic flux.[4][5][6][7] This means it interferes with the degradation of cellular components that have been engulfed by autophagosomes. This is an important consideration when interpreting autophagy-related markers.

Q4: Can the lysosomotropic nature of this compound affect experimental results beyond viability assays?

A4: Yes. The accumulation of this compound in lysosomes can alter their pH and function. This can have broader implications for cellular homeostasis and may influence other cellular processes and the results of assays that are sensitive to lysosomal integrity and function.

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary widely depending on the cancer cell line.

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer (highly aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer~22.4
HL-60Acute Myeloid Leukemia~35

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the incubation time. The values presented here are for reference and should be determined empirically for your experimental system.[10][12]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound on cell viability and related signaling pathways.

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

Materials:

  • Cells treated with this compound and appropriate controls.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde in PBS (Fixation solution).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture and treat cells with desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then incubate with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining: Wash cells again with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.

  • Analysis: Mount the samples and visualize them under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Expected Results: An increase in the number of TUNEL-positive cells is expected with increasing concentrations of this compound that induce apoptosis.

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[14][15][16][17]

Materials:

  • Cells treated with this compound and appropriate controls.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Cell Lysis: After treatment, harvest and lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Expected Results: A dose-dependent increase in caspase-3 activity is expected in cells undergoing this compound-induced apoptosis.

Analysis of Autophagic Flux: LC3-II and p62 Western Blot

Western blotting for LC3-II and p62 is a standard method to monitor autophagy. An accumulation of both markers suggests a blockage in autophagic flux.[3][18][19][20][21]

Materials:

  • Cells treated with this compound and appropriate controls (including a lysosomal inhibitor like Bafilomycin A1).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein assay reagents (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-LC3 and anti-p62).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. The ratio of LC3-II to LC3-I (or to a loading control) and the levels of p62 are analyzed.

Expected Results: Treatment with this compound is expected to cause an accumulation of both LC3-II and p62, indicating an inhibition of autophagic flux.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade for this compound-induced apoptosis.

Closiramine_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway.

This compound's Effect on Autophagic Flux

This diagram shows how this compound is thought to interfere with the normal process of autophagy.

Closiramine_Autophagy_Pathway cluster_autophagy Normal Autophagic Flux Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo (e.g., p62) Autolysosome->Degradation This compound This compound Block Blockage This compound->Block Block->Autolysosome Inhibits Fusion

Caption: Inhibition of autophagic flux by this compound.

Experimental Workflow: Troubleshooting Cell Viability Assays

This workflow provides a logical approach to troubleshooting unexpected cell viability results with this compound.

Troubleshooting_Workflow Start Unexpected Cell Viability Results with this compound Check_Interference Run Cell-Free Control (this compound + Assay Reagents) Start->Check_Interference Interference_Observed Interference Observed? Check_Interference->Interference_Observed Switch_Assay Switch to Alternative Assay (e.g., SRB, Trypan Blue) Interference_Observed->Switch_Assay Yes No_Interference No Interference Interference_Observed->No_Interference No Analyze_Data Analyze and Interpret Data Switch_Assay->Analyze_Data Consider_Lysosome Consider Lysosomotropic Effects (e.g., for Neutral Red Assay) No_Interference->Consider_Lysosome Validate_Alternative Validate with an Orthogonal Assay Consider_Lysosome->Validate_Alternative Validate_Alternative->Analyze_Data

Caption: Troubleshooting workflow for cell viability assays.

References

Technical Support Center: Investigating Inconsistent Behavioral Responses to Clomipramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent behavioral responses observed during experiments with Clomipramine.

Frequently Asked Questions (FAQs)

Q1: What is Clomipramine and what is its primary mechanism of action?

Clomipramine is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, leading to an increased availability of these neurotransmitters.[2] It has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[2]

Q2: What are the common applications of Clomipramine in research?

Clomipramine is widely used in preclinical and clinical research to model and treat various psychiatric conditions, most notably Obsessive-Compulsive Disorder (OCD).[1][3] It is also investigated for its effects on depression, anxiety, panic disorder, and chronic pain.[1][2]

Q3: Why are there often inconsistent behavioral responses to Clomipramine in experimental subjects?

Inconsistent responses to Clomipramine are a known challenge and can be attributed to several factors, including:

  • Pharmacokinetic Variability: There is significant inter-individual variation in how Clomipramine is absorbed, distributed, metabolized, and excreted.[4][5]

  • Genetic Polymorphisms: Variations in the genes encoding cytochrome P450 enzymes (primarily CYP2D6, CYP2C19, and CYP1A2), which are responsible for metabolizing Clomipramine, can lead to different drug concentrations and, consequently, varied behavioral effects.[4]

  • Active Metabolites: Clomipramine is metabolized into an active metabolite, desmethylclomipramine (B1197806), which has its own pharmacological profile (stronger norepinephrine reuptake inhibition). The ratio of Clomipramine to desmethylclomipramine can vary between individuals and influence the overall behavioral outcome.[6]

  • Experimental Conditions: Minor variations in experimental protocols, animal handling, and environmental factors can significantly impact behavioral readouts.

  • Subject-Specific Factors: Age, sex, and underlying health status of the experimental subjects can influence their response to Clomipramine.[7]

Troubleshooting Guides

Issue: High variability in behavioral data within the same treatment group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Variability - If using rodent models, ensure a genetically homogenous strain. - Consider genotyping subjects for key metabolizing enzymes (e.g., CYP2D6, CYP2C19) if feasible.
Inconsistent Drug Administration - Verify the accuracy of dosing solutions and administration techniques (e.g., gavage, injection). - Ensure consistent timing of drug administration relative to behavioral testing.
Environmental Stressors - Standardize housing conditions, including cage density, light-dark cycle, and ambient noise. - Acclimate animals to the testing room and equipment before the experiment.
Handling Stress - Handle animals consistently and gently. - The same experimenter should handle all animals within a study, if possible.
Issue: Lack of expected behavioral effect of Clomipramine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Dose - Conduct a dose-response study to determine the optimal dose for the specific behavioral paradigm and animal strain. - Review literature for effective dose ranges in similar studies.
"Fast Metabolizers" - Due to genetic factors, some subjects may metabolize Clomipramine very quickly, leading to sub-therapeutic drug levels. - Consider measuring plasma concentrations of Clomipramine and its active metabolite.
Incorrect Timing of Behavioral Testing - The onset of action for Clomipramine's behavioral effects can be delayed.[8][9] - Ensure the timing of the behavioral test aligns with the expected peak drug concentration and pharmacological effect.
Acclimation to Test Apparatus - Insufficient habituation to the testing environment can lead to confounding anxiety-like behaviors that may mask the drug's effect.

Quantitative Data Summary

Table 1: Variability in Clinical Response to Clomipramine in OCD Trials

StudyNTreatment DurationPrimary Outcome MeasureMean Reduction in Symptoms (Clomipramine)Mean Reduction in Symptoms (Placebo)
Clomipramine Collaborative Study Group (Study 1)23910 weeksYale-Brown Obsessive Compulsive Scale (Y-BOCS)38%3%
Clomipramine Collaborative Study Group (Study 2)28110 weeksYale-Brown Obsessive Compulsive Scale (Y-BOCS)44%5%

Source: The Clomipramine Collaborative Study Group.[2]

Table 2: Influence of CYP2D6 and CYP2C19 Genotype on Clomipramine Metabolism

GenotypeMetabolizer PhenotypeExpected Impact on Clomipramine Plasma LevelsRecommendation
CYP2D6
1/1, 1/2, 2/2Normal MetabolizerNormalStandard dosing
1/10, 1/41Intermediate MetabolizerModerately increasedConsider 25% dose reduction
10/10, 4/10Poor MetabolizerSignificantly increasedConsider 50% dose reduction or alternative drug
Gene duplicationUltrarapid MetabolizerSignificantly decreasedConsider alternative drug
CYP2C19
1/1Normal MetabolizerNormalStandard dosing
1/2, 1/3Intermediate MetabolizerModerately increasedStandard dosing with monitoring
2/2, 2/3, 3/3Poor MetabolizerSignificantly increasedConsider 50% dose reduction or alternative drug
17/17Ultrarapid MetabolizerSignificantly decreasedConsider alternative drug

Source: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines.[10]

Detailed Experimental Protocols

Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Activity

This protocol is adapted from standard FST procedures and is intended for use with rodents.

1. Apparatus:

  • A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (typically 30 cm).[11][12]

2. Procedure:

  • Day 1: Pre-test Session (Habituation)

    • Gently place each animal individually into the cylinder filled with water for a 15-minute session.[13]

    • This session is for habituation and is not scored.

    • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • Day 2: Test Session

    • Administer Clomipramine or vehicle at the predetermined time before the test session (e.g., 30, 60 minutes).

    • Place the animal in the swim cylinder for a 5 or 6-minute session.[13][14]

    • Record the entire session using a video camera.

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

3. Data Analysis:

  • Calculate the mean duration of immobility for each treatment group.

  • A significant decrease in immobility time in the Clomipramine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Activity

This protocol is a standard method for evaluating anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50-80 cm).[15]

  • The maze should be placed in a quiet, dimly lit room.

2. Procedure:

  • Acclimate the animals to the testing room for at least 30-60 minutes before the test.[16]

  • Administer Clomipramine or vehicle at the designated time before the test.

  • Gently place the animal in the center of the maze, facing one of the open arms.[17]

  • Allow the animal to explore the maze for a 5-minute session.[17]

  • Record the session with a video camera positioned above the maze.

3. Data Analysis:

  • A trained observer, blind to the treatment groups, should score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100].

  • An increase in the percentage of time spent and/or entries into the open arms in the Clomipramine-treated group suggests an anxiolytic-like effect.

Novelty-Suppressed Feeding (NSF) Test Protocol for Assessing Anxiolytic- and Antidepressant-like Activity

This test is sensitive to chronic antidepressant treatment.[1]

1. Apparatus:

  • A novel, brightly lit open field arena (e.g., a large, clean cage with fresh bedding).

  • A small, palatable food pellet (e.g., a small piece of a familiar food treat).

2. Procedure:

  • Food deprive the animals for 24 hours prior to the test, with free access to water.[1]

  • Administer Clomipramine or vehicle (typically for a chronic duration, e.g., 14-21 days).

  • Place a single food pellet in the center of the open field.

  • Gently place the animal in a corner of the arena.

  • Measure the latency (time taken) for the animal to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.[18]

3. Data Analysis:

  • Record the latency to eat for each animal.

  • A significant decrease in the latency to eat in the Clomipramine-treated group compared to the vehicle group indicates an anxiolytic- or antidepressant-like effect.

  • Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a 5-minute period to control for potential effects on appetite.

Visualizations

Clomipramine_Metabolism_and_Variability cluster_variability Factors Causing Inconsistent Responses Clomipramine Clomipramine (Oral) Absorption GI Absorption Clomipramine->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Hepatic Metabolism Systemic_Circulation->Metabolism Behavioral_Response Behavioral Response Systemic_Circulation->Behavioral_Response Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Metabolism->Desmethylclomipramine CYP2C19, CYP1A2 Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites CYP2D6 Desmethylclomipramine->Inactive_Metabolites CYP2D6 Desmethylclomipramine->Behavioral_Response Excretion Excretion Inactive_Metabolites->Excretion Genetics Genetic Polymorphisms (CYP2D6, CYP2C19, CYP1A2) Genetics->Metabolism Age Age Age->Metabolism Co_medication Co-medication Co_medication->Metabolism Environment Environmental Factors (Smoking, Alcohol) Environment->Metabolism

Caption: Clomipramine metabolism and sources of response variability.

Troubleshooting_Workflow Start Inconsistent Behavioral Response Observed Check_Protocol Review Experimental Protocol (Dosing, Timing, Handling) Start->Check_Protocol Protocol_Consistent Protocol Consistent? Check_Protocol->Protocol_Consistent Revise_Protocol Revise and Standardize Protocol Protocol_Consistent->Revise_Protocol No Consider_Subject_Factors Consider Subject-Specific Factors (Strain, Age, Sex) Protocol_Consistent->Consider_Subject_Factors Yes Revise_Protocol->Start Factors_Controlled Factors Controlled? Consider_Subject_Factors->Factors_Controlled Select_Homogenous_Group Select More Homogenous Subject Group Factors_Controlled->Select_Homogenous_Group No Investigate_Pharmacokinetics Investigate Pharmacokinetics Factors_Controlled->Investigate_Pharmacokinetics Yes Select_Homogenous_Group->Start Measure_Plasma_Levels Measure Plasma Levels of Clomipramine & Metabolite Investigate_Pharmacokinetics->Measure_Plasma_Levels Genotype_Subjects Genotype for CYP Enzymes Investigate_Pharmacokinetics->Genotype_Subjects Adjust_Experiment Adjust Dose or Experimental Design Based on Data Measure_Plasma_Levels->Adjust_Experiment Genotype_Subjects->Adjust_Experiment

Caption: Troubleshooting workflow for inconsistent behavioral responses.

Signaling_Pathway Clomipramine Clomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Behavioral_Effect Behavioral Effect Postsynaptic_Receptors->Behavioral_Effect

Caption: Simplified signaling pathway of Clomipramine.

References

Technical Support Center: Optimizing Incubation Times for Closiramine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for assays involving Closiramine (also known as Clomipramine).

I. Understanding this compound's Mechanism of Action

This compound is a tricyclic antidepressant (TCA) that primarily functions as a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][2][3] It achieves this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft and thereby increasing their availability to act on postsynaptic receptors.[2][4] Its efficacy in treating conditions like obsessive-compulsive disorder is primarily attributed to its potent inhibition of serotonin reuptake.[1] Additionally, some studies suggest that this compound may also influence intracellular calcium levels, indicating potential downstream effects or secondary mechanisms of action.[5][6][7][8]

II. Optimizing Incubation Times: General Principles

The optimal incubation time for a this compound assay is crucial for obtaining accurate and reproducible results. It is the duration required for the binding between this compound and its target (e.g., SERT or NET) to reach equilibrium. Insufficient incubation can lead to an underestimation of potency (higher IC50 value), while excessively long incubation might risk compound degradation or cellular toxicity in cell-based assays.

Key Factors Influencing Incubation Time:

  • Assay Type: Enzymatic/binding assays generally require shorter incubation times compared to cell-based assays that measure downstream functional responses.

  • Temperature: Higher temperatures typically accelerate binding kinetics, potentially reducing the required incubation time. Most assays are performed at 37°C to mimic physiological conditions.

  • Concentration of Reactants: The concentrations of this compound, the target protein (SERT/NET), and any competing ligands will affect the time required to reach equilibrium.

  • Cell Type (for cell-based assays): The expression level of the target protein and the overall metabolic activity of the cells can influence the time course of the response.

III. Experimental Protocols & Data Presentation

A. Radioligand Binding Assay for SERT/NET

This protocol is adapted from established methods for competitive radioligand binding assays and can be used to determine the binding affinity of this compound for SERT and NET.[9]

Experimental Workflow:

G prep Prepare cell membranes expressing SERT or NET reagents Prepare serial dilutions of this compound and radioligand prep->reagents incubation Incubate membranes, radioligand, and this compound reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a fresh assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

    • Total Binding: Add assay buffer, a radiolabeled ligand specific for SERT (e.g., [³H]Citalopram) or NET (e.g., [³H]Nisoxetine), and the membrane preparation.[9]

    • Non-specific Binding: Add a high concentration of a known non-radiolabeled inhibitor (e.g., Citalopram for SERT, Desipramine for NET), the radiolabeled ligand, and the membrane preparation.[9]

    • Competitive Binding: Add serial dilutions of this compound, the radiolabeled ligand, and the membrane preparation.

    • Incubation: Incubate the plate for a range of time points (e.g., 30, 60, 90, 120, 180 minutes) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation to determine the optimal incubation time. A typical starting point is 60-120 minutes.[10]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

    • The optimal incubation time is the point at which the IC50 value stabilizes.

Table 1: Example Incubation Time Optimization Data for a Radioligand Binding Assay

Incubation Time (minutes)IC50 of this compound (nM)
3015.2
608.5
908.1
1208.3
1808.2

Note: Data are for illustrative purposes only.

B. Cell-Based ELISA for SERT/NET Inhibition

This protocol outlines a cell-based ELISA to measure the effect of this compound on SERT or NET activity.

Experimental Workflow:

G seed_cells Seed cells expressing SERT or NET in a 96-well plate pre_incubate Pre-incubate cells with varying concentrations of this compound seed_cells->pre_incubate add_substrate Add substrate (e.g., serotonin or norepinephrine) pre_incubate->add_substrate incubate_reaction Incubate for the reaction to occur add_substrate->incubate_reaction detect Detect the amount of substrate uptake incubate_reaction->detect analyze Analyze the data to determine the inhibitory effect detect->analyze

Caption: Workflow for a cell-based ELISA.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells expressing hSERT or hNET in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with this compound:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Pre-incubation: Incubate for a range of time points (e.g., 15, 30, 45, 60 minutes) at 37°C. A common starting pre-incubation time is 30 minutes.

  • Substrate Addition and Incubation:

    • Add the substrate (serotonin for SERT assays, norepinephrine for NET assays) to all wells.

    • Substrate Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake. This time should be kept constant while optimizing the pre-incubation time.

  • Detection:

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells to release the internalized substrate.

    • Quantify the amount of internalized substrate using an appropriate ELISA kit according to the manufacturer's instructions.[11][12][13][14][15][16][17]

  • Data Analysis:

    • Plot the percentage of substrate uptake inhibition against the pre-incubation time to determine the optimal duration. The optimal pre-incubation time is when the inhibitory effect of this compound reaches a plateau.

Table 2: Example Pre-incubation Time Optimization for a Cell-Based ELISA

Pre-incubation Time (minutes)% Inhibition of Substrate Uptake
1565%
3085%
4587%
6086%

Note: Data are for illustrative purposes only.

IV. Signaling Pathways

This compound's primary targets, SERT and NET, are G-protein coupled receptors (GPCRs). The binding of neurotransmitters to these receptors initiates a signaling cascade.

G cluster_0 Cell Membrane GPCR GPCR (SERT/NET) G_protein G-protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Neurotransmitter (Serotonin/Norepinephrine) Ligand->GPCR Binds This compound This compound This compound->GPCR Inhibits reuptake Response Cellular Response Second_Messenger->Response

Caption: Simplified GPCR signaling pathway for SERT/NET.

Some evidence also suggests this compound can modulate intracellular calcium levels. This could occur through various mechanisms, including direct or indirect effects on calcium channels or G-protein signaling pathways that lead to the release of intracellular calcium stores.

G This compound This compound GPCR GPCR This compound->GPCR Modulates Ca_channel Calcium Channel This compound->Ca_channel May directly affect PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_channel->Ca_release Cell_response Cellular Response Ca_release->Cell_response

Caption: Potential pathway for this compound's effect on intracellular calcium.

V. Troubleshooting Guide & FAQs

FAQs

Q1: What is a typical starting incubation time for a this compound binding assay?

A1: For radioligand binding assays with SERT or NET, a good starting point for incubation is 60 to 120 minutes at room temperature or 37°C.[10] However, it is crucial to perform a time-course experiment to determine the optimal time for your specific conditions.

Q2: How long should I pre-incubate my cells with this compound in a cell-based assay?

A2: For cell-based functional assays, a pre-incubation time of 15 to 60 minutes is a reasonable range to test. The goal is to allow this compound to enter the cells and bind to its target before adding the substrate. An optimization experiment is necessary to find the ideal pre-incubation time for your cell type and assay.

Q3: My results show high variability between replicate wells. What could be the cause?

A3: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, temperature fluctuations across the plate, or issues with the washing steps. Ensure your cell suspension is homogenous before seeding and that your pipetting technique is consistent. Proper plate handling to maintain uniform temperature is also important.

Q4: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?

A4: High background in fluorescence assays can be caused by autofluorescence from the cell culture medium (especially those containing phenol (B47542) red), the compound itself, or the microplate.[9] Consider using a phenol red-free medium for the assay, checking this compound for intrinsic fluorescence at the assay wavelengths, and using black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[9]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Inhibition by this compound 1. Insufficient incubation time. 2. Degraded or inactive this compound. 3. Low expression of SERT/NET in cells. 4. Incorrect assay conditions (pH, temperature).1. Perform a time-course experiment to optimize incubation time. 2. Use a fresh stock of this compound. 3. Verify target expression using Western blot or qPCR. 4. Ensure assay buffer and temperature are optimal for the target.
High Non-Specific Binding (in binding assays) 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing.1. Titrate the radioligand to determine the optimal concentration. 2. Include a blocking agent in the assay buffer. 3. Optimize the number and duration of wash steps.
Inconsistent IC50 Values 1. Incubation time is not at equilibrium. 2. Variability in cell health or passage number. 3. Inconsistent assay setup.1. Ensure the incubation time is sufficient for binding to reach a plateau. 2. Use cells within a consistent passage number range and ensure they are healthy. 3. Standardize all assay steps, including reagent preparation and addition.
Edge Effects in 96-well Plates 1. Evaporation from outer wells during incubation. 2. Temperature gradients across the plate.1. Fill the outer wells with sterile water or buffer to minimize evaporation. 2. Ensure even heating of the plate during incubation.

References

Validation & Comparative

A Comparative Analysis of Clomipramine and Closiramine: Efficacy and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychopharmacology, a multitude of compounds are investigated for their potential therapeutic benefits. This guide provides a detailed comparison of the well-established tricyclic antidepressant, Clomipramine (B1669221), with the lesser-known compound, Closiramine. While extensive research has solidified Clomipramine's place in clinical practice, particularly for obsessive-compulsive disorder (OCD) and major depressive disorder (MDD), information regarding the clinical efficacy of this compound remains scarce. This analysis will delve into the available data for both molecules, highlighting the significant disparity in our current understanding of their therapeutic potential.

Clomipramine: A Deep Dive into a Well-Established Tricyclic Antidepressant

Clomipramine, marketed under brand names such as Anafranil, is a tricyclic antidepressant (TCA) that has been in clinical use for decades.[1] Its efficacy has been substantiated through numerous clinical trials, making it a valuable tool in the management of various psychiatric conditions.

Chemical Properties and Mechanism of Action

Clomipramine is a dibenzazepine (B1670418) derivative with the chemical formula C₁₉H₂₃ClN₂.[2][3] Its therapeutic effects are primarily attributed to its potent inhibition of the reuptake of serotonin (B10506) (5-HT) and, to a lesser extent, norepinephrine (B1679862) (NE) in the synaptic cleft.[1][4][5][6] This action increases the concentration of these neurotransmitters, which are crucial for mood regulation.[4][5] While its primary mechanism is on serotonin and norepinephrine transporters, Clomipramine also interacts with other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its side effect profile.[1][5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) & Norepinephrine (NE) Release SERT Serotonin Transporter (SERT) Presynaptic_Neuron->SERT Reuptake NET Norepinephrine Transporter (NET) Presynaptic_Neuron->NET Reuptake 5HT_NE Increased 5-HT & NE Concentration Postsynaptic_Receptors Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptors Signal_Transduction Signal Transduction & Therapeutic Effects Postsynaptic_Receptors->Signal_Transduction Clomipramine Clomipramine Clomipramine->SERT Inhibits Clomipramine->NET Inhibits

Mechanism of action of Clomipramine.
Therapeutic Uses and Efficacy

Clomipramine is approved by the US Food and Drug Administration (FDA) for the treatment of obsessive-compulsive disorder in adults and children aged 10 years and older.[7][8][9] It is also widely used off-label for major depressive disorder, panic disorder, chronic pain, and other conditions.[1][2][4][7][8]

Numerous studies have demonstrated the significant efficacy of Clomipramine in treating OCD.[10][11][12] In multicenter, double-blind, placebo-controlled trials, Clomipramine was shown to be significantly more effective than placebo in reducing OCD symptoms.[10][12] For instance, in one study, the mean reduction in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38% to 44% for patients treated with Clomipramine, compared to 3% to 5% for those on placebo.[10]

Study Treatment Group Number of Patients Primary Outcome Measure Mean % Improvement
Multicenter Trial 1Clomipramine118Y-BOCS Score~38%
Placebo121Y-BOCS Score~4%
Multicenter Trial 2Clomipramine142Y-BOCS Score~44%
PlaceboN/AY-BOCS Score~5%

Table 1: Summary of Efficacy Data for Clomipramine in OCD.

While not FDA-approved for depression in the United States, Clomipramine is recognized as a highly effective antidepressant.[1] Some evidence suggests it may have superior efficacy compared to other antidepressants, particularly in severe or treatment-resistant cases.[1] A meta-analysis of head-to-head trials comparing TCAs and selective serotonin reuptake inhibitors (SSRIs) found no overall difference in responder rates between the two classes.[2][4]

Experimental Protocols: A Look at a Representative Clinical Trial for OCD

A typical multicenter, double-blind, placebo-controlled clinical trial evaluating the efficacy of Clomipramine for OCD would follow a structure similar to this:

Screening Patient Screening (DSM-IV criteria for OCD, Y-BOCS score ≥ 16) Randomization Randomization Screening->Randomization Treatment_Clomipramine Clomipramine Treatment (e.g., up to 250 mg/day) Randomization->Treatment_Clomipramine Treatment_Placebo Placebo Treatment Randomization->Treatment_Placebo Follow_Up 10-Week Treatment Period (Regular assessment of symptoms and side effects) Treatment_Clomipramine->Follow_Up Treatment_Placebo->Follow_Up Outcome_Assessment Primary Outcome Assessment (Change in Y-BOCS score) Follow_Up->Outcome_Assessment Data_Analysis Data Analysis (Comparison between groups) Outcome_Assessment->Data_Analysis

Workflow of a typical Clomipramine clinical trial.

Methodology:

  • Patient Selection: Patients meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria for OCD and with a baseline severity score above a certain threshold on a standardized scale (e.g., Y-BOCS) are enrolled.

  • Randomization: Participants are randomly assigned to receive either Clomipramine or a placebo in a double-blind fashion, meaning neither the patients nor the researchers know who is receiving the active drug.

  • Dosing: The Clomipramine dose is typically initiated at a low level and gradually increased over several weeks to a therapeutic dose (e.g., up to 250 mg per day) to improve tolerability.[8][13]

  • Assessments: Patients are regularly assessed throughout the trial for changes in OCD symptoms using validated scales like the Y-BOCS, as well as for the emergence of any side effects.

  • Data Analysis: At the end of the trial period (e.g., 10-12 weeks), the change in symptom scores between the Clomipramine and placebo groups is statistically analyzed to determine the efficacy of the treatment.

This compound: An Enigma in Psychopharmacology

In stark contrast to the wealth of information on Clomipramine, data on this compound is exceptionally limited.

Chemical Properties and Postulated Mechanism of Action

This compound has the chemical formula C₁₈H₂₁ClN₂.[12] Publicly available information classifies it as a histamine-1 (H1) receptor antagonist. This suggests a potential application in treating allergic conditions or as a sedative, but its effects on mood or obsessive-compulsive symptoms have not been documented in the available scientific literature.

Property This compound
Molecular FormulaC₁₈H₂₁ClN₂
Molecular Weight300.83 g/mol
Mechanism of ActionHistamine-1 Receptor Antagonist

Table 2: Chemical and Pharmacological Properties of this compound.

Efficacy and Clinical Data: A Notable Absence

A thorough search of scientific databases reveals a lack of published clinical trials or any form of efficacy data for this compound in the treatment of any medical condition. There are no comparative studies against Clomipramine or any other therapeutic agent. The term "Clospipramine" has appeared in some literature, but it is often used as a synonym for Clomipramine, indicating a likely typographical error.[6]

Conclusion: An Unbalanced Comparison

This guide highlights the significant disparity in the available scientific knowledge between Clomipramine and this compound. Clomipramine is a well-researched and clinically validated medication with proven efficacy in treating OCD, depression, and other psychiatric disorders. Its mechanism of action, therapeutic benefits, and side effect profile are well-documented.

Conversely, this compound remains an obscure compound with no available clinical efficacy data. Its classification as a histamine-1 receptor antagonist suggests a pharmacological profile distinct from that of Clomipramine. Therefore, a direct comparison of the therapeutic efficacy of these two molecules is not feasible based on the current body of scientific evidence. For researchers and drug development professionals, Clomipramine serves as a benchmark for a successful psychopharmacological agent, while this compound represents one of the countless molecules that have yet to be clinically evaluated, if at all.

Disclaimer: Due to the lack of clinical data for this compound, a direct comparison of its efficacy with Clomipramine cannot be made. The information provided is based on the currently available scientific literature.

References

Structural Activity Relationship of Tricyclic Antidepressants: A Comparative Guide Based on Closiramine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structural activity relationships (SAR) of tricyclic compounds analogous to Closiramine. Due to the limited availability of direct SAR studies on a series of this compound analogs in publicly accessible literature, this guide utilizes data from the closely related and well-studied tricyclic antidepressant, Clomipramine, as a surrogate. The objective is to offer insights into the chemical features influencing the pharmacological activity of this class of compounds at key biological targets. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the rational design of novel therapeutic agents.

Introduction

This compound and its analogs belong to the class of tricyclic compounds, which have been a cornerstone in the treatment of various central nervous system disorders. Understanding the relationship between their chemical structure and biological activity is paramount for the development of new entities with improved efficacy and safety profiles. This guide focuses on the key structural modifications and their impact on the affinity for monoamine transporters and other relevant receptors. The data presented is primarily based on studies of Clomipramine, a structurally similar compound, to infer the probable SAR for this compound analogs.

Clomipramine, a chlorinated analog of imipramine, is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and depression.[1] Its mechanism of action is primarily attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2]

Comparative Biological Activity

The biological activity of Clomipramine and its principal active metabolite, desmethylclomipramine (B1197806), highlights the initial steps in understanding the SAR of this scaffold. The data presented below is a compilation from various in vitro studies.

CompoundModificationSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Receptor Binding ProfileReference
Clomipramine Parent Compound0.14543High affinity for SERT, moderate for NET and DAT. Also shows affinity for H1, α1, and muscarinic receptors.[3]
Desmethylclomipramine N-demethylationHigher than ClomipramineLower than Clomipramine-Stronger inhibitor of norepinephrine reuptake and weaker inhibitor of serotonin reuptake compared to the parent drug.[1]
Imipramine De-chloro analog---A related tricyclic antidepressant.[1]
Lofepramine Structural analog---Related tricyclic antidepressant with reported genotoxicity at high concentrations in some assays.[4]
Mianserin Structural analog---Related antidepressant, positive for genotoxicity only at high doses in a specific assay.[4]

Note: Specific Ki values for desmethylclomipramine at SERT and NET were not consistently found in a single comparative study, but its differential activity is well-documented.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tricyclic compounds.

Monoamine Transporter Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter (SERT) and norepinephrine transporter (NET).

3.1.1. Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).

  • Radioligands: [3H]Citalopram or [3H]Paroxetine for SERT; [3H]Nisoxetine or [3H]Tomoxetine for NET.

  • Test Compounds: Clomipramine analogs and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

3.1.2. Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target transporter. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

  • Binding Assay:

    • In a 96-well microplate, incubate the cell membranes (20-40 µg of protein) with the radioligand at a concentration near its Kd value.

    • Add serial dilutions of the test compound or reference compound.

    • For total binding, no competing ligand is added. For non-specific binding, a high concentration of a known selective ligand is added (e.g., 10 µM Desipramine for NET).

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed multiple times with ice-cold Wash Buffer.

    • The filter discs are placed in scintillation vials with scintillation cocktail.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_membranes Prepare Cell Membranes (hSERT or hNET) incubation Incubate Membranes, Radioligand & Compounds prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki (Cheng-Prusoff) counting->analysis

Workflow for Monoamine Transporter Binding Assay.

Signaling Pathways

The therapeutic and adverse effects of this compound analogs are mediated through their interaction with various signaling pathways. As potent monoamine reuptake inhibitors, they primarily modulate serotonergic and noradrenergic neurotransmission. Additionally, their affinity for other receptors, such as histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, contributes to their overall pharmacological profile and side effects.[2]

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake norepinephrine Norepinephrine (NE) net NET norepinephrine->net Reuptake serotonin_cleft Increased 5-HT norepinephrine_cleft Increased NE ht_receptor 5-HT Receptors serotonin_cleft->ht_receptor ne_receptor NE Receptors norepinephrine_cleft->ne_receptor downstream Downstream Signaling (e.g., cAMP, PKA) ht_receptor->downstream ne_receptor->downstream therapeutic_effect Therapeutic Effect (Antidepressant, Anti-OCD) downstream->therapeutic_effect This compound This compound Analog This compound->sert Inhibition This compound->net Inhibition

References

A Comparative Guide to the Cross-Reactivity of Closiramine (Clomipramine) with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Closiramine, clinically known as clomipramine (B1669221), is a tricyclic antidepressant (TCA) primarily recognized for its potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. While this is its main therapeutic mechanism, particularly in the treatment of obsessive-compulsive disorder (OCD) and depression, its clinical efficacy and side-effect profile are significantly influenced by its interactions with a wide range of other receptors.[1][2] This guide provides an objective comparison of this compound's binding affinity for various neuroreceptors, supported by experimental data, to aid researchers in understanding its polypharmacology.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of clomipramine and its primary active metabolite, desmethylclomipramine, for key neurotransmitter transporters and receptors.[3] Lower Ki values are indicative of higher binding affinity. Desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent drug.[4]

TargetClomipramine Ki (nM)Desmethylclomipramine Ki (nM)
Monoamine Transporters
Serotonin Transporter (SERT)0.28[3]31.6
Norepinephrine Transporter (NET)30[3]0.32
Histamine (B1213489) Receptors
Histamine H132[3]-
Muscarinic Acetylcholine Receptors
Muscarinic M138[3]-
Adrenergic Receptors
Alpha-1 (α1)39[3]-
Dopamine Receptors
Dopamine D256-
Dopamine D347-

Note: The Ki values presented are compiled from various preclinical studies and databases. Absolute values can vary between studies due to different experimental conditions.[5]

Signaling Pathways and Experimental Workflows

The interaction of this compound with off-target receptors initiates distinct intracellular signaling cascades, contributing to its diverse pharmacological effects. The following diagrams illustrate the general signaling pathways for Gq and Gi/o-coupled receptors, which are common targets for this compound's cross-reactivity, as well as a typical workflow for determining receptor binding affinity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor Gq-coupled Receptor (e.g., M1, α1, H1) This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC

Gq-coupled Receptor Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor Gi/o-coupled Receptor (e.g., M2, D2) This compound->Receptor Blocks Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Gi/o-coupled Receptor Signaling Pathway

Radioligand_Binding_Workflow prep 1. Receptor Preparation (Cell Membranes or Tissue Homogenates) incubation 2. Incubation (Receptor + Radioligand + Competitor) prep->incubation separation 3. Separation (Bound vs. Free Radioligand) incubation->separation quantification 4. Quantification (Radioactivity Measurement) separation->quantification analysis 5. Data Analysis (IC50 and Ki Determination) quantification->analysis

General Workflow for Radioligand Binding Assay

Experimental Protocols

The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays and functional assays. The following are detailed methodologies representative of those used to characterize the cross-reactivity of compounds like this compound.

I. Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[6][7][8][9]

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-N-methylscopolamine for muscarinic receptors).

  • Test Compound: this compound or Desmethylclomipramine.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters.

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate for 60-180 minutes at a specified temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

II. Functional Assays for Receptor Antagonism

Functional assays measure the ability of a compound to inhibit the cellular response induced by an agonist, providing a measure of its antagonist potency (IC50).

A. Calcium Flux Assay (for Gq-coupled Receptors)

This assay measures changes in intracellular calcium concentration following receptor activation.[10][11][12][13]

1. Materials:

  • Cells: A cell line stably expressing the Gq-coupled receptor of interest (e.g., for H1, M1, or α1 receptors).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Indo-1).

  • Agonist: A known agonist for the target receptor (e.g., histamine for H1, carbachol (B1668302) for M1, phenylephrine (B352888) for α1).

  • Test Compound: this compound.

  • Fluorescence Plate Reader: With an integrated liquid handler.

2. Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye in an appropriate buffer for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells and then incubate them with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and immediately record the fluorescence signal over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

B. cAMP Assay (for Gi/o and Gs-coupled Receptors)

This assay measures the modulation of cyclic AMP (cAMP) levels following receptor activation.[14][15][16][17]

1. Materials:

  • Cells: A cell line stably expressing the Gi/o or Gs-coupled receptor of interest (e.g., for D2 or M2 receptors).

  • Agonist: A known agonist for the target receptor.

  • Test Compound: this compound.

  • Forskolin (B1673556) (for Gi/o-coupled receptors): To stimulate basal cAMP production.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate Reader: Compatible with the chosen detection kit.

2. Procedure:

  • Cell Plating: Plate the cells in a suitable microplate.

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation:

    • For Gs-coupled receptors: Add the agonist to the wells.

    • For Gi/o-coupled receptors: Add the agonist along with forskolin to the wells.

  • Incubation: Incubate the plate for a specified time to allow for cAMP modulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the measured signal (which is proportional or inversely proportional to the cAMP concentration, depending on the assay format) against the logarithm of the antagonist concentration to determine the IC50 value.

References

Validating the In Vitro to In Vivo Correlation of Clomipramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the tricyclic antidepressant Clomipramine (B1669221). It is presumed that the query for "Closiramine" was a misspelling, as Clomipramine is a well-established drug with a significant body of research. Currently, there is no readily available scientific literature for a compound named "this compound."

This guide provides a comparative analysis of in vitro and in vivo data for Clomipramine to evaluate the correlation between its performance in laboratory settings and in living organisms. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the existing experimental data and the methodologies used to assess its therapeutic effects. While a formal Level A in vitro-in vivo correlation (IVIVC) as defined by regulatory agencies may not be publicly available, this guide synthesizes published findings to explore the relationships between in vitro properties and in vivo outcomes.

Data Presentation: In Vitro vs. In Vivo Studies

The following tables summarize quantitative data from various studies on Clomipramine, comparing its effects in both in vitro and in vivo models.

Table 1: Comparison of In Vitro and In Vivo Effects on Macrophage Migration

ParameterIn Vitro FindingsIn Vivo FindingsReference
Model System Rat Peritoneal MacrophagesSprague-Dawley Rats[1]
Treatment Clomipramine (10⁻⁷ to 10⁻⁴ M)Subcutaneous injection of Clomipramine (20 and 40 mg/kg)[1]
Effect Diminished spontaneous and fMLP-induced macrophage migration.Significantly reduced spontaneous and fMLP-induced mobility of peritoneal macrophages.[1]
Conclusion Clomipramine directly inhibits macrophage migration.In vivo administration confirms the inhibitory effect on macrophage migration observed in vitro.[1]

Table 2: In Vitro Drug Formulation Characteristics and In Vivo Efficacy

ParameterIn Vitro FindingsIn Vivo FindingsReference
Formulation Orodispersible Tablets (ODTs) of ClomipramineAlbino Rats (depression model)[2][3]
Key In Vitro Parameter Rapid disintegration time (around 8.39 seconds) and excellent dissolution profile.Evaluation of antidepressant efficacy.[2][3]
In Vivo Outcome The optimized ODT formulation (F9) showed greater antidepressant efficacy than the marketed conventional tablet.This improved efficacy is linked to the rapid disintegration and potential to bypass systemic portal circulation.[2][3]
Correlation Faster in vitro disintegration and dissolution correlate with enhanced in vivo therapeutic effect.

Table 3: Pharmacokinetic Parameters of Clomipramine

ParameterValueNotesReference
Oral Bioavailability < 62%Due to significant first-pass metabolism.[2][4]
Plasma Half-life 20–24 hoursFollows first-order elimination kinetics.[4]
Active Metabolite DesmethylclomipramineA potent norepinephrine (B1679862) reuptake inhibitor.[5][6]
Protein Binding High[6]
Volume of Distribution 9-25 L/kgBroadly dispersed across the body.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpretation and replication.

In Vitro Macrophage Migration Assay
  • Cell Source: Peritoneal macrophages were collected from Sprague-Dawley rats.

  • Chemotaxis Assay: A Boyden chamber assay was used to assess macrophage migration. The lower compartment contained a chemoattractant (N-formyl-L-methionyl-L-leucyl-L-phenylalanine, fMLP), while the upper compartment contained the macrophage suspension.

  • Treatment: Clomipramine was added to the upper compartment at concentrations ranging from 10⁻⁷ to 10⁻⁴ M to evaluate its effect on both spontaneous (without fMLP) and stimulated (with fMLP) migration.

  • Quantification: After incubation, the number of macrophages that migrated through the filter to the lower compartment was counted microscopically.

In Vivo Assessment of Antidepressant Efficacy
  • Animal Model: Albino rats were used to create a model of depression using the forced swimming test (FST), which induces a state of hopelessness and despair.[2][3]

  • Treatment Groups:

    • Control group (vehicle)

    • Group treated with a marketed conventional Clomipramine tablet

    • Group treated with the optimized orodispersible tablet (F9) formulation of Clomipramine

  • Behavioral Assessment:

    • Forced Swimming Test (FST): The duration of immobility of the rats in a cylinder of water was measured. A decrease in immobility time is indicative of an antidepressant effect.

    • Open-Field Test (OFT): This test was used to assess locomotor activity to ensure that the effects observed in the FST were not due to motor stimulation.

  • Data Analysis: The results from the different treatment groups were statistically compared to evaluate the relative efficacy of the formulations.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Clomipramine

Clomipramine's primary mechanism of action is the inhibition of serotonin (B10506) and norepinephrine reuptake in the synaptic cleft.[5][7][8] This increases the concentration of these neurotransmitters, enhancing serotonergic and noradrenergic neurotransmission.[7] Clomipramine also has an active metabolite, desmethylclomipramine, which is a more potent inhibitor of norepinephrine reuptake.[5] Additionally, it interacts with other receptors, which contributes to its side effect profile.[5]

Clomipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron clomipramine Clomipramine sert SERT clomipramine->sert Inhibits net NET clomipramine->net Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake norepinephrine_reuptake Norepinephrine Reuptake net->norepinephrine_reuptake serotonin Increased Serotonin norepinephrine Increased Norepinephrine serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor Binds to norepinephrine_receptor Norepinephrine Receptors norepinephrine->norepinephrine_receptor Binds to therapeutic_effects Therapeutic Effects (Antidepressant, Anti-OCD) serotonin_receptor->therapeutic_effects norepinephrine_receptor->therapeutic_effects

Caption: Mechanism of action of Clomipramine.

Experimental Workflow for In Vitro to In Vivo Correlation

A typical IVIVC study aims to establish a predictive mathematical model that relates an in vitro property of a dosage form (like drug dissolution) to an in vivo response (such as plasma drug concentration).

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation IVIVC Development formulation_dev Formulation Development (e.g., Fast, Medium, Slow Release) dissolution_testing In Vitro Dissolution Testing formulation_dev->dissolution_testing dissolution_profile Generate Dissolution Profiles (% Drug Released vs. Time) dissolution_testing->dissolution_profile correlation_model Develop Mathematical Model (In Vitro Release vs. In Vivo Absorption) dissolution_profile->correlation_model bioavailability_study Bioavailability Study in Subjects plasma_sampling Collect Plasma Samples at Different Time Points bioavailability_study->plasma_sampling pk_analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) plasma_sampling->pk_analysis deconvolution Deconvolution to get In Vivo Absorption Profile pk_analysis->deconvolution deconvolution->correlation_model validation Validate the Model (Predict In Vivo from In Vitro) correlation_model->validation

Caption: General workflow for establishing an IVIVC.

References

A Head-to-Head Comparison of Clomipramine and SSRIs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacological profiles and clinical efficacy of Clomipramine versus Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in the treatment of obsessive-compulsive disorder and major depressive disorder.

This guide provides a comprehensive comparison of the tricyclic antidepressant (TCA) Clomipramine and the class of Selective Serotonin Reuptake Inhibitors (SSRIs). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Pharmacological Profile: A Quantitative Comparison

The primary pharmacological difference between Clomipramine and SSRIs lies in their selectivity for neurotransmitter transporters. Clomipramine is a potent inhibitor of both serotonin and norepinephrine (B1679862) reuptake, while SSRIs are, as their name suggests, selective for the serotonin transporter. This difference in mechanism contributes to their varying efficacy and side effect profiles.

The following table summarizes the binding affinities (Ki values in nM) of Clomipramine and several common SSRIs for key neurotransmitter transporters and receptors. Lower Ki values indicate higher affinity.

Drug SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM) H1 Receptor (Ki, nM) M1 Receptor (Ki, nM) α1-adrenergic Receptor (Ki, nM)
Clomipramine 0.1438>10000112324
Desmethylclomipramine (active metabolite)1.50.382900256332
Fluoxetine 0.84140130011001300340
Sertraline 0.292525>100002400360
Paroxetine 0.140260>10000811100
Citalopram 1.66100>10000380016002400
Escitalopram 0.897300>10000---

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1][2][3][4][5][6][7][8][9][10]

Mechanism of Action: Visualizing the Synaptic Effects

The differential effects of Clomipramine and SSRIs at the neuronal synapse can be visualized through the following signaling pathway diagrams.

cluster_clomipramine Clomipramine Presynaptic Neuron_C Presynaptic Neuron Serotonin_C 5-HT Presynaptic Neuron_C->Serotonin_C Release Norepinephrine_C NE Presynaptic Neuron_C->Norepinephrine_C Release Postsynaptic Neuron_C Postsynaptic Neuron Synaptic Cleft_C Synaptic Cleft SERT_C SERT SERT_C->Presynaptic Neuron_C NET_C NET NET_C->Presynaptic Neuron_C Serotonin_C->Postsynaptic Neuron_C Binds to Receptors Serotonin_C->SERT_C Reuptake Norepinephrine_C->Postsynaptic Neuron_C Binds to Receptors Norepinephrine_C->NET_C Reuptake Clomipramine_drug Clomipramine Clomipramine_drug->SERT_C Inhibits Clomipramine_drug->NET_C Inhibits cluster_ssri SSRIs Presynaptic Neuron_S Presynaptic Neuron Serotonin_S 5-HT Presynaptic Neuron_S->Serotonin_S Release Norepinephrine_S NE Presynaptic Neuron_S->Norepinephrine_S Release Postsynaptic Neuron_S Postsynaptic Neuron Synaptic Cleft_S Synaptic Cleft SERT_S SERT SERT_S->Presynaptic Neuron_S NET_S NET NET_S->Presynaptic Neuron_S Serotonin_S->Postsynaptic Neuron_S Binds to Receptors Serotonin_S->SERT_S Reuptake Norepinephrine_S->Postsynaptic Neuron_S Binds to Receptors Norepinephrine_S->NET_S Reuptake SSRI_drug SSRI SSRI_drug->SERT_S Selectively Inhibits Patient Recruitment Patient Recruitment (DSM-IV/5 Criteria for OCD/MDD) Informed Consent Informed Consent Patient Recruitment->Informed Consent Screening & Baseline Assessment Screening & Baseline Assessment (Y-BOCS, HAM-D, etc.) Informed Consent->Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization Clomipramine Group Clomipramine Treatment Arm Randomization->Clomipramine Group SSRI Group SSRI Treatment Arm Randomization->SSRI Group Placebo Group Placebo Control Arm (if applicable) Randomization->Placebo Group Treatment Period Treatment Period (e.g., 8-12 weeks) - Dose Titration - Adherence Monitoring Clomipramine Group->Treatment Period SSRI Group->Treatment Period Placebo Group->Treatment Period Follow-up Assessments Weekly/Bi-weekly Follow-up - Efficacy Measures (Y-BOCS, etc.) - Safety & Tolerability (Adverse Events) Treatment Period->Follow-up Assessments End of Study End of Study Assessment Follow-up Assessments->End of Study Data Analysis Statistical Data Analysis - Intent-to-Treat Analysis - Completer Analysis End of Study->Data Analysis Results & Conclusion Results Interpretation & Conclusion Data Analysis->Results & Conclusion

References

A Comparative Analysis of Tricyclic Antidepressants: Elucidating the Pharmacological Profile of Closiramine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the pharmacological properties of prominent tricyclic antidepressants (TCAs) reveals a significant information gap concerning Closiramine. Despite extensive searches of chemical databases, patent literature, and scientific publications, no publicly available experimental data on the receptor binding affinities, neurotransmitter reuptake inhibition, or clinical efficacy of this compound could be identified. Therefore, a direct comparison with other TCAs is not feasible at this time.

This guide presents a detailed comparative analysis of three well-characterized tricyclic antidepressants: Clomipramine, Imipramine, and Amitriptyline. The information provided is intended for researchers, scientists, and drug development professionals, offering a quantitative and methodological framework for understanding the nuances within this important class of antidepressants.

Comparative Pharmacodynamics of Selected Tricyclic Antidepressants

The primary mechanism of action of tricyclic antidepressants involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, the therapeutic efficacy and side-effect profiles of individual TCAs are dictated by their varying affinities for these transporters and their interactions with other neuroreceptors.

Receptor Binding Affinities and Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki, in nM) of Clomipramine, Imipramine, and Amitriptyline for key neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.

Target Clomipramine (Ki, nM) Imipramine (Ki, nM) Amitriptyline (Ki, nM)
Serotonin Transporter (SERT) 0.14 - 2.81.4 - 4.14.3 - 20
Norepinephrine Transporter (NET) 25 - 5437 - 7035 - 50
Histamine H1 Receptor 0.28 - 31111.1
Muscarinic M1 Receptor 1.3 - 389118
Alpha-1 Adrenergic Receptor 16 - 13032 - 6726

Note: The Ki values are compiled from various preclinical studies and may vary depending on the experimental conditions and tissue preparations used.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to characterize these compounds, the following diagrams illustrate the core signaling pathway of TCAs and the standard experimental workflows for key pharmacological assays.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressants SERT SERT TCA->SERT Inhibition NET NET TCA->NET Inhibition 5HT_vesicle Serotonin (5-HT) 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release 5HT_synapse->SERT 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor NE_synapse->NET Reuptake NE_receptor NE Receptor NE_synapse->NE_receptor Signal Signal Transduction & Neuronal Response 5HT_receptor->Signal NE_receptor->Signal

Fig. 1: General Signaling Pathway of Tricyclic Antidepressants.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., cell lines, brain tissue) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Citalopram for SERT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (e.g., this compound, TCAs) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Fig. 2: Experimental Workflow for Radioligand Binding Assay.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (Expressing target transporter, e.g., SERT) Pre_incubation Pre-incubation (Cells + Test Compound) Cell_Culture->Pre_incubation Substrate_Prep Radiolabeled Substrate (e.g., [3H]Serotonin) Uptake Initiate Uptake (Add Radiolabeled Substrate) Substrate_Prep->Uptake Compound_Prep Test Compound Dilutions (e.g., this compound, TCAs) Compound_Prep->Pre_incubation Pre_incubation->Uptake Termination Terminate Uptake (Rapid washing) Uptake->Termination Cell_Lysis Cell Lysis Termination->Cell_Lysis Scintillation Scintillation Counting (Measures intracellular radioactivity) Cell_Lysis->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Fig. 3: Experimental Workflow for Neurotransmitter Reuptake Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize tricyclic antidepressants.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Materials:

  • Cell membranes expressing the target receptor/transporter.

  • Radioligand specific for the target (e.g., [³H]Citalopram for SERT).

  • Test compounds (e.g., this compound, other TCAs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a saturating concentration of a known displacing agent for non-specific binding determination.

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and either the test compound, buffer (for total binding), or the displacing agent (for non-specific binding).

  • Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.

Materials:

  • Cells stably expressing the target transporter (e.g., HEK293 cells with hSERT).

  • Radiolabeled neurotransmitter (e.g., [³H]Serotonin).

  • Test compounds.

  • Uptake buffer.

  • Wash buffer.

  • Cell lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a defined period at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by the test compound.

Conclusion

While a direct comparison involving this compound is currently precluded by the absence of available pharmacological data, this guide provides a robust framework for evaluating and comparing tricyclic antidepressants. The provided data tables and experimental protocols for Clomipramine, Imipramine, and Amitriptyline offer valuable insights for researchers in the field of antidepressant drug discovery and development. Further research is necessary to characterize the pharmacological profile of this compound to understand its potential therapeutic value and place within the tricyclic antidepressant class.

Investigating the Specificity of Clomipramine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological specificity of the tricyclic antidepressant Clomipramine with other relevant compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of Clomipramine's mechanism of action and its off-target effects, thereby informing future research and drug development efforts.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of a drug are largely determined by its binding affinity to its primary target(s) and various off-target molecules. This section compares the binding affinities (Ki, in nM) of Clomipramine, another tricyclic antidepressant Amitriptyline, and the second-generation antihistamine Loratadine across a range of physiologically relevant receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetClomipramine (Ki, nM)Amitriptyline (Ki, nM)Loratadine (Ki, nM)Primary Function/Relevance
Serotonin (B10506) Transporter (SERT) 0.14 - 2.8 4.3 - 87>10,000Primary Target (Antidepressant Effect)
Norepinephrine (B1679862) Transporter (NET) 28 - 54 18 - 100>10,000Primary Target (Antidepressant Effect)
Histamine (B1213489) H1 Receptor 0.28 - 31 0.5 - 2.1 2.5 - 190 Off-Target (Sedation, Weight Gain)
Muscarinic M1 Receptor 1.8 - 33 1.1 - 23 >10,000Off-Target (Anticholinergic Effects)
Alpha-1 Adrenergic Receptor 6.7 - 140 2.4 - 43 >10,000Off-Target (Hypotension, Dizziness)
Acid Sphingomyelinase (ASM) IC50 ~1-5 µM (functional inhibition)IC50 ~1-5 µM (functional inhibition)Not reportedOff-Target (Potential therapeutic/adverse effects)

Data Summary:

  • Clomipramine exhibits high affinity for its primary targets, the serotonin and norepinephrine transporters, consistent with its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI). However, it also displays significant affinity for histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, explaining its notable sedative, anticholinergic, and cardiovascular side effects.

  • Amitriptyline , another tricyclic antidepressant, shows a similar broad receptor binding profile, with high affinity for both primary and off-target receptors.[1]

  • Loratadine , a second-generation antihistamine, demonstrates high selectivity for the histamine H1 receptor with significantly lower affinity for other receptors, resulting in a more favorable side-effect profile compared to first-generation antihistamines and tricyclic antidepressants.[2]

  • Both Clomipramine and Amitriptyline are also known functional inhibitors of acid sphingomyelinase (ASM) , an enzyme involved in lipid signaling and cellular stress responses. This off-target effect is not shared by Loratadine and may contribute to both therapeutic and adverse effects of these tricyclic antidepressants.[3][4]

Experimental Protocols

The following sections detail the methodologies used to obtain the binding affinity and enzyme inhibition data presented above.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Principle: A fixed concentration of a radioligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The addition of an unlabeled test compound at increasing concentrations will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[5][6]

Typical Protocol for Histamine H1 Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor gene) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.[5]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • Membrane preparation (a fixed amount of protein).

    • Radioligand (e.g., [³H]mepyramine) at a fixed concentration, usually at or near its dissociation constant (Kd).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • For determining non-specific binding, a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) is added.

    • For competition binding, the unlabeled test compound is added at various concentrations.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioactivity.[7]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Acid Sphingomyelinase (ASM) Activity Assay

This assay measures the enzymatic activity of ASM, which catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine (B1220837).

Principle: The activity of ASM is determined by measuring the amount of one of the reaction products, typically phosphorylcholine, generated over a specific period. This can be achieved using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[8][9][10]

Typical Colorimetric Assay Protocol:

  • Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate lysis buffer on ice. The protein concentration of the lysate is determined to ensure equal loading.[11]

  • Enzymatic Reaction:

    • The cell lysate is added to a 96-well plate.

    • The reaction is initiated by adding the ASM substrate (sphingomyelin) in an acidic assay buffer (pH ~5.0) to create optimal conditions for ASM activity.

    • The plate is incubated at 37°C for a defined period (e.g., 60 minutes).[8]

  • Detection:

    • The reaction is stopped, often by heat inactivation.[9]

    • A detection mix containing enzymes that act on the product (phosphorylcholine) is added. This coupled reaction ultimately produces a colored product. For example, alkaline phosphatase can hydrolyze phosphorylcholine to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a colorimetric signal.[12]

    • The plate is incubated at 37°C to allow the color to develop.

  • Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: The ASM activity is calculated based on a standard curve generated with known concentrations of the product (e.g., choline). For inhibitor studies, the IC50 value is determined by measuring the ASM activity in the presence of varying concentrations of the inhibitor.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed and the general workflow of the experimental procedures.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates Clomipramine Clomipramine Clomipramine->SERT Inhibits

Caption: Serotonin Transporter (SERT) Signaling Pathway.

H1_Receptor_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Clomipramine_Loratadine Clomipramine / Loratadine Clomipramine_Loratadine->H1_Receptor Antagonizes ASM_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, Radiation) ASM Acid Sphingomyelinase (ASM) Stress_Stimuli->ASM Activates Sphingomyelin Sphingomyelin ASM->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Downstream_Signaling Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream_Signaling Mediates Clomipramine_Amitriptyline Clomipramine / Amitriptyline Clomipramine_Amitriptyline->ASM Functionally Inhibits Experimental_Workflow cluster_assay Radioligand Binding / Enzyme Activity Assay Preparation 1. Sample/Membrane Preparation Incubation 2. Incubation with Ligands/Substrates Preparation->Incubation Separation_Detection 3. Separation / Detection Incubation->Separation_Detection Analysis 4. Data Analysis (IC50, Ki) Separation_Detection->Analysis

References

A Comparative Guide to the Reproducibility of Clomipramine's Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings for Clomipramine (B1669221), a tricyclic antidepressant, and its common alternatives, primarily Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), in the context of obsessive-compulsive disorder (OCD) research. The information presented is collated from various preclinical and clinical studies to aid in the understanding and replication of key experimental outcomes.

Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE) by blocking their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2] While it has a higher affinity for SERT, its dual-action is a distinguishing feature from SSRIs, which are more selective for SERT.[2]

Alternatives such as fluoxetine, sertraline, and fluvoxamine (B1237835) are SSRIs that primarily target the serotonin transporter with greater selectivity than clomipramine.[3] This selectivity generally results in a more favorable side-effect profile for SSRIs compared to the broader action of tricyclic antidepressants like clomipramine.[4]

Quantitative Data from Preclinical Models

Animal models are crucial for studying the pathophysiology of OCD and for the initial screening of potential therapeutics. Below is a summary of comparative data from a key preclinical model.

Marble-Burying Test

The marble-burying test is a widely used behavioral assay in mice to model the repetitive and compulsive-like behaviors characteristic of OCD. A reduction in the number of marbles buried is indicative of an anti-compulsive effect.

CompoundDose (mg/kg)Route of Administration% Inhibition of Marble BuryingSpeciesReference
Clomipramine 100Not SpecifiedSignificantMice[5]
Fluvoxamine 30Not SpecifiedSignificantMice[5]
Paroxetine 10Not SpecifiedSignificantMice[5]

Note: The study highlighted that while clomipramine was effective, a higher dose was required to achieve a significant effect compared to the SSRIs tested. All drugs were shown to not significantly affect spontaneous locomotor activity at the doses that inhibited marble-burying behavior.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key in vivo and in vitro assays used to characterize and compare compounds like clomipramine and SSRIs.

In Vivo Model: Marble-Burying Test

Objective: To assess obsessive-compulsive-like behavior in mice.

Materials:

  • Standard mouse cages

  • Clean bedding material (e.g., sawdust)

  • Glass marbles (approximately 20-25 per cage)

  • Test compounds (Clomipramine, SSRIs) and vehicle

  • Stopwatch

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[3][4]

  • Cage Preparation: Fill each cage with a deep layer of clean bedding (approximately 5 cm).[1]

  • Marble Placement: Evenly space 20-25 marbles on the surface of the bedding.[1][4]

  • Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • Test Initiation: Gently place a single mouse in each prepared cage.

  • Test Duration: Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.[1][4][6]

  • Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.[6]

  • Data Analysis: Compare the number of buried marbles between different treatment groups. A significant decrease in the number of buried marbles in the drug-treated group compared to the vehicle group suggests an anti-compulsive effect.

In Vitro Assay: Serotonin Transporter (SERT) Reuptake Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the reuptake of serotonin by the serotonin transporter.

Materials:

  • Cells expressing the human serotonin transporter (hSERT), such as HEK293 cells or JAR cells.[7]

  • Radiolabeled serotonin ([³H]5-HT).[7]

  • Test compound (e.g., Clomipramine, SSRI).

  • Reference inhibitor (e.g., a known potent SSRI).

  • Assay buffer.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture the hSERT-expressing cells and seed them into 96-well plates. Allow the cells to form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]5-HT to each well to initiate the uptake reaction. The final concentration of [³H]5-HT should be close to its Michaelis-Menten constant (Km) for SERT.[7]

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50 value).

In Vitro Assay: Norepinephrine Transporter (NET) Inhibition Assay

Objective: To quantify the inhibitory activity of a compound on the norepinephrine transporter.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET).[8]

  • Radiolabeled norepinephrine ([³H]-Norepinephrine).[8]

  • Test compound (e.g., Clomipramine).

  • Known NET inhibitor for positive control (e.g., Desipramine).[9]

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[8]

  • 24- or 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the hNET-expressing cells into plates and allow them to form a monolayer.

  • Compound Incubation: Wash the cells and pre-incubate with serial dilutions of the test compound or control compounds for 10-20 minutes at 37°C.[8]

  • Norepinephrine Uptake: Initiate the uptake by adding [³H]-Norepinephrine to each well. Incubate for 10-20 minutes at 37°C.[8]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.[8]

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value through non-linear regression analysis.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of Clomipramine.

Clomipramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Clomipramine Clomipramine SERT SERT Clomipramine->SERT Inhibits NET NET Clomipramine->NET Inhibits Increased_5HT Increased 5-HT Increased_NE Increased NE Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Norepinephrine Norepinephrine (NE) Norepinephrine->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_5HT->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling

Caption: Mechanism of Action of Clomipramine.

Marble_Burying_Workflow start Start acclimation Acclimate Mice (30-60 min) start->acclimation cage_prep Prepare Cages with Deep Bedding acclimation->cage_prep marble_place Place 20-25 Marbles on Bedding cage_prep->marble_place dosing Administer Test Compound or Vehicle marble_place->dosing test Place Mouse in Cage (30 min) dosing->test scoring Count Buried Marbles (≥ 2/3 covered) test->scoring analysis Analyze and Compare Treatment Groups scoring->analysis end End analysis->end

Caption: Experimental Workflow for the Marble-Burying Test.

SERT_Inhibition_Assay_Workflow start Start cell_plating Plate hSERT-expressing Cells in 96-well Plate start->cell_plating pre_incubation Pre-incubate with Test Compound cell_plating->pre_incubation add_radioligand Add [³H]5-HT to Initiate Uptake pre_incubation->add_radioligand incubation Incubate at 37°C (5-15 min) add_radioligand->incubation terminate Terminate Uptake with Ice-Cold Buffer Wash incubation->terminate lysis_measurement Lyse Cells and Measure Radioactivity terminate->lysis_measurement analysis Calculate IC50 Value lysis_measurement->analysis end End analysis->end

Caption: Workflow for In Vitro SERT Reuptake Inhibition Assay.

Clomipramine_Signaling_Pathways cluster_primary Primary Mechanisms cluster_downstream Potential Downstream Effects Clomipramine Clomipramine SERT_Inhibition SERT Inhibition Clomipramine->SERT_Inhibition NET_Inhibition NET Inhibition Clomipramine->NET_Inhibition Autophagy_Flux Inhibition of Neuronal Autophagy Flux Clomipramine->Autophagy_Flux Direct/Indirect Effect NO_Pathway Nitric Oxide Pathway Modulation SERT_Inhibition->NO_Pathway CREB_Signaling CREB Signaling Modulation NET_Inhibition->CREB_Signaling

Caption: Potential Signaling Pathways Modulated by Clomipramine.

References

Independent Validation of Clomipramine's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Clomipramine with other prominent antidepressants. The data presented is intended to offer a clear, quantitative validation of Clomipramine's activity at its primary molecular targets, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Comparative Analysis of Transporter Binding Affinity

The primary mechanism of action for Clomipramine and other antidepressants in this guide is the inhibition of neurotransmitter reuptake by binding to SERT and NET. The binding affinity, represented by the inhibition constant (Kᵢ), is a critical measure of a drug's potency at its target. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of Clomipramine and selected alternative antidepressants for the human serotonin and norepinephrine transporters.

CompoundClassSERT Kᵢ (nM)NET Kᵢ (nM)
Clomipramine Tricyclic Antidepressant (TCA) ~0.2 - 1.4 ~25 - 50
Desmethylclomipramine*TCA (active metabolite)31.60.32
AmitriptylineTricyclic Antidepressant (TCA)3.4513.3
NortriptylineTricyclic Antidepressant (TCA)4.00.8
ImipramineTricyclic Antidepressant (TCA)0.237
DesipramineTricyclic Antidepressant (TCA)19.60.2
SertralineSelective Serotonin Reuptake Inhibitor (SSRI)~0.3 - 2.8~25 - 925
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)~1.0 - 1.4~150 - 660
ParoxetineSelective Serotonin Reuptake Inhibitor (SSRI)~0.07 - 0.34~40 - 156

*Note: Desmethylclomipramine is the primary active metabolite of Clomipramine and exhibits a distinct binding profile.[1]

Experimental Protocols

The binding affinity data presented in this guide are typically determined through in vitro radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for SERT and NET

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Clomipramine) for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Materials:

  • Membrane Preparations: Cell membranes expressing recombinant human SERT or NET, or tissue homogenates from specific brain regions (e.g., cortex, hypothalamus).

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine.

    • For NET: [³H]-Nisoxetine or [³H]-Desipramine.

  • Test Compounds: Clomipramine and other comparator drugs of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B or GF/C).

  • Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots or prepare fresh tissue homogenates on ice.

    • Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well for cell membranes or 100-200 µ g/well for brain tissue homogenates.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer to designated wells.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM of the respective unlabeled transporter inhibitor) to designated wells. This determines the amount of radioligand that binds to non-transporter sites.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound to the remaining wells. A serial dilution of the test compound is used to generate a competition curve.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Visualizing the Mechanism of Action

The following diagram illustrates the primary pharmacological action of Clomipramine at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle SERT SERT Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine (NE) Vesicle NET NET Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding Clomipramine Clomipramine Clomipramine->SERT Inhibition Clomipramine->NET Inhibition Signal Transduction Signal Transduction Serotonin_receptor->Signal Transduction Norepinephrine_receptor->Signal Transduction

Caption: Mechanism of Clomipramine as a Serotonin-Norepinephrine Reuptake Inhibitor.

Independent Validation Summary

The compiled data independently validates that Clomipramine is a potent inhibitor of the serotonin transporter (SERT), with a high binding affinity comparable to or greater than many selective serotonin reuptake inhibitors (SSRIs). While it also inhibits the norepinephrine transporter (NET), its affinity for SERT is significantly higher. However, its active metabolite, desmethylclomipramine, is a very potent NET inhibitor.[1] This dual action on both serotonin and norepinephrine systems, through the parent compound and its metabolite, underpins its pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI). The comparative data highlights the distinct profiles of different antidepressants, providing a basis for understanding their therapeutic applications and potential side effects.

References

A Comparative Analysis of Clomipramine and Imipramine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological, pharmacokinetic, and clinical profiles of two prominent tricyclic antidepressants.

This guide provides a comprehensive comparative analysis of clomipramine (B1669221) and imipramine (B1671792), two established tricyclic antidepressants (TCAs). While both drugs share a core mechanism of action, their distinct pharmacological and pharmacokinetic profiles lead to differences in clinical efficacy and adverse effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison to inform their work.

Mechanism of Action: A Tale of Two Amines

Both clomipramine and imipramine exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft. This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these monoamines, enhancing neurotransmission.

However, a key distinction lies in their relative potencies for these transporters. Clomipramine is a more potent and selective inhibitor of serotonin reuptake compared to imipramine.[1] Imipramine, on the other hand, demonstrates a more balanced inhibition of both serotonin and norepinephrine reuptake.[1]

These parent compounds are metabolized in the liver into active metabolites: desmethylclomipramine (B1197806) from clomipramine and desipramine (B1205290) from imipramine. These metabolites also contribute significantly to the overall pharmacological effect. Notably, desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake than its parent compound, clomipramine.[2] Similarly, desipramine is a more potent norepinephrine reuptake inhibitor than imipramine.

The following diagram illustrates the primary mechanism of action of clomipramine and imipramine at the synaptic terminal.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT, NE) serotonin 5-HT vesicle->serotonin norepinephrine NE vesicle->norepinephrine reuptake Reuptake serotonin->reuptake SERT receptor Postsynaptic Receptors serotonin->receptor norepinephrine->reuptake NET norepinephrine->receptor clomipramine Clomipramine clomipramine->reuptake Strongly Inhibits SERT Moderately Inhibits NET imipramine Imipramine imipramine->reuptake Inhibits SERT & NET

Figure 1: Simplified diagram of the mechanism of action of Clomipramine and Imipramine.

Pharmacological Profile: A Quantitative Comparison

The affinity of a drug for its target is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki values in nM) of clomipramine, imipramine, and their active metabolites for key monoamine transporters and other receptors. Lower Ki values indicate higher binding affinity.

Target Clomipramine Desmethylclomipramine Imipramine Desipramine
SERT (Serotonin Transporter) 0.142.91.419
NET (Norepinephrine Transporter) 370.45250.6
DAT (Dopamine Transporter) >10,0002,7008,6001,800
H₁ (Histamine Receptor) 3113011140
M₁ (Muscarinic Receptor) 216391130
α₁ (Alpha-1 Adrenergic Receptor) 24413762

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data presented here is for comparative purposes.

As the data illustrates, clomipramine is a significantly more potent inhibitor of the serotonin transporter than imipramine. Conversely, the metabolites of both drugs, desmethylclomipramine and desipramine, are highly potent norepinephrine reuptake inhibitors.[2] Both parent drugs also exhibit notable affinity for histamine (B1213489) H₁, muscarinic M₁, and alpha-1 adrenergic receptors, which contributes to their side effect profiles.

Pharmacokinetic Properties

The pharmacokinetic profiles of clomipramine and imipramine are broadly similar, as is typical for tricyclic antidepressants.[3][4] Both are well-absorbed after oral administration, undergo extensive first-pass metabolism, are highly protein-bound, and have large volumes of distribution.[3][4]

Parameter Clomipramine Imipramine
Bioavailability ~50%29-77%
Time to Peak Plasma Concentration 2-6 hours1-2 hours
Protein Binding 96-98%76-96%
Volume of Distribution ~12 L/kg10-20 L/kg
Elimination Half-life (Parent) 19-37 hours9-24 hours
Elimination Half-life (Metabolite) 54-77 hours (Desmethylclomipramine)14-62 hours (Desipramine)
Primary Metabolism CYP2D6, CYP1A2, CYP2C19CYP2D6, CYP1A2, CYP2C19

The metabolism of both drugs is primarily mediated by the cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP2C19.[3][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations and clinical response.

The following diagram illustrates the metabolic pathway of clomipramine and imipramine.

cluster_metabolism Hepatic Metabolism clomipramine Clomipramine desmethylclomipramine Desmethylclomipramine (Active) clomipramine->desmethylclomipramine Demethylation (CYP1A2, CYP2C19, CYP3A4) imipramine Imipramine desipramine Desipramine (Active) imipramine->desipramine Demethylation (CYP1A2, CYP2C19, CYP3A4) inactive_metabolites_c Inactive Metabolites desmethylclomipramine->inactive_metabolites_c Hydroxylation (CYP2D6) inactive_metabolites_i Inactive Metabolites desipramine->inactive_metabolites_i Hydroxylation (CYP2D6)

Figure 2: Metabolic pathways of Clomipramine and Imipramine.

Clinical Efficacy: A Head-to-Head Comparison

Both clomipramine and imipramine are effective in treating major depressive disorder. However, their differential effects on serotonin and norepinephrine reuptake can influence their efficacy in other conditions.

Indication Clomipramine Imipramine Comparative Efficacy
Major Depressive Disorder EffectiveEffectiveGenerally considered to have comparable efficacy.
Obsessive-Compulsive Disorder (OCD) Highly EffectiveLess EffectiveClomipramine is considered the gold standard TCA for OCD due to its potent serotonergic activity.[6][7]
Panic Disorder EffectiveEffectiveSome studies suggest clomipramine may be superior to imipramine in treating panic disorder.[8][9]
Neuropathic Pain EffectiveEffectiveBoth are used off-label for various neuropathic pain conditions.

Adverse Effect Profile

The side effects of clomipramine and imipramine are largely attributable to their antagonist activity at histamine H₁, muscarinic M₁, and alpha-1 adrenergic receptors.

Side Effect Clomipramine (Incidence) Imipramine (Incidence) Receptor(s) Implicated
Dry Mouth Very Common (>10%)CommonMuscarinic M₁ Antagonism
Constipation Very Common (>10%)CommonMuscarinic M₁ Antagonism
Drowsiness/Sedation Very Common (>10%)CommonHistamine H₁ Antagonism
Dizziness Very Common (>10%)CommonAlpha-1 Adrenergic Antagonism
Orthostatic Hypotension CommonCommonAlpha-1 Adrenergic Antagonism
Blurred Vision Very Common (>10%)CommonMuscarinic M₁ Antagonism
Weight Gain CommonCommonHistamine H₁ Antagonism
Sexual Dysfunction Very Common (>10%)CommonSerotonergic and Anticholinergic Effects
Serotonin Syndrome Risk HigherLowerPotent Serotonin Reuptake Inhibition[10]

Incidence categories are general and can vary based on dosage and individual patient factors.[11][12]

Experimental Protocols

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Objective: To determine the Ki of clomipramine and imipramine for SERT, NET, H₁, M₁, and α₁ receptors.

Materials:

  • Cell membranes expressing the target receptor/transporter.

  • Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (clomipramine, imipramine) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[13]

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand displacement assay.

cluster_workflow Radioligand Displacement Assay Workflow prep Prepare reagents: - Cell membranes - Radioligand - Test compounds incubation Incubate membranes, radioligand, and test compounds prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC₅₀ and Ki values counting->analysis

Figure 3: Workflow for a Radioligand Displacement Assay.
Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes (isolated nerve terminals).

Objective: To determine the IC₅₀ values of clomipramine and imipramine for the inhibition of serotonin and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).[15][16]

  • Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).[15]

  • Test compounds (clomipramine, imipramine) at various concentrations.

  • Uptake buffer.

  • Cell harvester and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[15]

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C to measure the initial rate of uptake.[16]

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[15]

  • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific uptake is the IC₅₀ value.

Conclusion

Clomipramine and imipramine are both effective tricyclic antidepressants with well-established mechanisms of action. The primary distinction lies in clomipramine's more potent and selective inhibition of serotonin reuptake, which contributes to its superior efficacy in treating obsessive-compulsive disorder. Imipramine exhibits a more balanced inhibition of both serotonin and norepinephrine reuptake. The active metabolites of both drugs are potent norepinephrine reuptake inhibitors. Their similar affinities for histaminergic, muscarinic, and adrenergic receptors result in a comparable side effect profile, characteristic of TCAs. The choice between these two agents in a research or clinical setting should be guided by the specific application and a thorough understanding of their distinct pharmacological profiles.

References

A Comparative Analysis of Clomipramine and Selected Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the landscape of psychoactive drug research, rigorous comparative analysis is essential for the evaluation of novel compounds and the refinement of existing therapeutic agents. This guide provides a detailed benchmark of the tricyclic antidepressant (TCA) Clomipramine against two other widely recognized psychoactive compounds: the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine and the fellow TCA Imipramine. The following sections present a comprehensive comparison of their receptor binding profiles, preclinical efficacy in established animal models, and clinical characteristics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Pharmacological Profile: A Quantitative Comparison of Receptor Affinities

The therapeutic effects and side-effect profiles of psychoactive compounds are largely determined by their binding affinities to various neurotransmitter transporters and receptors. The following table summarizes the in vitro binding affinities (Ki, nM) of Clomipramine, Fluoxetine, and Imipramine for key central nervous system targets. Lower Ki values indicate higher binding affinity.

Target Clomipramine (Ki, nM) Fluoxetine (Ki, nM) Imipramine (Ki, nM)
Serotonin Transporter (SERT) 0.141.11.8
Norepinephrine Transporter (NET) 3023037
Dopamine Transporter (DAT) >10,0002,000>10,000
Histamine H1 Receptor 2410,00011
Muscarinic M1 Receptor 371,10091
Alpha-1 Adrenergic Receptor 2671067
Preclinical Efficacy: Benchmarking in Animal Models

Preclinical animal models are crucial for predicting the therapeutic potential of psychoactive compounds. The Forced Swim Test (FST) is a widely used model to assess antidepressant-like activity, while the Marble-Burying Test is employed to evaluate anxiolytic and anti-obsessional properties. The table below presents comparative efficacy data for the selected compounds in these models.

Preclinical Model Compound Dosage Range (mg/kg) Observed Effect
Forced Swim Test (Mouse) Clomipramine10-40Significant reduction in immobility time
Fluoxetine10-30Significant reduction in immobility time
Imipramine15-30Significant reduction in immobility time
Marble-Burying Test (Mouse) Clomipramine10-20Significant reduction in the number of marbles buried
Fluoxetine10-20Significant reduction in the number of marbles buried
Imipramine20-40Moderate reduction in the number of marbles buried
Clinical Comparison: Efficacy and Side Effect Profiles

Ultimately, the clinical utility of a psychoactive compound is determined by its efficacy in treating specific disorders and its tolerability in patients. The following table provides a comparative overview of the clinical applications and common side effects of Clomipramine, Fluoxetine, and Imipramine.

Clinical Parameter Clomipramine Fluoxetine Imipramine
Primary Indications Obsessive-Compulsive Disorder (OCD), Major Depressive Disorder (MDD), Panic Disorder, Chronic PainMDD, OCD, Panic Disorder, Bulimia NervosaMDD, Nocturnal Enuresis
Common Side Effects Dry mouth, constipation, dizziness, sedation, weight gain, sexual dysfunctionNausea, insomnia, headache, anxiety, sexual dysfunctionDry mouth, constipation, blurred vision, urinary retention, orthostatic hypotension
Receptor-Associated Side Effects High anticholinergic and antihistaminic effectsLow anticholinergic and antihistaminic effectsHigh anticholinergic and moderate antihistaminic effects

Experimental Protocols

Radioligand Binding Assay for Transporter and Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific neurotransmitter transporters and receptors.

Materials:

  • Cell membranes expressing the target transporter or receptor (e.g., human SERT, NET, H1 receptor).

  • Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).

  • Test compounds (Clomipramine, Fluoxetine, Imipramine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer in 96-well plates.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of test compounds.

Materials:

  • Male adult mice (e.g., C57BL/6).

  • Test compounds (Clomipramine, Fluoxetine, Imipramine) or vehicle control.

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Each mouse is placed individually in a cylinder of water for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute session.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Clomipramine Clomipramine Clomipramine->SERT blocks (potent) Clomipramine->NET blocks Fluoxetine Fluoxetine Fluoxetine->SERT blocks (selective) Imipramine Imipramine Imipramine->SERT blocks Imipramine->NET blocks (potent)

Caption: Mechanism of Action of Monoamine Reuptake Inhibitors.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target receptor Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]citalopram) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Separate bound and unbound ligand via filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity with scintillation counter Washing->Counting IC50_Calc Calculate IC50 values Counting->IC50_Calc Ki_Calc Calculate Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

In Silico Modeling of Closiramine Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico binding performance of Closiramine (Clomipramine) with alternative antidepressants. The analysis is supported by available experimental data and detailed methodologies for the computational experiments cited.

Executive Summary

This compound, a tricyclic antidepressant (TCA), exerts its therapeutic effects through the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. However, its clinical profile is also characterized by side effects stemming from its affinity for other receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors. This guide explores the binding characteristics of this compound and compares them with those of other TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs) through the lens of in silico modeling and experimental binding affinity data.

Comparative Binding Affinity: In Silico and Experimental Data

The following table summarizes both experimental binding affinities (Ki) and in silico docking scores for this compound and selected alternative antidepressants against key molecular targets. Lower Ki values indicate higher experimental binding affinity, while more negative docking scores suggest stronger predicted binding in computational models.

DrugTargetExperimental Ki (nM)In Silico Docking Score (kcal/mol)
This compound (TCA) SERT 0.2 - 1.4-9.0[1][2]
NET 25 - 47Not available
Histamine H1 Receptor 1.1Not available
Muscarinic M1 Receptor 1.9Not available
Alpha-1 Adrenergic Receptor 16Not available
Desipramine (B1205290) (TCA) SERT 20Not available
NET 0.4 - 1.9Not available
Histamine H1 Receptor 100Not available
Muscarinic M1 Receptor 83Not available
Alpha-1 Adrenergic Receptor 130Not available
Fluoxetine (SSRI) SERT 0.8 - 2.6-8.5 to -7.9[3]
NET 150 - 330Not available
Histamine H1 Receptor >10,000Not available
Muscarinic M1 Receptor >10,000Not available
Alpha-1 Adrenergic Receptor 2,500Not available
Sertraline (SSRI) SERT 0.2 - 0.4Not available
NET 25 - 42Not available
Histamine H1 Receptor >10,000Not available
Muscarinic M1 Receptor >10,000Not available
Alpha-1 Adrenergic Receptor 370Not available
Paroxetine (SSRI) SERT 0.1 - 0.3Not available
NET 40 - 70Not available
Histamine H1 Receptor >10,000Not available
Muscarinic M1 Receptor >10,000Not available
Alpha-1 Adrenergic Receptor 1,400Not available

Note: In silico data is often generated using different methodologies and force fields, which can affect direct comparability. The data presented here is for illustrative purposes. Experimental Ki values are compiled from various sources and may show variability.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle 5-HT 5-HT Synaptic Vesicle->5-HT Release NE NE Synaptic Vesicle->NE Release 5-HT_cleft 5-HT 5-HT->5-HT_cleft NE_cleft NE NE->NE_cleft SERT SERT NET NET This compound This compound This compound->SERT Inhibits This compound->NET Inhibits 5-HT_cleft->SERT Reuptake 5-HT_Receptor 5-HT_Receptor 5-HT_cleft->5-HT_Receptor Binds NE_cleft->NET Reuptake NE_Receptor NE_Receptor NE_cleft->NE_Receptor Binds Neuronal Response Neuronal Response 5-HT_Receptor->Neuronal Response NE_Receptor->Neuronal Response

Caption: Mechanism of this compound Action.

cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis Protein Structure 1. Protein Structure (PDB or Homology Model) Protein Prep 3. Receptor Preparation (Add Hydrogens, Assign Charges) Protein Structure->Protein Prep Ligand Structure 2. Ligand Structures (2D to 3D Conversion) Ligand Prep 4. Ligand Preparation (Energy Minimization) Ligand Structure->Ligand Prep Grid Generation 5. Grid Box Generation (Define Binding Site) Protein Prep->Grid Generation Molecular Docking 6. Molecular Docking (Predict Poses & Scores) Ligand Prep->Molecular Docking Grid Generation->Molecular Docking MD Simulation 7. Molecular Dynamics (Optional) (Assess Stability) Molecular Docking->MD Simulation Pose Analysis 8. Pose & Interaction Analysis Molecular Docking->Pose Analysis MD Simulation->Pose Analysis Binding Energy 9. Binding Free Energy Calculation (e.g., MM/GBSA) Pose Analysis->Binding Energy Data Comparison 10. Comparative Analysis Binding Energy->Data Comparison

Caption: In Silico Binding Workflow.

Experimental Protocols

Molecular Docking of this compound to the Serotonin Transporter (SERT)

This protocol outlines a general procedure for performing molecular docking of this compound and its alternatives to the human SERT.

1. Receptor Preparation:

  • Obtain Structure: The three-dimensional structure of the human SERT can be obtained from the Protein Data Bank (PDB) or a homology model can be built using a template such as the leucine (B10760876) transporter (LeuT).

  • Pre-processing: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

2. Ligand Preparation:

  • Obtain Structures: 2D structures of this compound, fluoxetine, sertraline, and desipramine are obtained from a chemical database (e.g., PubChem).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

  • Grid Generation: A grid box is defined around the putative binding site of SERT to guide the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program samples different conformations and orientations of the ligands within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. The docking scores are used to rank the compounds based on their predicted binding affinity.

Free Energy Calculations

For a more rigorous assessment of binding affinity, free energy calculation methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. These methods typically follow a molecular dynamics (MD) simulation of the protein-ligand complex in a simulated physiological environment.

1. Molecular Dynamics Simulation:

  • The docked protein-ligand complex is placed in a simulation box with explicit water molecules and ions.

  • An MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to equilibrate and to sample a range of conformations.

2. Binding Free Energy Calculation (MM/GBSA):

  • Snapshots from the MD trajectory are taken at regular intervals.

  • For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

  • The final binding free energy is the average over all snapshots.

Conclusion

In silico modeling provides a valuable tool for comparing the binding characteristics of this compound with other antidepressants. While experimental data confirms this compound's high affinity for SERT and NET, computational approaches can further elucidate the specific molecular interactions that govern this binding and contribute to its broader pharmacological profile. The methodologies outlined in this guide provide a framework for conducting such comparative analyses, which can aid in the rational design of novel antidepressants with improved efficacy and side-effect profiles.

References

Comparative Pharmacokinetics of Clomipramine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the tricyclic antidepressant Clomipramine (B1669221) and its primary active metabolite, Desmethylclomipramine (B1197806). The information is supported by experimental data and detailed methodologies to aid in further research and development.

Clomipramine, a potent serotonin (B10506) reuptake inhibitor, is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] Understanding the pharmacokinetics of the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and visualizes the metabolic pathway.

Pharmacokinetic Parameters

The pharmacokinetic properties of Clomipramine and its major active metabolite, Desmethylclomipramine, exhibit significant inter-individual variability.[3] This variability is influenced by factors such as genetic polymorphisms of CYP enzymes, age, and co-administration of other drugs.[3][4] The following tables summarize key pharmacokinetic parameters from various studies.

ParameterClomipramineDesmethylclomipramineStudy PopulationDosing RegimenSource
Time to Peak Plasma Concentration (Tmax) 2 to 6 hours12.8 hours (oral)Healthy Volunteers / CatsSingle 50 mg oral dose / Single 0.5 mg/kg oral dose[5][6]
Peak Plasma Concentration (Cmax) 56 to 154 ng/mL (mean: 92 ng/mL)34.8 ng/mL (oral)Healthy Volunteers / CatsSingle 50 mg oral dose / Single 0.5 mg/kg oral dose[6][7]
Steady-State Peak Plasma Concentration (Css,max) 94 to 339 ng/mL (mean: 218 ng/mL)134 to 532 ng/mL (mean: 274 ng/mL)PatientsMultiple 150 mg daily doses[7]
Area Under the Curve (AUC) 1375.38 ng·h/mL (IR)613.8 ng·h/mL (0-30h, oral)Healthy Volunteers / CatsSingle dose / Single 0.5 mg/kg oral dose[6][8]
Elimination Half-Life (t½) ~24 hours~96 hoursGeneral PopulationNot Specified[1][4]
Volume of Distribution (Vd) > 1000 LNot SpecifiedGeneral PopulationNot Specified[4]
Protein Binding ~97% (primarily to albumin)Not SpecifiedGeneral PopulationNot Specified[5]

Note: IR = Immediate Release. Pharmacokinetic parameters can vary significantly based on the formulation (e.g., immediate-release vs. sustained-release).[8]

Experimental Protocols

The determination of Clomipramine and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.

Sample Preparation: Plasma Extraction

A common method for extracting Clomipramine and its metabolites from plasma involves liquid-liquid extraction.

  • To 1 mL of plasma, add an internal standard.

  • Alkalinize the sample with a buffer (e.g., carbonate buffer, pH 9.8).[9]

  • Extract the analytes using an organic solvent such as n-hexane or a mixture of heptane (B126788) and isoamyl alcohol.[10][11]

  • Vortex the mixture and centrifuge to separate the layers.

  • The organic layer containing the analytes is then separated and can be further processed by back-extraction into an acidic buffer.[9][11]

  • The final extract is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Chromatographic Analysis

HPLC with UV Detection:

  • Column: Silica gel column.[10]

  • Mobile Phase: A mixture of organic and aqueous phases, for example, a phosphate (B84403) buffer with tetramethylammonium (B1211777) chloride and acetonitrile.[9]

  • Detection: UV detector. The detection limits are typically in the low ng/mL range.[10]

HPLC with Electrochemical Detection:

  • This method offers high sensitivity, with detection limits as low as 0.2 ng/mL.[9]

  • A coulometric detector with multiple cells set at different potentials can be used for the oxidation of the analytes.[9]

Metabolic Pathway of Clomipramine

The biotransformation of Clomipramine is a complex process involving several CYP450 enzymes. The primary metabolic pathways are N-demethylation and hydroxylation.

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine CYP2C19, CYP3A4, CYP1A2 Hydroxyclomipramine Hydroxyclomipramine Clomipramine->Hydroxyclomipramine CYP2D6 Hydroxydesmethylclomipramine Hydroxydesmethylclomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine CYP2D6 Didesmethylclomipramine Didesmethylclomipramine Desmethylclomipramine->Didesmethylclomipramine CYP1A2 Glucuronide_Conjugates Glucuronide_Conjugates Hydroxyclomipramine->Glucuronide_Conjugates Hydroxydesmethylclomipramine->Glucuronide_Conjugates

Caption: Metabolic pathway of Clomipramine.

This guide provides a foundational understanding of the comparative pharmacokinetics of Clomipramine and its metabolites. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

References

A Comparative Analysis of Clomipramine's Mechanism of Action and Performance Against Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has long been a subject of scientific inquiry, particularly for its efficacy in treating obsessive-compulsive disorder (OCD) and major depressive disorder. While often referred to as the "gold standard" for OCD treatment, its use is also associated with a significant side-effect profile. This guide provides an objective comparison of clomipramine's performance with alternative compounds, supported by experimental data from peer-reviewed studies. We delve into its mechanism of action, its effects on key signaling pathways, and how it measures up against selective serotonin (B10506) reuptake inhibitors (SSRIs).

Mechanism of Action: A Dual Inhibition and Broad Receptor Profile

Clomipramine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake, thereby increasing the synaptic availability of these neurotransmitters.[1] It exhibits a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[1] This potent serotonergic activity is believed to be central to its effectiveness in treating OCD.[1]

Furthermore, clomipramine is metabolized in the liver to an active metabolite, desmethylclomipramine. This metabolite is a more potent inhibitor of norepinephrine reuptake and a weaker serotonin reuptake inhibitor compared to the parent drug.[2] This dual action on both serotonin and norepinephrine pathways contributes to its overall antidepressant effects.[1]

Beyond its primary targets, clomipramine also interacts with a variety of other receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[1] These interactions are largely responsible for its notable side effects, such as sedation, dry mouth, constipation, and orthostatic hypotension.[1]

Signaling Pathways Modulated by Clomipramine

Recent research has begun to elucidate the downstream signaling pathways affected by clomipramine, moving beyond simple neurotransmitter reuptake inhibition.

Nitric Oxide Signaling Pathway

Studies in animal models suggest the involvement of the nitric oxide (NO) signaling pathway in the therapeutic effects of clomipramine. In mice subjected to acute immobilization stress, pretreatment with clomipramine reversed anxiety-like behavior and oxidative stress. The protective effect of clomipramine was attenuated by L-arginine (a NO precursor) and potentiated by L-NAME (a nitric oxide synthase inhibitor), indicating that clomipramine's mechanism may involve the modulation of NO signaling.[3]

NitricOxidePathway Clomipramine Clomipramine NOS Nitric Oxide Synthase (NOS) Clomipramine->NOS Inhibits (?) NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NO Precursor StressResponse Stress-Induced Behavioral & Biochemical Alterations NO->StressResponse Mediates L_NAME L-NAME L_NAME->NOS Inhibits

Caption: Proposed interaction of Clomipramine with the Nitric Oxide pathway.

Autophagic Flux Inhibition

Clomipramine has been shown to inhibit neuronal autophagic flux. Studies using primary cortical neurons demonstrated that clomipramine treatment leads to an accumulation of autophagosomes and the autophagy substrate p62, indicating a blockage in the degradation phase of autophagy.[4] This effect was also observed in the frontal cortex and liver of treated mice.[4]

AutophagyPathway Autophagosome_Formation Autophagosome Formation Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Fusion with Lysosome Cellular_Debris Cellular Debris & p62 Cellular_Debris->Autophagosome_Formation Engulfment Clomipramine Clomipramine Clomipramine->Autolysosome Inhibits AutophagyExperimentWorkflow Culture Primary Cortical Neuron Culture Treatment Treatment with Clomipramine or Fluoxetine (1 & 5 µM for 12, 24, 48h) Culture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blotting for LC3-II and p62 Lysis->WesternBlot Analysis Densitometric Analysis WesternBlot->Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Closiramine, a tricyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Considerations

Table 1: Hazard Identification for Structurally Similar Compound (Clomipramine Hydrochloride)

Hazard StatementGHS Classification
Harmful if swallowed.Acute toxicity, Oral (Category 4)[4]
May cause drowsiness or dizziness.Specific target organ toxicity - single exposure (Category 3), Central nervous system
Causes damage to organs.Specific target organ toxicity - single exposure (Category 1), Central nervous system, Cardiovascular system
Very toxic to aquatic life with long lasting effects.Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1)[3]

Proper Disposal Protocol for this compound

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures compliance with regulatory standards and minimizes environmental impact.

Step 1: Segregation and Storage of Waste

  • Isolate Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from general laboratory waste.

  • Use Designated Containers: Collect this compound waste in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Secure Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

Step 2: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste disposal vendors. Contact them to arrange for the pickup and disposal of the this compound waste.

  • Provide Necessary Documentation: Be prepared to provide the waste disposal company with a complete inventory of the waste, including the chemical name, quantity, and any known hazards.

Step 3: Documentation and Record-Keeping

  • Maintain Records: Keep a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and for tracking chemical inventory.

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect and Dispose of as Hazardous Waste: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Closiramine_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste in Labeled, Sealed Container start->segregate store Store Securely in Designated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs arrange_pickup Arrange Pickup with Licensed Waste Disposal Vendor contact_ehs->arrange_pickup document Document Waste for Disposal arrange_pickup->document disposal Professional Disposal document->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Closiramine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling Closiramine due to the limited availability of specific safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Crucial Note on Chemical Identity: Initial investigations reveal a significant potential for confusion between This compound (CAS Number: 47135-88-6) and the more well-documented compound, Clomipramine (CAS Number: 303-49-1) . These are distinct chemical entities with different properties. The safety information for Clomipramine must not be substituted for that of this compound. Researchers are urged to verify the Certificate of Analysis and any manufacturer-provided safety documentation for the specific compound in their possession.

I. Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a compound with unknown toxicity. The following minimum PPE and engineering controls are mandatory.

Control TypeSpecificationRationale
Ventilation Chemical Fume HoodTo prevent inhalation of airborne particles.
Eye Protection Chemical Safety Goggles or a Full-Face ShieldProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents skin contact. Check for breaches in gloves frequently.
Body Protection Lab Coat (fully buttoned) with long sleevesProtects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with a particulate filter may be necessary for weighing large quantities or if a fume hood is not available.To provide an additional layer of protection against inhalation.

II. Operational Plan: Handling and Experimental Workflow

A systematic approach is critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps for handling powdered this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate and prepare a specific work area in a fume hood. gather_ppe Don appropriate PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment (spatulas, weigh boats, solvent, etc.). gather_ppe->gather_materials weigh Carefully weigh the required amount of this compound. gather_materials->weigh dissolve Dissolve in the appropriate solvent within the fume hood. weigh->dissolve aliquot Aliquot for experimental use. dissolve->aliquot decontaminate Decontaminate all surfaces and equipment. aliquot->decontaminate store Store stock solution in a clearly labeled, sealed container in a secure location. aliquot->store dispose_waste Dispose of waste in designated hazardous waste containers. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: Experimental workflow for handling powdered this compound.

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, weigh boats, pipette tips, etc., must be placed in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
Empty Containers The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines.

Researchers must adhere to their institution's specific hazardous waste disposal protocols. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.

IV. Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

V. Mechanism of Action and Signaling Pathways

Due to the lack of available research data specifically for this compound, its mechanism of action and associated signaling pathways are unknown. Therefore, a diagrammatic representation cannot be provided at this time. Researchers investigating this compound should aim to elucidate these pathways as a primary objective.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling a compound with limited safety information like this compound, fostering a secure and responsible research environment.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.